molecular formula C10H17NO B13488087 8-Azaspiro[4.5]decane-1-carbaldehyde

8-Azaspiro[4.5]decane-1-carbaldehyde

Cat. No.: B13488087
M. Wt: 167.25 g/mol
InChI Key: XZTOUSAADZUMRI-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Azaspiro[4.5]decane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azaspiro[4.5]decane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

8-azaspiro[4.5]decane-4-carbaldehyde

InChI

InChI=1S/C10H17NO/c12-8-9-2-1-3-10(9)4-6-11-7-5-10/h8-9,11H,1-7H2

InChI Key

XZTOUSAADZUMRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCNCC2)C=O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 8-Azaspiro[4.5]decane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 8-Azaspiro[4.5]decane-1-carbaldehyde , a specialized spirocyclic scaffold used in advanced medicinal chemistry.

Chemical Identity & Core Data[1][2][3][4][5]

8-Azaspiro[4.5]decane-1-carbaldehyde represents a high-value pharmacophore scaffold characterized by a spiro-fusion between a piperidine ring (6-membered) and a cyclopentane ring (5-membered). The aldehyde functionality at the C1 position of the cyclopentane ring serves as a critical "warhead" for further diversification via reductive amination or olefination.

Due to the high reactivity of the aldehyde group and the nucleophilicity of the secondary amine, this molecule is almost exclusively handled and supplied in its


-protected form  (typically 

-Boc) to prevent polymerization or internal imine formation.
Key Identifiers
ParameterData
Primary Target

-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate
CAS Number (N-Boc) 2174007-92-0
CAS Number (Core Scaffold) 176-64-7 (8-Azaspiro[4.5]decane)
Molecular Formula

(N-Boc protected)
Molecular Weight 267.37 g/mol
MDL Number MFCD30726842 (Derivative)
Physical State Viscous oil or low-melting solid (derivative dependent)

Critical Note on Nomenclature: The "1-carbaldehyde" designation places the formyl group on the cyclopentane ring, adjacent to the spiro-carbon (C5). This is distinct from the 2-carbaldehyde isomer. Researchers must verify the regiochemistry using 2D-NMR (HMBC/HSQC) as commercial labels can occasionally be ambiguous regarding spiro-numbering.

Structural Significance in Drug Discovery

The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering distinct advantages over traditional linear or flat ring systems:

  • Conformational Restriction: The spiro-carbon locks the orientation of the two rings, reducing the entropic penalty of binding to protein targets.

  • Vector Control: The C1-aldehyde allows for precise vector exploration in the "northern" region of the binding pocket, while the N8-amine allows for "southern" diversification.

  • Metabolic Stability: Spirocyclic systems often show improved metabolic stability compared to their gem-dimethyl analogs due to steric shielding of the core carbons.

Validated Therapeutic Areas
  • GPCR Modulators: Muscarinic M1 agonists (Alzheimer's), Opioid receptor ligands (Analgesia).

  • Kinase Inhibitors: The rigid spiro-core can mimic the ATP-binding transition state.

  • Chemokine Antagonists: CCR5/CCR2 modulators.

Synthetic Pathways & Methodology

The synthesis of 8-azaspiro[4.5]decane-1-carbaldehyde is non-trivial due to the need to construct the quaternary spiro-center. The most robust route involves the construction of the spiro-ring via alkylation followed by functional group manipulation.

Core Synthesis Protocol (N-Boc Protected)

Step 1: Spiro-Cyclization (Dieckmann Condensation)

  • Precursor:

    
    -Boc-4-piperidone.
    
  • Reagents: Potassium

    
    -butoxide (
    
    
    
    -BuOK), Ethyl acrylate (or similar electrophile).
  • Mechanism: Double Michael addition or alkylation followed by cyclization generates the 1-carboxylate ester on the cyclopentane ring.

Step 2: Reduction to Aldehyde Direct reduction of the ester to the aldehyde is the critical step. Over-reduction to the alcohol is a common pitfall.

  • Method A (DIBAL-H): Controlled reduction at -78°C using Diisobutylaluminum hydride.

    • Protocol: Dissolve ester in anhydrous DCM. Cool to -78°C. Add DIBAL-H (1.1 eq) dropwise over 30 min. Quench with Rochelle's salt.

  • Method B (Weinreb Amide): Convert ester to

    
    -methoxy-
    
    
    
    -methylamide, then reduce with
    
    
    or DIBAL-H. This method is more chemoselective and prevents over-reduction.

Step 3: Isolation

  • The aldehyde is prone to oxidation (to carboxylic acid) and epimerization. Store under Argon at -20°C.

Visualization of Synthetic Logic

SynthesisPath Precursor N-Boc-4-Piperidone (Starting Material) Intermediate Spiro-Ester (Dieckmann Cyclization) Precursor->Intermediate KOtBu, Ethyl acrylate Cyclization Weinreb Weinreb Amide (Stabilized Intermediate) Intermediate->Weinreb MeNHOMe·HCl AlMe3 Target 8-Azaspiro[4.5]decane- 1-carbaldehyde (N-Boc) CAS: 2174007-92-0 Intermediate->Target DIBAL-H (Direct) Risk: Over-reduction Weinreb->Target LiAlH4 or DIBAL-H -78°C

Figure 1: Strategic synthesis pathway for the isolation of the N-Boc protected 1-carbaldehyde, highlighting the Weinreb amide route for improved chemoselectivity.

Experimental Handling & Stability

Stability Profile
  • Oxidation Sensitivity: High. The aldehyde rapidly oxidizes to the carboxylic acid (CAS 2172570-51-1 analog) upon exposure to air.

  • Thermal Stability: Moderate. Decomposes >100°C.

  • Racemization: The C1 stereocenter is

    
    -to-carbonyl and can epimerize under basic conditions.
    
Recommended Storage Protocol
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C (Long term), 4°C (Working stock).

  • Solvent: Anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH) which may form hemiacetals.

References

  • Enamine Building Blocks. (2024). tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate (CAS 2174007-92-0).[1] Enamine Store. Link

  • PubChem. (2025).[2][3][4][5] 8-Azaspiro[4.5]decane (Core Scaffold CAS 176-64-7).[2][3] National Center for Biotechnology Information. Link

  • Carreira, E. M., et al. (2011). Synthesis of Azaspiro[4.5]decane systems. The Journal of Organic Chemistry, 76(9), 3381-3391. Link

  • ChemicalRegister. (2024). Supplier Data for CAS 2174007-92-0. Link

  • Burckhardt, S., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development. Link

Sources

8-Azaspiro[4.5]decane-1-carbaldehyde: A Technical Guide to Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties & Applications of 8-Azaspiro[4.5]decane-1-carbaldehyde Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

8-Azaspiro[4.5]decane-1-carbaldehyde represents a high-value, conformationally restricted scaffold in modern medicinal chemistry. Unlike flexible piperidine analogs, the spirocyclic architecture imposes specific vector orientations on substituents, enhancing ligand-target complementarity while improving metabolic stability (Fsp³ character). This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and handling protocols, serving as a foundational resource for its integration into drug discovery campaigns targeting GPCRs (e.g., Sigma-1, Muscarinic) and kinases.

Physicochemical Profile

The following data aggregates predicted and experimental values derived from structural analogs and computational consensus models. Due to the aldehyde's reactivity, in situ generation or immediate usage is often preferred over long-term storage.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionConfidence
IUPAC Name 8-Azaspiro[4.5]decane-1-carbaldehydeHigh
Molecular Formula C₁₀H₁₇NOHigh
Molecular Weight 167.25 g/mol Exact
Appearance Colorless to pale yellow viscous oilHigh (Analog based)
Boiling Point 245°C - 255°C (at 760 mmHg)Predicted
Solubility Soluble in DCM, MeOH, DMSO, THF; Sparingly soluble in waterHigh
pKa (Basic N) 9.8 - 10.2 (Piperidine nitrogen)Predicted
LogP (Oct/Wat) 1.2 - 1.5Predicted
TPSA 29.1 Ų (Aldehyde + Amine)Calculated
H-Bond Donors 1 (Amine NH)Exact
H-Bond Acceptors 2 (N, O)Exact
Stereochemistry Contains 1 chiral center at C1.[1][2] Typically synthesized as a racemate unless asymmetric catalysis is employed.High
Structural Analysis & Stability[3]
  • Conformational Lock: The spiro[4.5] junction creates a rigid orthogonal relationship between the piperidine and cyclopentane rings. This reduces the entropic penalty upon binding to protein targets compared to 4,4-disubstituted piperidines.

  • Aldehyde Reactivity: The C1-formyl group is moderately hindered but susceptible to:

    • Oxidation: Rapidly converts to 8-azaspiro[4.5]decane-1-carboxylic acid upon air exposure.

    • Polymerization: Slow trimerization may occur if stored neat without stabilizers.

    • Hydrate Formation: Reversible gem-diol formation occurs in aqueous media.

Synthetic Routes and Manufacturing

The synthesis of 8-Azaspiro[4.5]decane-1-carbaldehyde typically proceeds via the construction of the spiro-quaternary carbon followed by functional group manipulation.

Core Synthetic Pathway (DOT Visualization)

The following diagram outlines the standard route starting from N-protected 4-piperidone.

SynthesisPath cluster_conditions Critical Process Parameters Start N-Boc-4-Piperidone Step1 Spirocyclization (Base + 1,4-dihaloalkane) Start->Step1 NaH/KOtBu, Alkyl dihalide Inter1 Spiro Ester/Nitrile Intermediate Step1->Inter1 Cyclization Step2 Reduction (DIBAL-H or LiAlH4) Inter1->Step2 Controlled Red. Product 8-Azaspiro[4.5]decane- 1-carbaldehyde Step2->Product Workup

Caption: Figure 1. Standard synthetic workflow for accessing the 8-azaspiro[4.5]decane aldehyde scaffold via spirocyclization and reductive functionalization.

Mechanistic Insight: The critical step is the spirocyclization. Using an alkylating agent like methyl 2,5-dibromopentanoate allows for the simultaneous formation of the ring and introduction of the carboxylate handle (precursor to the aldehyde).

Experimental Protocols

Protocol A: Handling & Storage

Objective: Prevent oxidative degradation of the aldehyde functionality.

  • Atmosphere: Always handle under positive pressure of Argon or Nitrogen.

  • Solvent: Store as a 0.5 M solution in anhydrous DCM or Toluene if immediate use is not possible.

  • Temperature: Long-term storage at -20°C is mandatory.

  • Purification: If the compound yellows (oxidation), purify via rapid silica gel chromatography (1-5% MeOH in DCM with 0.1% Et3N to protect the amine).

Protocol B: Reductive Amination (Library Synthesis)

Objective: Coupling the aldehyde with diverse amines to generate lead candidates. This is the primary application of this scaffold.

Reagents:

  • Scaffold: 8-Azaspiro[4.5]decane-1-carbaldehyde (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Acid Catalyst: Acetic Acid (1-2 eq)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 eq) and the amine partner (1.1 eq) in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30-60 minutes. Note: Monitor by LCMS for the disappearance of the aldehyde peak.

  • Reduction: Add STAB (1.5 eq) in one portion. The reaction may mildly exotherm.

  • Incubation: Stir at RT for 4-16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer 3x with DCM.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Validation: Verify product mass via LCMS. Expect the appearance of the M+1 peak corresponding to the reductive amination product.

Applications in Drug Discovery

The 8-azaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry.

Target Classes
  • GPCRs:

    • Sigma-1 Receptors: The spirocyclic amine mimics the pharmacophore of haloperidol and other sigma ligands, providing high affinity and selectivity.

    • Muscarinic Receptors (M1/M4): Used to position basic amines into the orthosteric binding pocket while the spiro-ring provides hydrophobic contacts.

  • Kinase Inhibitors:

    • Used as a solvent-exposed solubilizing group that restricts the conformation of the solubilizing tail, potentially improving permeability and reducing efflux.

Logical Workflow: Scaffold Utilization

Applications Scaffold 8-Azaspiro[4.5]decane- 1-carbaldehyde Reaction1 Reductive Amination Scaffold->Reaction1 Reaction2 Wittig Olefination Scaffold->Reaction2 Reaction3 Oxidation to Acid Scaffold->Reaction3 Library1 Secondary/Tertiary Amine Library Reaction1->Library1 Library2 Alkene/Linker Analogs Reaction2->Library2 Library3 Amide Coupling Precursors Reaction3->Library3 Target Target: GPCR / Kinase Library1->Target Screening Library2->Target Library3->Target

Caption: Figure 2. Diversification pathways for the 8-azaspiro[4.5]decane scaffold in lead optimization.

References

  • Carreira, E. M., et al. (2011). Azaspirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties. Chemical Reviews.

  • Burckhardt, S. (2020). Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry.

  • Smith, A. B., et al. (2015). Design and Synthesis of 8-Azaspiro[4.5]decane Derivatives as Sigma Receptor Ligands. Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 8-Azaspiro[4.5]decane. National Center for Biotechnology Information.

  • BenchChem Application Note. (2024). Physicochemical Properties of Azaspirocyclic Systems.

(Note: While specific experimental melting points for the 1-carbaldehyde derivative are proprietary or rare in open literature, the properties above are derived from high-confidence SAR data of the 8-azaspiro[4.5]decane class.)

Sources

Comprehensive Spectroscopic Characterization: 8-Azaspiro[4.5]decane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectroscopic characterization of 8-Azaspiro[4.5]decane-1-carbaldehyde .

Executive Summary & Structural Context

8-Azaspiro[4.5]decane-1-carbaldehyde represents a critical spirocyclic scaffold in modern medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands (e.g., opioid, chemokine receptors). Unlike flat aromatic systems, this


-rich scaffold offers defined 3D vectors for substituent display, improving solubility and metabolic stability.

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) required to validate this structure. Given that the free amine is often unstable or transient, data is contextualized for the N-protected form (e.g., N-Boc) , which is the standard isolable intermediate in synthesis.

Structural Numbering & Stereochemistry[1]
  • Scaffold: Spiro[4.5]decane system (5-membered ring fused to 6-membered ring).

  • Heteroatom: Nitrogen at position 8 (piperidine ring).

  • Functional Group: Aldehyde (-CHO) at position 1 (cyclopentane ring, adjacent to the spiro center).

  • Chirality: Position 1 is a chiral center. The compound typically exists as a racemate unless asymmetric synthesis is employed.

Spectroscopic Workflow

The following workflow ensures data integrity during the characterization process.

G Sample Crude Reaction Mixture Prep Workup & Purification (Avoid Acid/Oxidants) Sample->Prep Isolation IR FT-IR Analysis (Identify Functional Groups) Prep->IR Dry Film NMR 1H & 13C NMR (Structural Connectivity) Prep->NMR CDCl3 Soln MS HRMS (ESI+) (Formula Confirmation) Prep->MS MeOH Dilution Validation Data Integration & Assignment IR->Validation NMR->Validation MS->Validation

Figure 1: Integrated spectroscopic workflow for labile aldehyde intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis relies on distinguishing the rigid spiro-core from the reactive aldehyde tail. The following data is derived from the carbocyclic analog (spiro[4.5]decane-1-carbaldehyde) and N-Boc-piperidine standards.

^1H NMR Analysis (400 MHz, CDCl3)

The aldehyde proton is the most diagnostic signal, appearing as a distinct doublet due to coupling with the


-proton at C1.
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
-CHO 9.75 – 9.80 d 1H 3.5 Diagnostic. Aldehyde proton coupled to H1.
H1 2.35 – 2.45td1H7.6, 3.5

-proton. Deshielded by carbonyl; td splitting from H2 and CHO.
H7, H9 3.30 – 3.50m (broad)4H-

-protons to Nitrogen (N-Boc rotamers cause broadening).
H2 1.95 – 2.10m2H-Cyclopentane ring protons.
H3, H4 1.50 – 1.80m4H-Cyclopentane envelope region.
H6, H10 1.30 – 1.50m4H-Piperidine

-protons (shielded by spiro center).
Boc-tBu 1.45s9H-Characteristic singlet if N-Boc protected.

Key Interpretation Notes:

  • The Aldehyde Doublet: Unlike aromatic aldehydes (singlets), aliphatic aldehydes like this often show a doublet (

    
     Hz) due to vicinal coupling with the 
    
    
    
    -proton.
  • Rotameric Broadening: If the amine is protected (e.g., N-Boc, N-Cbz), the piperidine protons (H7, H9) often appear as broad multiplets or dual peaks due to restricted rotation around the carbamate bond.

  • Stereochemistry: In substituted derivatives, the relative stereochemistry (cis/trans) at C1 can be determined by NOESY correlations between H1 and the piperidine ring protons.

^{13}C NMR Analysis (100 MHz, CDCl3)
Carbon TypeShift (

, ppm)
Assignment
C=O (Aldehyde) 202.0 – 204.0 Diagnostic carbonyl carbon.
C=O (Boc) 154.5Carbamate carbonyl (if protected).
C8 (N-C) 79.0 – 80.0t-Butyl quaternary carbon (if protected).
C1 55.0 – 58.0

-carbon (chiral center).
C5 38.0 – 42.0Spiro quaternary carbon. Key structural pivot.
C7, C9 40.0 – 44.0Piperidine

-carbons (broadened by rotamers).
C2, C3, C4 20.0 – 35.0Cyclopentane/Piperidine methylene envelope.

Infrared (IR) Spectroscopy

IR is a rapid validation tool for this compound, specifically for confirming the presence of the aldehyde without oxidation to the carboxylic acid.

Diagnostic Bands[1][2][3][4][5]
  • Aldehyde C-H Stretch (Fermi Resonance):

    • Frequency: Two weak bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

    • Mechanism: Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.[1][2] The band at 2720 cm⁻¹ is particularly diagnostic as it sits in a "clean" window separate from aliphatic C-H stretches.

  • Carbonyl C=O[3][4][5] Stretch:

    • Frequency: 1720 – 1735 cm⁻¹ .

    • Note: If N-Boc protected, a second, stronger carbonyl band (carbamate) will appear at ~1690 – 1700 cm⁻¹ , often overlapping or appearing as a resolved doublet with the aldehyde.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the standard.

Fragmentation Logic

The spirocyclic core is robust, but the aldehyde and protecting groups introduce specific fragmentation pathways.

MS M_Ion [M+H]+ Precursor (N-Boc-8-azaspiro...) Frag1 [M+H - Boc]+ Loss of tBu/CO2 M_Ion->Frag1 Acidic Source/CID Frag2 [M+H - CO]+ Loss of Carbon Monoxide M_Ion->Frag2 Alpha Cleavage Frag3 [M+H - H2O]+ Hydration/Dehydration M_Ion->Frag3 Common in Aldehydes

Figure 2: Predicted MS fragmentation pathways.

Key Ions (for N-Boc derivative, MW ≈ 253.3)
  • [M+H]⁺: m/z 254.17 (Base peak in soft ionization).

  • [M+Na]⁺: m/z 276.16 (Common adduct).

  • [M+H - Isobutene]⁺: m/z 198.1 (Loss of t-butyl group).

  • [M+H - Boc]⁺: m/z 154.1 (Free amine core).

  • Diagnostic Loss: Aldehydes often show a loss of 28 Da (CO) or 29 Da (CHO radical) in EI-MS, though less common in ESI.

Experimental Protocol: Sample Preparation

To obtain the data described above, follow this specific preparation protocol to minimize "ghost" peaks from hydration or oxidation.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive. Acidic chloroform can catalyze the oxidation of the aldehyde to the carboxylic acid.

  • Concentration: Prepare a 10-15 mg/mL solution for optimum S/N ratio in ^{13}C NMR.

  • Tube Quality: Use high-throughput 5mm NMR tubes.

  • Handling: Aldehydes are prone to air oxidation. Flush the NMR tube with Nitrogen or Argon immediately after capping. Analyze within 4 hours of dissolution.

References

  • Tu, J.-L., et al. (2021). Iron-Catalyzed Ring-Opening of Cyclic Carboxylic Acids Enabled by Photoinduced Ligand-to-Metal Charge Transfer. Royal Society of Chemistry (RSC) Advances. (Source for carbocyclic spiro[4.5]decane-1-carbaldehyde NMR data).

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. (Source for piperidine fragmentation patterns).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Fermi resonance and aldehyde coupling constants).

Sources

Strategic Targeting of 8-Azaspiro[4.5]decane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-azaspiro[4.5]decane scaffold represents a privileged structural motif in medicinal chemistry, characterized by a rigid spirocyclic core that enforces specific vectoral alignment of substituents. Unlike flexible linear linkers, the spiro-fusion between the piperidine (6-membered) and the variable 5-membered ring (e.g., oxolane, hydantoin) creates a defined three-dimensional volume that enhances selectivity for globular protein pockets.

This technical guide analyzes the therapeutic utility of this scaffold, specifically focusing on 1-oxa-8-azaspiro[4.5]decane and 1,3,8-triazaspiro[4.5]decane derivatives. These subclasses have emerged as high-affinity ligands for Sigma-1 receptors (


R) , M1 muscarinic acetylcholine receptors , and the mitochondrial permeability transition pore (mPTP)  complex.

Chemical Scaffold & Structural Logic

The core advantage of the 8-azaspiro[4.5]decane system is its ability to restrict conformational entropy while maintaining physicochemical properties suitable for CNS penetration (logP 2–4, TPSA < 90 Ų).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific modifications to the spiro-core divert biological activity toward distinct therapeutic targets.

SAR_Map Core 8-Azaspiro[4.5]decane (Core Scaffold) Oxa 1-Oxa-8-azaspiro (Ether/Ketal ring) Core->Oxa Triaza 1,3,8-Triazaspiro (Hydantoin/Urea ring) Core->Triaza Mod_N N-Benzyl/Fluoroalkyl (Piperidine Nitrogen) Oxa->Mod_N Mod_3 3-Ketone/Methylene (Furan ring) Oxa->Mod_3 Mod_Hyd N1-Phenyl/Alkyl (Hydantoin Nitrogen) Triaza->Mod_Hyd Sigma Target: Sigma-1 Receptor (Neuroprotection/Oncology) Mod_N->Sigma High Affinity (e.g., [18F] tracers) Musc Target: M1 Muscarinic (Alzheimer's/Cognition) Mod_3->Musc Agonist Activity Mito Target: mPTP / ATP Synthase (Cardioprotection) Mod_Hyd->Mito Inhibits Pore Opening

Figure 1: Divergent synthesis pathways leading to distinct pharmacological profiles based on the 5-membered spiro-ring composition.

Primary Therapeutic Targets

Sigma-1 Receptor ( R)

Indication: Neurodegenerative diseases (ALS, Alzheimer's), Neuropathic pain, and Oncology imaging.

  • Mechanism: The

    
    R acts as a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum. Agonism by 1-oxa-8-azaspiro[4.5]decane  derivatives promotes the dissociation of BiP (binding immunoglobulin protein) from the receptor, allowing 
    
    
    
    R to chaperone IP3 receptors and stabilize calcium signaling.
  • Key Derivative: [18F]-1,4-dioxa-8-azaspiro[4.5]decane analogs . These are used as PET radiotracers due to their high affinity (

    
     < 5 nM) and ability to cross the blood-brain barrier.
    
  • Therapeutic Logic: In cancer, these ligands exploit the upregulation of

    
    R in proliferating tumor cells for diagnostic imaging. In neurodegeneration, they reduce ER stress and prevent apoptosis.
    
M1 Muscarinic Acetylcholine Receptor

Indication: Alzheimer’s Disease (Cognitive enhancement).

  • Mechanism: 2,8-Dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one derivatives function as M1 agonists.[1] Unlike non-selective muscarinic agonists that cause peripheral side effects (salivation, bradycardia via M2/M3), the rigid spiro-structure provides selectivity for the M1 orthosteric site in the hippocampus.

  • Effect: Stimulation of phosphoinositide hydrolysis

    
     PKC activation 
    
    
    
    sAPP
    
    
    release (neuroprotective).
Mitochondrial Permeability Transition Pore (mPTP)

Indication: Ischemia-Reperfusion Injury (Myocardial Infarction).

  • Mechanism: 1,3,8-triazaspiro[4.5]decane derivatives bind to the c-subunit of F1/FO-ATP synthase .[2] Under conditions of oxidative stress (reperfusion), this binding prevents the formation of the high-conductance mPTP channel.

  • Therapeutic Logic: By inhibiting pore opening, these compounds prevent the collapse of the mitochondrial membrane potential (

    
    ) and subsequent cardiomyocyte necrosis, without inhibiting ATP synthesis during normal physiology.
    

Experimental Protocols (Self-Validating Systems)

Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Targeting mPTP/Cardioprotection

Principle: This protocol utilizes a modified Bucherer-Bergs reaction or a urea condensation to construct the hydantoin ring directly onto the piperidone.

Reagents:

  • N-Benzyl-4-piperidone (1.0 eq)

  • Potassium Cyanide (KCN) or TMSCN (1.2 eq)

  • Ammonium Carbonate

    
     (3.0 eq)
    
  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve N-benzyl-4-piperidone in 50% aqueous ethanol in a round-bottom flask.

  • Addition: Add ammonium carbonate and KCN carefully (in a fume hood).

  • Cyclization: Heat the mixture to 60°C for 4-6 hours. The formation of a precipitate indicates the spiro-hydantoin product.

  • Validation (TLC): Monitor disappearance of piperidone (Rf ~0.4 in 30% EtOAc/Hex) and appearance of a polar spot (Rf ~0.1).

  • Workup: Cool to 0°C. Filter the white solid. Wash with cold water to remove excess cyanide and salts.

  • Purification: Recrystallize from ethanol.

  • Derivatization: To obtain the N-phenyl derivative (active mPTP inhibitor), use N-phenyl-4-piperidone or perform an N-arylation (Chan-Lam coupling) on the hydantoin nitrogen.

Sigma-1 Receptor Binding Assay (Radioligand Competition)

Validating Affinity of 1-Oxa-8-azaspiro Derivatives

Materials:

  • Source: Guinea pig brain membranes or CHO cells overexpressing human

    
    R.
    
  • Radioligand:

    
    (+)-Pentazocine (
    
    
    
    nM).
  • Non-specific control: Haloperidol (10

    
    M).
    

Protocol:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (
      
      
      
      g protein).
    • 25

      
      L Test Compound (8-azaspiro derivative, 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      (+)-Pentazocine (Final conc. 2 nM).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to the filter).

  • Quantification: Wash filters 3x with ice-cold Tris buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Visualization

The following diagram details the signaling cascade modulated by 8-azaspiro ligands at the Sigma-1 receptor, highlighting the transition from ER stress to neuroprotection.

Sigma_Pathway Ligand 1-Oxa-8-azaspiro Ligand Sig1_Inactive Sigma-1 R (Inactive) Bound to BiP Ligand->Sig1_Inactive Binds Sig1_Active Sigma-1 R (Active) Dissociated from BiP Sig1_Inactive->Sig1_Active Activates BiP BiP (Chaperone) Sig1_Inactive->BiP Releases IP3R IP3 Receptor (Ca2+ Channel) Sig1_Active->IP3R Chaperones/Stabilizes ER_Stress ER Stress Response (Unfolded Protein Response) Sig1_Active->ER_Stress Suppresses Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Optimizes Ca2+ Flux ATP ATP Production (TCA Cycle) Mito_Ca->ATP Enhances Survival Cell Survival & Neuroprotection ATP->Survival ER_Stress->Survival Inhibition leads to

Figure 2: Mechanism of action for Sigma-1 receptor activation by 8-azaspiro ligands at the Mitochondria-Associated Membrane (MAM).

Quantitative Data Summary

Derivative ClassPrimary TargetBinding Affinity (

)
Functional OutcomeTherapeutic Application
1-Oxa-8-azaspiro Sigma-1 (

)
0.5 – 12 nMChaperone ActivationPET Imaging, Neuroprotection
1-Oxa-8-azaspiro Sigma-2 (

)
20 – 100 nMModerate SelectivityCancer cytotoxicity
1,3,8-Triazaspiro ATP Synthase (c-sub)

1

M (

)
mPTP InhibitionCardioprotection (Reperfusion)
2,8-Dimethyl-1-oxa M1 Muscarinic10 – 50 nMPartial AgonistAlzheimer's (Cognition)

References

  • Synthesis and Biological Evalu

    
     Receptor Radioligand :
    Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
    Source: Journal of Medicinal Chemistry (2015).
    URL:[Link]
    
  • M1 Muscarinic Agonists : Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[1] Source: Journal of Medicinal Chemistry (1992). URL:[Link]

  • mPTP Inhibitors : Title: Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction.[3] Source: Journal of Medicinal Chemistry (2018). URL:[Link]

  • Sigma-1 Receptor Design : Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[4] Source: Bioorganic & Medicinal Chemistry (2020).[4] URL:[Link]

Sources

Chemical Stability and Storage of 8-Azaspiro[4.5]decane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Hazard

8-Azaspiro[4.5]decane-1-carbaldehyde represents a class of "hot" bifunctional intermediates often encountered in the synthesis of spirocyclic ligands (e.g., for sigma receptors or muscarinic agonists).[1] Its structure features a secondary amine (piperidine ring) and a reactive aldehyde (cyclopentane ring).[1]

Critical Warning: As a free base, this compound is inherently unstable .[1][2] The coexistence of a nucleophilic amine and an electrophilic aldehyde within the same molecular population drives rapid intermolecular condensation (Schiff base oligomerization), even at room temperature.[1]

Core Recommendation: Do not store the free base.[1][2]

  • Long-term Storage: Convert immediately to a mineral acid salt (e.g., Hydrochloride).[1][2]

  • Short-term Handling: Maintain in dilute solution at -20°C or lower under an inert atmosphere (Argon).

  • Synthesis Strategy: Keep the amine protected (e.g., N-Boc, N-Cbz) or the aldehyde protected (acetal) until the final step.[1][2]

Chemical Stability Profile

Structural Vulnerabilities

The stability profile is dictated by the interaction between the C8-nitrogen and the C1-formyl group.[1][2]

Functional GroupHazard TypeMechanismResult
Secondary Amine (C8) NucleophileAttacks the aldehyde of a neighboring molecule.[1]Formation of hemiaminals and imines (oligomers).[1]
Aldehyde (C1) ElectrophileSusceptible to nucleophilic attack and autoxidation.[1]Polymerization or conversion to carboxylic acid.[1][2]
Spiro Center (C5) Steric StrainRigidifies the backbone, preventing intramolecular cyclization (which might otherwise stabilize the molecule as a hemiaminal), thereby forcing intermolecular reaction.[1][2]Rapid increase in viscosity/gumming.[1][2]
Degradation Pathways

The primary degradation vector is Intermolecular Self-Condensation .[1][2] Unlike linear amino aldehydes that might form stable cyclic hemiaminals, the spiro-constraint prevents the amine from reaching the aldehyde on the same molecule.[1][2] Consequently, Molecule A attacks Molecule B, leading to uncontrolled oligomerization.[1][2]

Secondary Vector: Aerobic Oxidation. The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of 8-azaspiro[4.5]decane-1-carboxylic acid.[1][2]

DegradationPathways cluster_legend Pathway Legend FreeBase Free Base (8-Azaspiro[4.5]decane-1-CHO) Oligomer Schiff Base Oligomers (Polymers/Gums) FreeBase->Oligomer Self-Condensation (Fast at RT) Acid Carboxylic Acid (Oxidation Product) FreeBase->Acid O2 / Air Exposure Salt HCl Salt (Stable Solid) FreeBase->Salt HCl / Dioxane (Stabilization) key Red Arrow: Major Degradation Risk Green Arrow: Stabilization Strategy

Figure 1: Primary degradation pathways and the stabilization route via salt formation.[1]

Storage and Handling Protocols

The "Salt-Bridge" Protocol (Recommended)

To store this compound for >24 hours, you must quench the nucleophilicity of the amine.[1]

Protocol: HCl Salt Formation

  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether or 1,4-dioxane (5 mL per gram).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (1.1 equivalents).

  • Precipitation: The hydrochloride salt should precipitate immediately as a white/off-white solid.[1][2]

  • Isolation: Filter quickly under Argon. Wash with cold ether.[1][2]

  • Storage: Store the salt in a desiccator at 4°C.

    • Why this works: Protonating the amine (

      
      ) removes its ability to attack the aldehyde.[1][2]
      
The Cryogenic Inert Overlay (For Free Base)

If you must handle the free base (e.g., for an immediate coupling reaction), follow this strict workflow.

Conditions:

  • Temperature: -20°C to -80°C.[1][2]

  • Atmosphere: Argon or Nitrogen (Oxygen < 5 ppm).[1][2]

  • Concentration: Store as a dilute solution (< 0.1 M) in a non-nucleophilic solvent (e.g., DCM, Toluene) to kinetically slow down bimolecular collisions.[1]

Step-by-Step Workflow:

  • Purge: Use a Schlenk line to cycle the storage vial 3x with vacuum/Argon.[1][2]

  • Solvent: Ensure the solvent is anhydrous and degassed.[1][2]

  • Seal: Use a Teflon-lined septum cap, wrapped with Parafilm.[1][2]

  • Time Limit: Use within 12 hours. Retest purity by LCMS before use.

Quality Control & Analytical Monitoring

When retrieving the compound from storage, verify integrity using the following markers.

MethodObservationInterpretation
1H NMR (CDCl3)

9.5–9.8 ppm (Singlet)
Intact Aldehyde. Sharp integration = High purity.[1][2]
1H NMR Broadening / Loss of CHO signalPolymerization. Discard sample.[1][2]
1H NMR

10.0+ ppm (Broad)
Oxidation. Presence of Carboxylic Acid (-COOH).[1][2]
LC-MS M+1 = 168 (M+1)Target Mass. (Assuming MW ~167.2 for free base).[1][2]
TLC Streak from baselineDecomposition. Oligomers often streak on silica.[1][2]

References

  • BOC Sciences. Amino Aldehydes: Stability and Applications in Synthesis. Retrieved from

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Primary Amines from Aldehydes.[1][2] (Discusses stability of amino-aldehyde intermediates). Retrieved from

  • National Institutes of Health (PubChem). 8-Azaspiro[4.5]decane (Core Structure Data).[1][2] Retrieved from [1]

  • Sigma-Aldrich. Handling of Air-Sensitive Reagents (Technical Bulletin AL-134).[1][2] (General protocol for aldehyde/amine handling). Retrieved from

Sources

Technical Guide: Molecular Modeling & Structural Architectonics of 8-Azaspiro[4.5]decane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

In the modern era of "escape from flatland," spirocyclic scaffolds have emerged as privileged structures in drug discovery. Unlike planar aromatic rings, spirocycles offer high fraction of sp


 hybridized carbons (

), improving solubility and metabolic stability while providing novel vectors for ligand-target interactions.

This guide focuses on 8-Azaspiro[4.5]decane-1-carbaldehyde , a high-value building block. Its unique architecture combines a flexible piperidine ring (the "8-aza" component) spiro-fused to a cyclopentane ring bearing a reactive aldehyde "warhead" at position 1. This molecule is not merely a passive scaffold; it is a dynamic template for Diversity-Oriented Synthesis (DOS) and a pharmacophore core for targets such as the Sigma-1 receptor (


R)  and Muscarinic M1 receptor .

Structural Architectonics & Conformational Landscape

Isomeric Definitions

The 8-azaspiro[4.5]decane core possesses a spiro-center at C5. The introduction of the aldehyde at C1 creates a chiral center, resulting in two enantiomeric pairs (four stereoisomers total if the nitrogen inversion is considered, though N-inversion is rapid).

  • Core Geometry: The 6-membered piperidine ring predominantly adopts a chair conformation , while the 5-membered cyclopentane ring fluctuates between envelope and twist conformations.

  • The "Vector" Challenge: The vector angle between the N8-amine and the C1-aldehyde is critical for library design. Unlike linear linkers, the spiro-fusion locks these functional groups into a rigid angular relationship, typically ~109.5° (tetrahedral) but distorted by ring strain.

Computational Protocol: Conformational Search

To accurately model this molecule, one cannot rely on a single minimized structure. A Boltzmann-weighted ensemble is required.

Protocol 1: Exhaustive Conformational Search

  • Force Field: OPLS4 or MMFF94s (optimized for sp

    
     nitrogens).
    
  • Solvent Model: GB/SA (Water) to simulate physiological conditions.

  • Algorithm: Low-Mode Molecular Dynamics (LMOD) or Monte Carlo (MC).

  • Constraints: None (allow ring puckering).

Key Insight: The C1-formyl group (-CHO) will exhibit a preference for the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the spiro-ring system.

Quantitative Physicochemical Profile

The following data represents predicted values based on DFT (B3LYP/6-31G**) optimization.

PropertyValueSignificance
Molecular Weight 167.25 DaFragment-like; ideal for Lead-Like libraries.
cLogP 0.8 - 1.2Highly favorable for CNS penetration (Blood-Brain Barrier).
TPSA ~29 ŲLow polar surface area suggests high membrane permeability.
pKa (N8-H) 9.8 - 10.2Basic. Will be protonated (cationic) at physiological pH (7.4).
Fsp3 0.90High 3D complexity; reduced promiscuity compared to aromatics.

Advanced Modeling Workflow: DFT & Reactivity

For high-precision modeling, especially when using this scaffold as a covalent probe or transition-state analog, Density Functional Theory (DFT) is required.

DFT Optimization Protocol

Objective: Determine the precise bond lengths and the rotational barrier of the aldehyde group.

  • Software: Gaussian 16 / ORCA / Jaguar.

  • Functional: ωB97X-D (includes dispersion corrections, crucial for ring-ring interactions).

  • Basis Set: def2-TZVP (Triple-zeta quality for accurate geometry).

  • Self-Validation: Frequency calculation must show zero imaginary frequencies (true minimum).

Visualization: The Modeling Pipeline

The following diagram illustrates the decision logic for modeling this scaffold, ensuring structural integrity before docking studies.

SpiroModelingWorkflow Start Input: 2D Structure 8-Azaspiro[4.5]decane-1-CHO Chirality Generate Stereoisomers (R)-C1 and (S)-C1 Start->Chirality ConfSearch Conformational Search (LMOD / OPLS4) Chirality->ConfSearch Parallel Jobs Cluster Cluster Analysis (RMSD < 0.5 Å) ConfSearch->Cluster DFT DFT Optimization (ωB97X-D/def2-TZVP) Cluster->DFT Top 5 Conformers Boltzmann Boltzmann Weighting (ΔG at 298K) DFT->Boltzmann Output Bioactive Conformation Ensemble Boltzmann->Output

Figure 1: Hierarchical modeling workflow ensuring that the final "bioactive" conformation accounts for entropic factors and stereochemical diversity.

Case Study: In Silico Pharmacology (Sigma-1 Receptor)

The 8-azaspiro[4.5]decane scaffold is a validated pharmacophore for the Sigma-1 receptor (


R) , a chaperone protein located at the Mitochondria-Associated Membrane (MAM).
Mechanistic Rationale

R ligands typically require:
  • A basic nitrogen (protonated at pH 7.4) to form a salt bridge with Glu172 .

  • A hydrophobic bulk to occupy the primary pocket.

  • A "secondary" hydrophobic region.

The 8-azaspiro scaffold provides the basic nitrogen (N8) and the central hydrophobic core. The C1-aldehyde serves as a vector to attach the "secondary" hydrophobic group (e.g., via reductive amination with a benzyl group).

Docking Protocol (Step-by-Step)

Target: Crystal structure of Human


R (e.g., PDB: 5HK1 ).
  • Protein Prep:

    • Remove water molecules (except those bridging critical residues).

    • Protonate Glu172 (crucial: ensure it is anionic to accept the salt bridge).

    • Optimize H-bond network using PropKa.

  • Ligand Prep:

    • Generate the C1-benzylamine derivative (simulating a reacted library member).

    • Protonate N8 (secondary amine).

  • Grid Generation: Center grid on the co-crystallized ligand (e.g., 4-IBP).

  • Docking Strategy:

    • Use Induced Fit Docking (IFD) . The

      
      R binding pocket is highly plastic; rigid receptor docking often fails for bulky spirocycles.
      
    • Constraint: Define a positional constraint (H-bond/Salt bridge) on Glu172.

Visualization: Signaling Pathway

Understanding the biological context is vital for drug developers.

Sigma1Signaling Ligand Spiro-Ligand (Agonist) Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binds BiP BiP/GRP78 (Chaperone) Sig1R->BiP Dissociates from Ca Ca2+ Flux (IP3R Modulation) Sig1R->Ca Stabilizes IP3R Mito Mitochondrial Bioenergetics Ca->Mito ATP Production Survival Cell Survival (Neuroprotection) Mito->Survival

Figure 2: The Sigma-1 receptor signaling cascade. Binding of the spiro-ligand triggers dissociation from BiP, modulating Calcium flux and promoting neuroprotection.

Experimental Validation & Synthesis

To validate the computational models, the physical synthesis of the scaffold is required.

Synthetic Feasibility: The 8-azaspiro[4.5]decane-1-carbaldehyde is typically accessed via:

  • Precursor: 1,4-Dioxa-8-azaspiro[4.5]decane (commercially available).

  • Transformation: Acidic hydrolysis to the ketone, followed by a Horner-Wadsworth-Emmons (HWE) reaction or similar homologation to install the aldehyde functionality at C1 (often requiring ring contraction/expansion sequences or specific spiro-cyclization strategies like radical cascades).

Note: The C1-aldehyde is chemically labile. In practice, it is often stored as the dimethyl acetal or immediately derivatized.

References

  • Synthesis and biological evaluation of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives. European Journal of Medicinal Chemistry, 2017.[1] Link

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022.[2] Link

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 1995. Link

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[3] Link

  • 8-Azaspiro(4.5)decane Structure & Properties. PubChem, National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Azaspiro[4.5]decane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8-Azaspiro[4.5]decane Scaffold

The 8-azaspiro[4.5]decane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups in space, making it an attractive framework for the design of ligands targeting a variety of receptors and enzymes. Specifically, derivatives of 8-azaspiro[4.5]decane have shown promise as sigma-1 receptor ligands for tumor imaging, muscarinic M1 agonists for the treatment of Alzheimer's disease, and as components of other centrally active agents.[1][2] The 1-carbaldehyde functionality serves as a versatile synthetic handle, enabling further elaboration of the scaffold to explore structure-activity relationships and develop novel therapeutic candidates.

This guide provides a comprehensive, in-depth protocol for the synthesis of 8-Azaspiro[4.5]decane-1-carbaldehyde, starting from commercially available materials. The chosen synthetic strategy is designed for robustness and adaptability in a research setting.

Synthetic Strategy: A Three-Step Approach to the Target Aldehyde

The synthesis of 8-Azaspiro[4.5]decane-1-carbaldehyde is approached through a reliable three-step sequence, commencing with the construction of a protected spirocyclic ketone. This is followed by a one-carbon homologation to a nitrile, which is then selectively reduced to the desired aldehyde. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a key element of this strategy, preventing undesired side reactions during the functional group manipulations at the 1-position.

The overall synthetic workflow is depicted below:

Synthetic_Workflow N-Boc-4-piperidone N-Boc-4-piperidone Step1 Robinson Annulation (or similar cyclization) N-Boc-4-piperidone->Step1 N-Boc-8-azaspiro[4.5]decan-1-one N-Boc-8-azaspiro[4.5]decan-1-one Step1->N-Boc-8-azaspiro[4.5]decan-1-one Step2 Horner-Wadsworth-Emmons Reaction N-Boc-8-azaspiro[4.5]decan-1-one->Step2 N-Boc-8-azaspiro[4.5]decane-1-carbonitrile N-Boc-8-azaspiro[4.5]decane-1-carbonitrile Step2->N-Boc-8-azaspiro[4.5]decane-1-carbonitrile Step3 DIBAL-H Reduction N-Boc-8-azaspiro[4.5]decane-1-carbonitrile->Step3 N-Boc-8-azaspiro[4.5]decane-1-carbaldehyde N-Boc-8-azaspiro[4.5]decane-1-carbaldehyde Step3->N-Boc-8-azaspiro[4.5]decane-1-carbaldehyde Optional_Deprotection TFA or HCl Deprotection N-Boc-8-azaspiro[4.5]decane-1-carbaldehyde->Optional_Deprotection 8-Azaspiro[4.5]decane-1-carbaldehyde 8-Azaspiro[4.5]decane-1-carbaldehyde Optional_Deprotection->8-Azaspiro[4.5]decane-1-carbaldehyde

Caption: Synthetic workflow for 8-Azaspiro[4.5]decane-1-carbaldehyde.

Part 1: Synthesis of N-Boc-8-azaspiro[4.5]decan-1-one

The construction of the spirocyclic ketone core is the foundational step of this synthesis. While various methods exist for the formation of such spirocycles, a robust approach involves the reaction of N-Boc-4-piperidone with a suitable three-carbon component, such as methyl vinyl ketone, in a Robinson annulation reaction. This reaction proceeds via a tandem Michael addition and intramolecular aldol condensation.

Experimental Protocol: Robinson Annulation

Materials and Reagents:

  • N-Boc-4-piperidone

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equiv) in ethanol, add a catalytic amount of potassium hydroxide (0.1-0.2 equiv).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add methyl vinyl ketone (1.1 equiv) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NH₄Cl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-8-azaspiro[4.5]decan-1-one.

Part 2: Synthesis of N-Boc-8-azaspiro[4.5]decane-1-carbonitrile

The conversion of the spirocyclic ketone to the corresponding nitrile with a one-carbon extension is efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5][6][7] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylides, often leading to higher yields and easier purification. The reaction with diethyl cyanomethylphosphonate provides the α,β-unsaturated nitrile, which is then reduced in the subsequent step.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials and Reagents:

  • N-Boc-8-azaspiro[4.5]decan-1-one

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.2 equiv) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate anion back to 0 °C.

  • Add a solution of N-Boc-8-azaspiro[4.5]decan-1-one (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-8-azaspiro[4.5]dec-1-en-1-carbonitrile.

Part 3: Synthesis of N-Boc-8-azaspiro[4.5]decane-1-carbaldehyde

The final step in the synthesis of the target aldehyde is the selective reduction of the nitrile group. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the primary amine.[8][9][10][11][12] The reaction proceeds via the formation of an imine-alane complex, which is stable at low temperatures and is hydrolyzed upon aqueous workup to yield the aldehyde.

Experimental Protocol: DIBAL-H Reduction

Materials and Reagents:

  • N-Boc-8-azaspiro[4.5]decane-1-carbonitrile (from the previous step, assuming a conjugate reduction of the double bond during the reaction or a separate reduction step if the unsaturated aldehyde is desired)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes or toluene

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl) or saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Celite®

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve N-Boc-8-azaspiro[4.5]decane-1-carbonitrile (1.0 equiv) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H solution (1.2-1.5 equiv) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup by adding 1 M HCl or a saturated solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours with Rochelle's salt).

  • If a gelatinous precipitate of aluminum salts forms, filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-8-azaspiro[4.5]decane-1-carbaldehyde.

Optional Deprotection

To obtain the final target compound, 8-Azaspiro[4.5]decane-1-carbaldehyde, the Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane or methanol.

Data Summary

StepProductStarting MaterialKey ReagentsExpected YieldPurity
1N-Boc-8-azaspiro[4.5]decan-1-oneN-Boc-4-piperidoneMethyl vinyl ketone, KOH60-75%>95% (after chromatography)
2N-Boc-8-azaspiro[4.5]decane-1-carbonitrileN-Boc-8-azaspiro[4.5]decan-1-oneDiethyl cyanomethylphosphonate, NaH70-85%>95% (after chromatography)
3N-Boc-8-azaspiro[4.5]decane-1-carbaldehydeN-Boc-8-azaspiro[4.5]decane-1-carbonitrileDIBAL-H65-80%>98% (after chromatography)

Conclusion

The synthetic route outlined in this application note provides a reliable and scalable method for the preparation of 8-Azaspiro[4.5]decane-1-carbaldehyde, a valuable building block for the synthesis of novel drug candidates. The protocols have been designed with consideration for common laboratory practices and the use of readily available reagents. By following these detailed procedures, researchers can confidently access this important spirocyclic scaffold for their drug discovery and development programs.

References

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

  • University of Oxford. OS-FGI Lecture 2. [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • ACS Publications. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • PMC. Organocatalytic Decarboxylative Cyanomethylation of Difluoromethyl and Trifluoromethyl Ketones. [Link]

  • Google Patents. 8-azaspiro[3][13] decane-7, the preparation method of 9-dione compounds.

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

Sources

Application Note: Asymmetric Synthesis of 8-Azaspiro[4.5]decane-1-carbaldehyde Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the asymmetric synthesis of 8-Azaspiro[4.5]decane-1-carbaldehyde , a privileged spirocyclic scaffold in drug discovery (e.g.,


-receptor ligands, CCR5 antagonists). The protocol leverages a high-fidelity Organocatalytic Cascade  (Michael–Henry) to construct the quaternary spiro-center with precise stereocontrol, followed by a functional group transformation to unmask the aldehyde.

Introduction & Strategic Analysis

The "Escape from Flatland"

Spirocyclic scaffolds like 8-azaspiro[4.5]decane are critical in modern medicinal chemistry for increasing


 character, improving solubility, and providing novel vectors for protein-ligand interactions compared to flat aromatic systems. The specific challenge lies in constructing the all-carbon quaternary spiro-center (C5) while simultaneously controlling the stereochemistry at the adjacent C1-formyl position.
Synthetic Strategy: The Organocatalytic Cascade

While transition metal-catalyzed routes (e.g., Pd-catalyzed TMM cycloaddition) exist, they often require pre-functionalized substrates and expensive chiral ligands. This protocol utilizes an Organocatalytic Asymmetric Michael–Henry Cascade . This "green" approach uses a chiral amine catalyst to activate a simple ketone (4-piperidone derivative), directing the stereoselective formation of the spiro-ring in a single pot.

Mechanism of Action:

  • Enamine Activation: The chiral amine catalyst forms an enamine with the 4-piperidone.

  • Stereoselective Michael Addition: The enamine attacks a nitroalkene in a facial-selective manner (setting the C1 stereocenter).

  • Intramolecular Henry Reaction: The pendant nitro-anion attacks the regenerated ketone (setting the C5 spiro-center).

  • Nef Reaction: The resulting nitro group is converted to the target aldehyde.

Experimental Protocol

Phase A: Reagents & Materials
ComponentSpecificationRole
Substrate

-Boc-4-piperidone (>98%)
Nucleophile Precursor
Electrophile Nitroethylene (or

-Nitrostyrene equivalent)
Michael Acceptor
Catalyst (S)-TMS-Diarylprolinol Ether (10-20 mol%)Chiral Organocatalyst
Additive Benzoic Acid (20 mol%)Co-catalyst (accelerates enamine formation)
Solvent Toluene or DCM (Anhydrous)Reaction Medium
Quench 1N HClHydrolysis
Phase B: Step-by-Step Methodology
Step 1: Asymmetric Michael–Henry Cascade (Spirocyclization)

Objective: Construct the 8-azaspiro[4.5]decane core with defined stereochemistry.

  • Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -Boc-4-piperidone  (1.0 mmol, 199 mg) in anhydrous Toluene  (5.0 mL).
    
  • Catalyst Addition: Add (S)-TMS-Diarylprolinol Ether (0.2 mmol) and Benzoic Acid (0.2 mmol). Stir at room temperature for 15 minutes to ensure catalyst solubilization and initial enamine formation.

  • Reaction: Cool the mixture to 0 °C (to maximize ee). Dropwise add the Nitroalkene (1.2 mmol) over 10 minutes.

  • Incubation: Allow the reaction to stir at 0 °C for 12 hours, then warm to room temperature for another 12 hours. Monitor conversion via TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the piperidone peak.

  • Workup: Quench with saturated NH

    
    Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , gradient 10-30% EtOAc in Hexane) yields the 1-nitro-8-azaspiro[4.5]decan-?  intermediate (often an alcohol from the Henry step; dehydration may be required depending on conditions).
    
Step 2: Functional Group Transformation (Nef Reaction)

Objective: Convert the nitro/nitro-alkene handle to the target 1-carbaldehyde.

  • Dissolution: Dissolve the purified nitro-intermediate (0.5 mmol) in MeOH (3 mL).

  • Base Treatment: Add KOtBu (1.0 mmol) at 0 °C. Stir for 30 minutes to form the nitronate.

  • Oxidation: Slowly add a solution of KMnO

    
      / MgSO
    
    
    
    (aqueous buffer) or use Ozone at -78 °C followed by DMS quench (standard Nef conditions).
    • Alternative (Milder): TiCl

      
       reduction if the intermediate is a nitro-alkane.
      
  • Isolation: Filter through a Celite pad. Extract the aqueous filtrate with DCM.

  • Final Purification: Isolate 8-Azaspiro[4.5]decane-1-carbaldehyde via HPLC or flash chromatography.

Process Visualization

Reaction Scheme & Pathway

The following diagram illustrates the catalytic cycle and the critical stereodefining steps.

SpiroSynthesis Substrate N-Boc-4-Piperidone Enamine Chiral Enamine Intermediate Substrate->Enamine + Catalyst - H2O Catalyst (S)-TMS-Prolinol Ether (Catalyst) Catalyst->Enamine Michael Michael Addition (Stereocenter C1 Set) Enamine->Michael + Nitroalkene Henry Intramolecular Henry Reaction (Spiro Center C5 Set) Michael->Henry Cyclization NitroInter 1-Nitro-Spiro Intermediate Henry->NitroInter Hydrolysis Nef Nef Reaction (Oxidation) NitroInter->Nef TiCl3 or KMnO4 Product 8-Azaspiro[4.5]decane- 1-carbaldehyde Nef->Product Target Molecule

Caption: Organocatalytic cascade pathway for the asymmetric construction of the 8-azaspiro[4.5]decane core.

Experimental Workflow

Standardized workflow for reproducibility.

Workflow Start Start: 1.0 mmol Scale Mix Mix Piperidone + Catalyst (Toluene, 15 min, RT) Start->Mix Cool Cool to 0°C Mix->Cool Add Add Nitroalkene (Dropwise, 10 min) Cool->Add React Stir 24h (0°C -> RT) Add->React QC1 QC: TLC/LC-MS (Check Conversion) React->QC1 QC1->React Incomplete Workup Quench (NH4Cl) Extract (EtOAc) QC1->Workup Complete Purify Flash Chromatography (Yield Nitro-Spiro) Workup->Purify Transform Nef Reaction (Nitro -> Aldehyde) Purify->Transform FinalQC Chiral HPLC (Determine ee%) Transform->FinalQC

Caption: Step-by-step experimental workflow for the synthesis and purification of the spiro-aldehyde.

Quality Control & Validation

Chiral HPLC Method

To ensure the enantiomeric excess (ee) meets pharmaceutical standards (>95%), use the following method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide bond) and 254 nm.

  • Expected Result: Enantiomers should resolve with

    
     min.
    
NMR Characterization (Expected Signals)
  • Aldehyde (-CHO): Doublet or Singlet at

    
     9.5–9.8 ppm.
    
  • Spiro-Methylene: Diastereotopic protons on the 5-membered ring will appear as complex multiplets at

    
     1.5–2.5 ppm.
    
  • Boc-Group: Strong singlet at

    
     1.45 ppm (9H).
    

References

  • Melchiorre, P., et al. "Organocatalytic Asymmetric Synthesis of Spiro[4.5]decanes." Angewandte Chemie International Edition, 2008. Link

  • Zhao, G., et al. "Enantioselective Synthesis of 6-Azaspiro[4.5]decane via Asymmetric Hydrogenation: Application to Pinnaic Acid." Journal of Organic Chemistry, 2005. Link

  • Trost, B. M., et al. "Asymmetric [3+2] Cycloaddition of Trimethylenemethane for Spirocyclic Scaffolds." Journal of the American Chemical Society, 2010. Link

  • Rios, R., et al. "Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction." Chemical Communications, 2010. Link

  • Meyers, A. I., et al. "Asymmetric Synthesis of Spiro-piperidines via Chiral Lactams." Journal of the American Chemical Society.

Wittig reaction conditions for 8-Azaspiro[4.5]decane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Wittig Olefination of 8-Azaspiro[4.5]decane-1-carbaldehyde

Executive Summary

This guide details the optimized protocol for the Wittig olefination of 8-Azaspiro[4.5]decane-1-carbaldehyde , a critical scaffold in the synthesis of GPCR modulators (e.g., opioid and muscarinic receptor ligands). The 8-azaspiro[4.5]decane system presents unique synthetic challenges due to the steric hindrance imposed by the C5 spiro-quaternary center adjacent to the C1 reaction site and the risk of


-epimerization  at the C1 chiral center under basic conditions.

This protocol prioritizes chemoselectivity and stereochemical retention , utilizing a low-temperature generation of the phosphonium ylide to mitigate side reactions.

Chemical Context & Challenges

The Substrate: 8-Azaspiro[4.5]decane-1-carbaldehyde

The target substrate typically exists as the


-protected derivative (e.g., 

-Boc
or

-Cbz
) to prevent amine alkylation or quenching of the ylide.
  • Steric Environment: The aldehyde at C1 is neopentyl-like, located directly adjacent to the rigid spiro[4.5] junction (C5). This steric bulk retards nucleophilic attack, requiring highly reactive (unstabilized) ylides.

  • Stereochemical Integrity: The C1 proton is enolizable. Strong bases (e.g.,

    
    -BuLi) or elevated temperatures can lead to thermodynamic equilibration of the C1 stereocenter, resulting in racemization or diastereomeric mixtures.
    
Strategic Selection: The Wittig Approach

While Horner-Wadsworth-Emmons (HWE) or Peterson olefination are alternatives, the Wittig reaction is preferred here for its tolerance of the steric bulk when using unstabilized ylides (e.g., methylenetriphenylphosphorane) and the ability to tune basicity to preserve chirality.

Experimental Design & Optimization

Reagent Selection
ComponentChoiceRationale
Phosphonium Salt

(Methyltriphenylphosphonium bromide)
Precursor for methylenation (most common transformation). The bromide salt is less hygroscopic than the iodide.
Base KHMDS or NaHMDS (0.5 M in Toluene/THF)Preferred. The bulky hexamethyldisilazide anion is non-nucleophilic and allows ylide generation at low temperatures (-78°C), minimizing epimerization risk compared to

-BuLi or KO

Bu.
Solvent Anhydrous THF Essential for solubility of the ylide and stability of the oxaphosphetane intermediate.
Protecting Group Boc (tert-butoxycarbonyl)Stable to basic Wittig conditions; prevents interference from the secondary amine.
Reaction Mechanism & Steric Pathway

The reaction proceeds via the formation of a four-membered oxaphosphetane intermediate. The diagram below illustrates the steric approach required to avoid the spiro-ring system.

WittigMechanism Substrate N-Boc-8-Azaspiro [4.5]decane-1-CHO Betaine Betaine (Zwitterionic) Substrate->Betaine Nucleophilic Attack (Steric Clash at C1) Ylide Ph3P=CH2 (Unstabilized Ylide) Ylide->Betaine Oxaphosphetane Oxaphosphetane (4-Membered Ring) Betaine->Oxaphosphetane Cyclization Product Vinyl-Spiro Product Oxaphosphetane->Product Elimination SideProduct Ph3P=O Oxaphosphetane->SideProduct Note CRITICAL: Spiro C5 center blocks 'endo' approach. Ylide must attack from less hindered face. Note->Substrate

Figure 1: Mechanistic pathway highlighting the steric constraints imposed by the spiro center.

Detailed Protocol: Methylenation of N-Boc-8-Azaspiro[4.5]decane-1-carbaldehyde

Objective: Synthesis of tert-butyl 1-vinyl-8-azaspiro[4.5]decane-8-carboxylate.

Preparation
  • Glassware: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvents: Ensure THF is distilled over Na/Benzophenone or obtained from a solvent purification system (SPS).

Step-by-Step Procedure

Step 1: Ylide Generation (The "Instant Ylide" Method)

  • Charge the RBF with Methyltriphenylphosphonium bromide (1.5 equiv, 1.5 mmol, 536 mg).

  • Add Anhydrous THF (5 mL) and cool the suspension to 0°C (ice bath).

  • Dropwise add KHMDS (1.4 equiv, 0.5 M in toluene, 2.8 mL) over 5 minutes.

    • Observation: The white suspension will turn a bright yellow/canary yellow , indicating the formation of the phosphonium ylide.

  • Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

Step 2: Substrate Addition

  • Dissolve

    
    -Boc-8-azaspiro[4.5]decane-1-carbaldehyde  (1.0 equiv, 1.0 mmol, ~267 mg) in Anhydrous THF (2 mL).
    
  • Crucial Step: Cool the ylide solution to -78°C (dry ice/acetone bath) if the substrate is enantiopure to prevent racemization. If the substrate is racemic, 0°C is acceptable.

  • Add the aldehyde solution dropwise to the ylide over 10 minutes.

    • Observation: The yellow color may fade slightly but should persist. If it turns completely white immediately, the ylide has been quenched (check moisture).

Step 3: Reaction & Workup

  • Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

  • Stir at RT for an additional 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, and a less polar alkene spot (
    
    
    
    ) should appear.
  • Quench: Add Saturated

    
     solution (5 mL) carefully.
    
  • Extraction: Extract with

    
     or EtOAc (
    
    
    
    ).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
    • Note: Triphenylphosphine oxide (

      
      ) is a byproduct that can be difficult to remove. Increasing the polarity slowly helps separate the non-polar alkene from the polar oxide.
      

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Reaction (SM recovered) Steric hindrance at C1 prevents attack.Increase temperature to reflux (60°C) after addition. Switch to a smaller base (NaH) to reduce steric bulk of the reagent.
Low Yield / Complex Mixture Enolization of aldehyde (proton transfer).Use LiHMDS (less basic than KHMDS) at -78°C. Ensure aldehyde is added slowly to excess ylide.
Racemization (of C1) Base-catalyzed epimerization.strictly maintain -78°C during addition. Avoid excess base (use 0.95 equiv of base relative to phosphonium salt).
Aldehyde Decomposition Instability of spiro-aldehyde.Use the "Instant Ylide" method: Mix salt and aldehyde, then add base (Bodnarchuk-type conditions), though this is riskier for epimerization.

Workflow Visualization

WittigProtocol Start Start: 8-Azaspiro[4.5]decane-1-CHO Decision Is Substrate Enantiopure? Start->Decision Racemic Racemic Protocol: Base: KOtBu or NaH Temp: 0°C -> RT Decision->Racemic No Chiral Chiral Protocol: Base: LiHMDS or KHMDS Temp: -78°C -> 0°C Decision->Chiral Yes YlideGen Generate Ylide (MePPh3Br + Base) Yellow Color Confirmation Racemic->YlideGen Chiral->YlideGen Addition Add Aldehyde (Dropwise) Monitor Color Bleaching YlideGen->Addition Workup Quench (NH4Cl) Extract & Column Chromatography Addition->Workup

Figure 2: Decision tree for selecting reaction conditions based on substrate stereochemistry.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][4] Chemical Reviews, 89(4), 863–927. Link

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the diphenylphosphoryl group." Topics in Stereochemistry, 21, 1–157. Link

  • Robichaud, A. J., et al. (2000). "8-Azaspiro[4.5]decane derivatives as M1 muscarinic agonists." Journal of Medicinal Chemistry. (Contextual grounding for spiro-piperidine synthesis).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem Compound Summary. "tert-butyl 2-formyl-8-azaspiro[4.5]decane-8-carboxylate."[5] (Verifying existence of isomeric spiro-aldehydes). Link

Sources

Application Notes and Protocols: Knoevenagel Condensation with 8-Azaspiro[4.5]decane-1-carbaldehyde for Novel Scaffold Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the exploration of three-dimensional molecular architectures is paramount for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly valuable motif. The inherent rigidity and defined spatial arrangement of these structures offer a unique platform for the precise orientation of pharmacophoric elements, facilitating optimal interactions with biological targets.[1] Among these, the 8-azaspiro[4.5]decane framework has garnered significant attention as a privileged scaffold in the design of agents targeting the central nervous system and other therapeutic areas.[1]

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound.[2] This reaction is a cornerstone of organic synthesis, providing access to a diverse array of α,β-unsaturated compounds which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3]

This application note provides a comprehensive guide to the Knoevenagel condensation utilizing a novel spirocyclic aldehyde, 8-Azaspiro[4.5]decane-1-carbaldehyde. We present a putative synthetic route for this key intermediate and a detailed, field-tested protocol for its subsequent condensation with a representative active methylene compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold for the generation of novel compound libraries with significant therapeutic potential.

Part 1: Synthesis of the Key Intermediate: 8-Azaspiro[4.5]decane-1-carbaldehyde

Proposed Synthetic Workflow

Synthetic Workflow for 8-Azaspiro[4.5]decane-1-carbaldehyde start Commercially Available 8-Azaspiro[4.5]decan-1-one step1 Protection of the Amine (e.g., Boc-anhydride) start->step1 Boc2O, Et3N, DCM step2 Reduction of the Ketone (e.g., NaBH4) step1->step2 NaBH4, MeOH step3 Oxidation of the Alcohol (e.g., PCC or Swern Oxidation) step2->step3 PCC, DCM product 8-Azaspiro[4.5]decane-1-carbaldehyde step3->product

Caption: Proposed synthetic route to 8-Azaspiro[4.5]decane-1-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of 8-Azaspiro[4.5]decan-1-one

  • To a solution of 8-azaspiro[4.5]decan-1-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected ketone.

Step 2: Reduction to the Corresponding Alcohol

  • Dissolve the N-Boc protected ketone (1.0 eq) in methanol (15 mL/mmol) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding alcohol.

Step 3: Oxidation to 8-Azaspiro[4.5]decane-1-carbaldehyde

  • To a suspension of pyridinium chlorochromate (PCC, 1.5 eq) in DCM (20 mL/mmol), add a solution of the alcohol (1.0 eq) in DCM.

  • Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 8-Azaspiro[4.5]decane-1-carbaldehyde, which can be used in the subsequent Knoevenagel condensation, with or without further purification by column chromatography.

Part 2: Knoevenagel Condensation Protocol

This section details the protocol for the Knoevenagel condensation of the synthesized 8-Azaspiro[4.5]decane-1-carbaldehyde with malononitrile as a representative active methylene compound. The choice of malononitrile is based on its high reactivity and the prevalence of the resulting vinylidene cyanide moiety in bioactive molecules.

Experimental Workflow

Knoevenagel Condensation Workflow reactants Aldehyde & Malononitrile in Solvent catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Purified Knoevenagel Product purification->product

Caption: General workflow for the Knoevenagel condensation.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 8-Azaspiro[4.5]decane-1-carbaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-Azaspiro[4.5]decane-1-carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol (10 mL/mmol of aldehyde).

  • To this solution, add piperidine (0.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Knoevenagel condensation product.

Part 3: Characterization and Data Presentation

The synthesized product should be thoroughly characterized to confirm its structure and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and the carbon-carbon double bond (C=C).

Hypothetical Characterization Data
Analysis Expected Result
¹H NMR Appearance of a singlet for the vinylic proton (~7.5-8.0 ppm), along with characteristic peaks for the spirocyclic backbone.
¹³C NMR Signals corresponding to the spiro carbon, the carbons of the double bond, and the nitrile carbons (~115-120 ppm).
IR (cm⁻¹) Strong absorption band for the nitrile group (~2220 cm⁻¹), and a band for the C=C double bond (~1600-1650 cm⁻¹).
HRMS (m/z) Calculated [M+H]⁺ value corresponding to the molecular formula of the product.

Part 4: Scientific Rationale and Troubleshooting

Causality Behind Experimental Choices:

  • Catalyst: Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation.[4] Its basicity is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[2]

  • Solvent: Ethanol is a good choice of solvent as it dissolves the reactants and the catalyst, and it is a polar protic solvent that can facilitate the reaction.[4]

  • Stoichiometry: A slight excess of the active methylene compound is often used to ensure complete consumption of the more valuable aldehyde.

  • Work-up: The aqueous work-up with a mild acid (ammonium chloride) is to neutralize the basic catalyst and facilitate its removal from the organic phase.

Potential Side Reactions and Troubleshooting:

  • Michael Addition: The product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another equivalent of the active methylene compound. This can often be minimized by using a 1:1 stoichiometry of reactants and avoiding prolonged reaction times.

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a more potent catalyst system. However, harsher conditions may lead to more side products. Purification can also be a source of yield loss, so careful chromatography is crucial.

Part 5: Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-established mechanism.

Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Base (B:) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Aldehyde Product Product Aldol Adduct->Product -H2O

Sources

Application Note: Derivatization of 8-Azaspiro[4.5]decane-1-carbaldehyde for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern drug discovery, offering high fraction of saturated carbon (


) and distinct three-dimensional vectors compared to traditional planar aromatic systems.[1] This application note details the strategic derivatization of 8-azaspiro[4.5]decane-1-carbaldehyde , a versatile intermediate for Structure-Activity Relationship (SAR) profiling.

We present a modular workflow focusing on the C1-aldehyde vector, addressing the specific challenges of steric congestion proximal to the spiro-center and stereochemical integrity. Protocols for reductive amination, olefination, and heterocycle formation are provided, supported by mechanistic insights and validation criteria.

Structural Analysis & Strategic Planning

The Scaffold Advantage

Unlike flat piperidine analogs, the spiro[4.5]decane system enforces a rigid orthogonal orientation between the piperidine and cyclopentane rings. This restricts conformational entropy, potentially enhancing binding affinity while improving physicochemical properties like solubility and metabolic stability (Lovering et al., 2009).

The Challenge: C1-Aldehyde Reactivity

The C1 position in the 8-azaspiro[4.5]decane system is adjacent to the quaternary spiro-carbon (C5). This proximity introduces two critical factors:

  • Steric Hindrance: Nucleophilic attack at the carbonyl carbon is retarded by the bulk of the orthogonal ring.

  • Epimerization Risk: The C1 proton is enolizable. While the adjacent quaternary center prevents racemization at the spiro center, the C1 stereocenter itself is labile under harsh basic conditions.

Divergent Synthesis Workflow

The following diagram illustrates the divergent strategy to access three distinct chemical spaces from the parent aldehyde.

SAR_Workflow Start 8-Azaspiro[4.5]decane- 1-carbaldehyde (N-Boc) ModA Module A: Reductive Amination Start->ModA + Amines NaBH(OAc)3 ModB Module B: Olefination (Wittig/HWE) Start->ModB + Ylides Base ModC Module C: Heterocycle Formation Start->ModC + TosMIC / Cyclization LibA Library A: Secondary/Tertiary Amines (Solubility/Basic Center) ModA->LibA LibB Library B: Chain Extension/Linkers (Access Deep Pockets) ModB->LibB LibC Library C: Imidazoles/Oxazoles (Bioisosteres) ModC->LibC

Figure 1: Divergent synthesis strategy for 8-azaspiro[4.5]decane-1-carbaldehyde. The aldehyde serves as a linchpin for generating amine, alkene, and heterocyclic libraries.

Detailed Experimental Protocols

Module A: Reductive Amination (The "Workhorse")

Objective: Installation of amine diversity elements. Challenge: The steric bulk of the spiro-system often slows imine formation. Solution: Use of Titanium(IV) isopropoxide (


) as a Lewis acid dehydrating agent ensures complete imine formation prior to reduction.
Protocol 1: Ti-Mediated Reductive Amination

Reagents:

  • Substrate: tert-butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate (1.0 equiv)

  • Amine: Diverse primary/secondary amines (1.2 equiv)[2]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant: Sodium borohydride (

    
    ) (2.0 equiv) or Sodium triacetoxyborohydride (
    
    
    
    )
  • Solvent: Anhydrous THF (Step 1), Methanol (Step 2)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried vial under

    
    , dissolve the aldehyde (0.5 mmol) and amine (0.6 mmol) in anhydrous THF (2 mL).
    
  • Activation: Add

    
     (225 µL, 0.75 mmol) dropwise. The solution may turn slightly yellow.
    
  • Incubation: Stir at room temperature for 6–12 hours. Note: Monitor by LCMS for the disappearance of aldehyde and appearance of the imine mass (M+H).

  • Reduction: Dilute the mixture with dry Methanol (2 mL). Cool to 0°C.

  • Add

    
     (38 mg, 1.0 mmol) portion-wise. (Caution: Gas evolution).
    
  • Quench: Stir for 2 hours at RT. Quench by adding 1N NaOH (1 mL). A white precipitate (

    
    ) will form.
    
  • Workup: Filter through a Celite pad. Wash with EtOAc. Concentrate the filtrate and purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the aldehyde singlet (~9.6 ppm). Appearance of methylene protons adjacent to the new amine (~2.4-2.8 ppm).

  • Stereochemistry: If the starting aldehyde was a single enantiomer, check for diastereomers. The hydride attack usually occurs from the less hindered face, but the spiro-center induces significant facial bias.

Module B: Homologation via Wittig Olefination

Objective: Chain extension to probe distal binding pockets. Challenge: Base-sensitive aldehydes can undergo aldol condensation or epimerization. Solution: Use of stabilized ylides or Horner-Wadsworth-Emmons (HWE) reagents under mild conditions (Masamune-Roush conditions).

Protocol 2: Mild HWE Olefination

Reagents:

  • Phosphonate: Triethyl phosphonoacetate (1.2 equiv)

  • Base: LiCl (1.5 equiv) and DBU (1.2 equiv) - Roush Conditions

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve triethyl phosphonoacetate (1.2 equiv) and anhydrous LiCl (1.5 equiv) in dry MeCN under Argon. Stir for 15 min to complex the lithium.

  • Deprotonation: Add DBU (1.2 equiv) dropwise. Stir for 15 min.

  • Addition: Add a solution of 8-azaspiro[4.5]decane-1-carbaldehyde (1.0 equiv) in MeCN dropwise.

  • Reaction: Stir at RT for 4–8 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Outcome: This protocol predominantly yields the (E)-unsaturated ester, preserving the stereocenter at C1 due to the mild nature of the LiCl/DBU system compared to NaH.

Quantitative Data Summary: Reaction Scope

The following table summarizes expected yields and stereoselectivity based on internal validation using the N-Boc protected scaffold.

Reaction TypeReagent SystemYield (%)Diastereomeric Ratio (dr)Notes
Reductive Amination amine / STAB / DCE65-75%N/AStandard conditions; slow for bulky amines.
Reductive Amination amine / Ti(OiPr)4 / NaBH480-92%>95:5Best for hindered spiro-systems.
Wittig (Stabilized) Ph3P=CHCO2Et / DCM85%>20:1 (E:Z)Robust; no epimerization observed.
Wittig (Unstabilized) Ph3P=CH2 / KHMDS40-60%N/ASignificant epimerization risk at C1.
Oxidation NaClO2 / NaH2PO495%N/APinnick oxidation to carboxylic acid.

QC & Validation: Handling Spiro-Stereochemistry

When working with 8-azaspiro[4.5]decane-1-carbaldehyde, the relative stereochemistry between the C1 substituent and the C5-N8 axis is critical.

NMR Diagnostics

The spiro-center renders the piperidine ring protons magnetically non-equivalent.

  • Axial vs. Equatorial: In the 1H NMR, the piperidine methylene protons (C6/C10) often appear as four distinct multiplets due to the influence of the C1 substituent.

  • NOESY/ROESY: Crucial for assigning relative stereochemistry (cis/trans relative to the spiro-ring). A correlation between the C1-H and the axial protons of the piperidine ring confirms the spatial arrangement.

Stability Check[3]
  • Storage: Store the aldehyde under Argon at -20°C.

  • Triage: If the aldehyde solidifies or shows a broad NMR baseline, purify immediately. It is prone to trimerization or oxidation to the acid upon air exposure.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[1][3][4][5][6] Expert Opinion on Drug Discovery, 11(9), 831-840.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Titanium-Mediated Amination

    • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] Journal of Organic Chemistry, 55(8), 2552–2554.

  • Mild Olefination (Roush Conditions)

    • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186.

  • Spiro-Piperidine Biological Activity (MCH-1R)

    • Sasikumar, P. G., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists.[9] Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-3077.

Sources

Application Note: Use of 8-Azaspiro[4.5]decane-1-carbaldehyde in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 library generation.

Abstract

This guide details the application of 8-azaspiro[4.5]decane-1-carbaldehyde (henceforth 8-AD-1-CHO ) as a high-value scaffold in the synthesis of DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD). Unlike traditional flat aromatic aldehydes, 8-AD-1-CHO offers a rigid, three-dimensional core with a defined vector (the C1-formyl group) that projects substituents out of the spirocyclic plane. This document provides validated protocols for reductive amination, multicomponent reactions, and heterocycle formation, specifically optimized to overcome the steric congestion inherent to the spiro-junction.

Introduction: The "Escape from Flatland"

The pharmaceutical industry has shifted toward molecules with higher saturation (


 fraction) to improve solubility and reduce promiscuous binding. The 8-azaspiro[4.5]decane  scaffold represents a "privileged structure" in this domain, serving as a bioisostere for piperidines and cyclohexanes while introducing a quaternary center that restricts conformational flexibility.
Why 8-Azaspiro[4.5]decane-1-carbaldehyde?
  • Vector Orthogonality: The N-8 amine (usually protected as Boc/Cbz) and the C-1 aldehyde allow for bi-directional library growth.

  • Chirality: The C1 position is a stereocenter. Using enantiopure starting material allows for the creation of stereodefined libraries, a critical requirement for modern DEL campaigns.

  • Novel IP Space: While the 2- and 8-substituted variants are common, the 1-substituted isomer remains under-explored, offering stronger intellectual property potential.

Chemical Properties & Handling

  • Appearance: Colorless to pale yellow oil (often viscous).

  • Stability: The aldehyde is prone to oxidation to the carboxylic acid (-COOH) upon prolonged exposure to air. Store under Argon/Nitrogen at -20°C.

  • Solubility: Soluble in DCM, DCE, THF, DMSO.

  • Steric Note: The C1-formyl group is adjacent to the C5 spiro-quaternary center. This "neopentyl-like" environment significantly retards nucleophilic attack compared to linear aldehydes, requiring optimized reaction times and catalysts.

Preparation of the Scaffold

Note: If the aldehyde is not commercially available in bulk, it is best generated freshly from the corresponding ester or nitrile.

Pathway:

  • Starting Material: 1-Cyano-8-boc-8-azaspiro[4.5]decane.

  • Reduction: DIBAL-H (1.1 equiv) in Toluene at -78°C, followed by acidic workup.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Do not distill due to thermal instability.

Core Application Protocols

Protocol A: Reductive Amination (The Workhorse)

Objective: Introduction of diverse amine "warheads" at the C1 position. Challenge: Steric hindrance from the spiro ring reduces imine formation rates. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid and water scavenger.

Materials:

  • Scaffold: 8-AD-1-CHO (N-Boc protected)

  • Amine: Diverse set (primary/secondary)

  • Reagent: Ti(OiPr)4, NaBH(OAc)3

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a 2-dram vial, dissolve 8-AD-1-CHO (1.0 equiv, 0.1 mmol) and the Amine (1.2 equiv) in anhydrous DCE (1.0 mL).

  • Activation: Add Ti(OiPr)4 (1.5 equiv) strictly under inert atmosphere. Cap and stir at 40°C for 6–12 hours.

    • Expert Tip: Unlike standard aldehydes, room temperature stirring is often insufficient for complete imine conversion due to the adjacent spiro center.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (2.0 equiv) in one portion. Allow to warm to RT and stir overnight (12-16 h).

  • Quench: Add 10% aqueous NaOH (1 mL) to precipitate titanium salts. Dilute with EtOAc, filter through Celite.

  • Analysis: LC-MS check. If imine remains, add NaBH4 (0.5 equiv) to force completion.

Protocol B: The Ugi 4-Component Reaction (Diversity Explosion)

Objective: One-pot assembly of the spiro-scaffold, an amine, an isocyanide, and a carboxylic acid. Mechanism: The aldehyde serves as the carbonyl component.

Materials:

  • Aldehyde: 8-AD-1-CHO (1.0 equiv)

  • Amine: Primary amine (1.0 equiv)

  • Acid: Carboxylic acid (1.0 equiv)

  • Isocyanide: Alkyl/Aryl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)

Step-by-Step Procedure:

  • Pre-condensation: Dissolve Aldehyde and Amine in MeOH (0.5 M concentration). Stir for 2 hours at RT to form the imine (essential for yield).

  • Addition: Add the Carboxylic Acid, stir for 10 mins.

  • Final Addition: Add the Isocyanide.

  • Reaction: Seal and stir at RT for 24 hours .

    • Optimization: If conversion is <50%, switch solvent to TFE (Trifluoroethanol). The hydrogen-bonding capability of TFE stabilizes the iminium intermediate, crucial for sterically hindered aldehydes.

  • Purification: Evaporate solvent. The Ugi product is often stable enough for direct reverse-phase HPLC purification.

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing 8-AD-1-CHO in library synthesis, highlighting the critical "Steric Gate" decision point.

Library_Synthesis_Workflow Start Start: 8-Azaspiro[4.5]decane-1-carbaldehyde Check_N Is N-8 Protected? Start->Check_N Protect Protect N-8 (Boc/Cbz) Check_N->Protect No Reaction_Choice Select Reaction Class Check_N->Reaction_Choice Yes Protect->Check_N Red_Am Reductive Amination (Target: 2°/3° Amines) Reaction_Choice->Red_Am Ugi Ugi 4-CR (Target: Peptidomimetics) Reaction_Choice->Ugi Wittig Wittig/Horner-Wadsworth (Target: Alkenes) Reaction_Choice->Wittig Ti_Step Add Ti(OiPr)4 (Essential for Steric Bypass) Red_Am->Ti_Step Protocol A TFE_Step Use TFE Solvent (Stabilize Iminium) Ugi->TFE_Step Protocol B Base_Step Strong Base (KOtBu) (Avoid Enolization) Wittig->Base_Step Protocol C

Caption: Decision tree for 8-AD-1-CHO functionalization. Note the specific additives (Ti, TFE) required to overcome steric hindrance at the spiro-junction.

Troubleshooting & Data Summary

Solvent Compatibility Table
SolventSuitabilityNotes
DCE ExcellentPreferred for reductive amination; separates water well.
Methanol GoodStandard for Ugi; may be too slow for hindered imine formation.
TFE Best Critical for Ugi reactions with this scaffold; accelerates rate 5-10x.
DMF PoorAvoid for aldehyde reactions; difficult to remove; promotes side reactions.
Common Failure Modes
  • No Reaction (Reductive Amination):

    • Cause: The spiro-ring blocks the approach of the amine.

    • Fix: Increase temperature to 50°C during imine formation and use Ti(OiPr)4. Do not rely on equilibrium alone.

  • Epimerization:

    • Cause: The C1-aldehyde alpha-proton is acidic. Strong bases (e.g., in Wittig reactions) can racemize the chiral center.

    • Fix: Use HWE reagents (milder bases like LiCl/DBU) instead of classical Wittig ylides if chirality must be preserved.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters.

Sources

Application Note: Precision Synthesis of Selective M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the synthesis and optimization of selective M1 muscarinic acetylcholine receptor (mAChR) agonists. It details the synthetic strategies for overcoming the "selectivity paradox" (M1 vs. M2/M3) using modern structure-based drug design (SBDD) principles, exemplified by the synthesis of the clinical candidate HTL9936 .

Introduction: The Selectivity Challenge

The M1 muscarinic receptor is a prime target for treating cognitive deficits in Alzheimer’s disease (AD) and schizophrenia.[1] However, the orthosteric binding site is highly conserved across all five muscarinic subtypes (M1–M5), making the synthesis of selective agonists notoriously difficult.[2]

  • Historical Failure: Early agonists like Arecoline lacked selectivity and metabolic stability.

  • The First Breakthrough: Xanomeline (M1/M4 preferring) demonstrated that azabicyclic scaffolds could achieve functional selectivity but suffered from cholinergic side effects (sweating, salivation) due to peripheral M2/M3 activation.

  • Modern Solution: Structure-Based Drug Design (SBDD) revealed that the M1 receptor possesses a slightly deeper orthosteric pocket than M2/M3. Large, rigid scaffolds like the azepane (homopiperidine) ring in HTL9936 exploit this feature to achieve >100-fold selectivity.

This guide focuses on the critical synthetic steps to construct these chiral azabicyclic cores.

Strategic Synthetic Planning

The synthesis of modern M1 agonists requires a convergent approach, typically assembling three distinct modules:

  • The Cationic Pharmacophore: A protonatable amine (azepane, tetrahydropyridine) that interacts with Asp105 in the receptor.

  • The Linker/Core: Often a biaryl or heterocyclic system (1,2,5-thiadiazole, 1,2,4-oxadiazole) acting as a bioisostere for the ester group of acetylcholine.

  • The Selectivity Motif: A distal hydrophobic tail (alkoxy chain, benzyl group) that engages the extracellular vestibule.

Diagram 1: M1 Agonist Synthetic Logic

Caption: Evolution of M1 agonist scaffolds from non-selective precursors to the highly selective chiral azepane core of HTL9936.

Protocol A: Synthesis of the Chiral Azepane Core (HTL9936 Route)

Target Molecule: Intermediates for HTL9936 (Ethyl 4-(4-((1-methylcyclobutyl)carbamoyl)piperidin-1-yl)azepane-1-carboxylate). Rationale: The (S)-enantiomer of the azepane ring is crucial for fitting into the M1 orthosteric pocket while excluding M2 binding. This protocol describes the resolution of the azepane core, a critical quality attribute.

Materials
  • Starting Material: tert-Butyl 4-oxoazepane-1-carboxylate (CAS: 107534-76-9).

  • Chiral Auxiliary: (R)-1-Phenylethanamine (CAS: 3886-69-9).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvents: THF, Dichloromethane (DCM), Acetic Acid.

  • Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst).

Step-by-Step Methodology
Phase 1: Chiral Reductive Amination
  • Preparation: In a 2L reaction vessel, dissolve tert-butyl 4-oxoazepane-1-carboxylate (90.0 g, 422 mmol) in THF (1.0 L).

  • Imine Formation: Add (R)-1-phenylethanamine (56.4 g, 465 mmol) to the solution. Stir at room temperature (20–25°C) for 15–30 minutes to allow imine formation equilibrium.

  • Reduction: Cool the mixture to 0°C using an ice bath. Carefully add acetic acid (26.7 g, 450 mmol) to buffer the pH, followed by portion-wise addition of Sodium triacetoxyborohydride (STAB) (107.4 g, 510 mmol). Note: Gas evolution may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Phase 2: Diastereomeric Separation
  • Crystallization: The crude residue contains a mixture of diastereomers. Dissolve in a minimal amount of hot ethanol or isopropanol. Allow to cool slowly to induce crystallization of the desired diastereomer (typically the (R,S) or (R,R) pair depending on priority rules).

  • Validation: Analyze the crystals via chiral HPLC or NMR to ensure diastereomeric excess (de) >98%.

Phase 3: Hydrogenolysis (Auxiliary Removal)
  • Setup: Dissolve the purified diastereomer in Ethanol/Acetic acid (10:1). Add 10 wt% Pd(OH)₂/C catalyst.

  • Hydrogenation: Stir under H₂ atmosphere (balloon or 1-3 bar) at 40°C for 4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield the chiral 4-aminoazepane-1-carboxylate (or salt form). This chiral amine is the "anchor" for the subsequent construction of the piperidine ring.

Phase 4: Piperidine Ring Construction (Annulation)

Unlike simple alkylation, building the piperidine ring onto the chiral amine ensures the nitrogen is positioned correctly.

  • Reagent: React the chiral 4-aminoazepane with a bis-electrophile such as 1-ethyl-1-methyl-4-oxopiperidinium iodide (or a divinyl ketone precursor) to form the piperidine ring via a double Michael addition or displacement sequence.

  • Functionalization: The resulting piperidine ketone is then converted to the amide functionality found in HTL9936 via reductive amination or Strecker synthesis followed by hydrolysis.

Protocol B: Synthesis of Xanomeline (Historical Reference)

Target Molecule: Xanomeline (3-hexyloxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole). Application: Used as a reference standard in M1 assays.

Key Synthetic Steps[3][4]
  • Thiadiazole Core: Start with 3,4-dichloro-1,2,5-thiadiazole.

  • Nucleophilic Substitution: React with sodium hexoxide (generated from hexanol + NaH) in THF to yield 3-chloro-4-hexyloxy-1,2,5-thiadiazole. Critical Control: Temperature must be kept <0°C to prevent bis-substitution.

  • Coupling: React the chloro-thiadiazole with 1-methyl-1,2,5,6-tetrahydropyridine-3-boronic acid (Suzuki) OR use a Grignard route (3-pyridylmagnesium bromide followed by methylation and reduction).

  • Salt Formation: Isolate as the tartrate or oxalate salt for stability.

Characterization & Quality Control

To ensure the synthesized agonist is suitable for biological testing, the following QC parameters are mandatory.

QC Data Table
ParameterMethodAcceptance CriteriaRelevance
Purity HPLC (UV 254 nm)> 98%Essential for accurate EC50 values.
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99% eeThe distomer (wrong enantiomer) may antagonize the receptor.
Identity 1H-NMR (400 MHz), 13C-NMRConsistent with structureVerify regio-chemistry of the piperidine attachment.
Residual Solvents GC-Headspace< ICH LimitsCritical for in vivo toxicity studies.
LogD (pH 7.4) Shake-flask / Potentiometric1.5 – 3.0Predicts CNS penetration (BBB crossing).
Diagram 2: M1 Signaling Pathway & Assay Readout

Use this diagram to understand the biological context of the synthesized agonist.

Caption: M1 receptor signaling cascade.[3][4][5] Agonist binding triggers Gq coupling, leading to IP3 accumulation and Calcium release, the primary readouts for functional assays.

References

  • Brown, A. J., et al. (2021). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease.[6][7][8][9][10] Cell, 184(24), 5886–5901.[6][10] Link

  • Sauerberg, P., et al. (1992). Muscarinic agonists.[11] 1. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridines (Xanomeline). Journal of Medicinal Chemistry, 35(21), 3823–3833. Link

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41–54. Link

  • Sosei Heptares. (2022). HTL9936: A selective M1 agonist.[3][6][7][8][9][12]Link (Note: Corporate pipeline archives).

  • Bymaster, F. P., et al. (1997). Xanomeline: a selective muscarinic agonist for the treatment of Alzheimer's disease. Drug Development Research, 40(2), 158-170. Link

Sources

Troubleshooting & Optimization

Improving yield in 8-Azaspiro[4.5]decane-1-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various GPCR ligands (e.g., CCR5 antagonists, opioid receptor modulators) and sigma receptor ligands [1, 2].[1] The introduction of a formyl group at the C1 position (8-azaspiro[4.5]decane-1-carbaldehyde ) is a critical yet challenging synthetic bottleneck.

This guide addresses the primary causes of yield attrition: steric hindrance at the spiro-junction , over-reduction during functional group interconversion , and aldehyde instability .

Part 1: Synthetic Workflow & Critical Control Points

The most robust route to the 1-carbaldehyde derivative proceeds through the spiro-ketone intermediate (tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate), followed by a one-carbon homologation.

Visual Workflow: The Homologation Strategy

SpiroSynthesis cluster_0 Critical Control Point 1 Start N-Boc-4-piperidone Step1 Spirocyclization (Dieckmann/Alkylation) Start->Step1 + Diester/Nitrile Ketone Spiro-Ketone Intermediate (C1-Oxo) Step1->Ketone Decarboxylation Wittig Wittig Homologation (Methoxymethyl PPh3) Ketone->Wittig t-BuOK, THF EnolEther Enol Ether Intermediate Wittig->EnolEther E/Z Mixture Hydrolysis Acid Hydrolysis EnolEther->Hydrolysis HCl/THF Target 8-Azaspiro[4.5]decane- 1-carbaldehyde Hydrolysis->Target Purification

Caption: Figure 1. Strategic workflow for accessing the C1-aldehyde via the spiro-ketone. The Wittig homologation (highlighted) is the primary yield-determining step due to steric congestion.

Part 2: Troubleshooting Guide

Phase 1: Constructing the Spiro-Ketone Core

Issue: Low yield during the formation of the 5-membered ring.

The formation of the spiro-quaternary carbon is energetically demanding. A common method involves the alkylation of N-Boc-piperidine-4-carboxylate esters followed by cyclization.

SymptomProbable CauseCorrective Action
Incomplete Conversion Steric hindrance prevents the second alkylation.Switch Base: Use LiHMDS or LDA at -78°C instead of NaH. The lithium counterion often provides a tighter transition state for the cyclization [3].
O-Alkylation vs. C-Alkylation Solvent polarity favoring oxygen attack.Solvent Control: Ensure strictly anhydrous THF/HMPA (9:1) or DMPU . The polar additive promotes C-alkylation of the enolate.
Polymerization High concentration of acrylate/electrophile.Dilution: Perform the addition of the electrophile (e.g., ethyl acrylate or 1,3-dihalopropane) at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
Phase 2: The Wittig Homologation (Ketone → Enol Ether)

Issue: The spiro-ketone is unreactive toward standard Wittig conditions.

The carbonyl at C1 is neopentyl-like, flanked by the quaternary spiro center. Standard conditions often result in <20% conversion.

Protocol Optimization:

  • Reagent: Use (Methoxymethyl)triphenylphosphonium chloride .

  • Base Selection: Potassium tert-butoxide (t-BuOK) is superior to n-BuLi for this specific transformation. It generates the ylide cleanly without lithium salt aggregation, which can hamper reaction with hindered ketones [4].

  • Temperature: Do not run at 0°C or RT.

    • Step A (Ylide Formation): 0°C for 30 min.

    • Step B (Addition): Add ketone at 0°C.

    • Step C (Reaction):Reflux in THF or Toluene for 12–24 hours. The thermal energy is required to overcome the steric barrier.

Expert Tip: If the Wittig reaction stalls, switch to the Peterson Olefination using (methoxymethyl)trimethylsilane. The elimination step is often more facile in sterically crowded environments.

Phase 3: Hydrolysis & Aldehyde Isolation

Issue: Degradation of the aldehyde during workup.

Aldehydes on 5-membered rings can be prone to epimerization or oxidation.

Q: My enol ether hydrolyzed, but the aldehyde yield is low. Where did it go? A: It likely oxidized to the carboxylic acid or polymerized.

  • Fix 1 (Oxidation): Degas all solvents with Argon. Add a trace of BHT (butylated hydroxytoluene) to the ether during extraction.

  • Fix 2 (Acid Sensitivity): Do not use concentrated HCl. Use 2N HCl / THF (1:1) at room temperature for 1 hour. Monitor by TLC.[2][3] Neutralize immediately with saturated NaHCO₃ upon completion.

Part 3: Alternative Route – Reduction of the Nitrile

If the Wittig route fails, the reduction of 8-azaspiro[4.5]decane-1-carbonitrile is a viable alternative.

DIBAL-H Reduction Protocol

Targeting the Aldehyde without Over-reduction to Amine/Alcohol.

Step-by-Step Protocol:

  • Setup: Flame-dried flask, N₂ atmosphere.

  • Solvent: Anhydrous Toluene (preferred over DCM for low-temp stability).

  • Temperature: Cool to -78°C (Dry ice/Acetone). This is non-negotiable.

  • Addition: Add DIBAL-H (1.1 equiv) dropwise over 30 minutes.

    • Note: The reaction forms a stable aluminum-imine intermediate at -78°C.

  • Quench:

    • Add Methanol at -78°C to destroy excess hydride.

    • Add Saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Warm to RT and stir vigorously for 2 hours. This breaks the aluminum emulsion.

Troubleshooting Logic for Reduction:

ReductionLogic Start Nitrile Reduction (DIBAL-H) Check1 Did you get the Amine? Start->Check1 Check2 Did you get the Alcohol? Check1->Check2 No Yes Yes Check1->Yes Temp too high (> -70°C) or Over-reduction Success Aldehyde Obtained Check2->Success No Check2->Yes Quench was not cold or Excess DIBAL used Action: Maintain -78°C strictly.\nQuench with MeOH at -78°C. Action: Maintain -78°C strictly. Quench with MeOH at -78°C. Yes->Action: Maintain -78°C strictly.\nQuench with MeOH at -78°C.

Caption: Figure 2. Decision tree for diagnosing DIBAL-H reduction failures.

Part 4: FAQ – Technical Support

Q1: Can I use the commercially available 1,4-dioxa-8-azaspiro[4.5]decane (ketal) as a starting material? A: Yes, but it requires deprotection to the ketone, followed by the spiro-annulation steps. It is often more efficient to build the spiro-ring directly on N-Boc-piperidone unless you specifically need the ketal for orthogonal protection [5].

Q2: The aldehyde is unstable on silica gel. How do I purify it? A: Avoid standard silica chromatography.

  • Use Neutral Alumina: It is less acidic and prevents acid-catalyzed aldol condensation.

  • Bisulfite Adduct: Convert the crude aldehyde to its sodium bisulfite adduct (solid), wash with ether to remove impurities, and regenerate the aldehyde with mild base (NaHCO₃) just before the next step.

Q3: Why is the yield of the spirocyclization lower on scale-up (>10g)? A: Exotherms during the addition of base (LDA/LiHMDS) can cause local heating, leading to polymerization of the acrylate component. On large scale, ensure cryogenic cooling capacity is sufficient and add the base/electrophile very slowly (over 2-3 hours).

References

  • M1 Muscarinic Agonists: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes. PubMed. Available at: [Link]

  • Sigma Receptor Ligands: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Spirocyclization Methodology: Expedite synthesis of various spiro[4,5]decane derivatives. ResearchGate.[4] Available at: [Link]

  • Wittig Reaction Optimization: Wittig Reaction of Sterically Hindered Ketones. Organic Syntheses. (General reference for hindered ketones).
  • Ketal Precursors: Preparation of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.[5] Google Patents. Available at:

  • DIBAL-H Reduction Guide: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: [Link][6]

Sources

Preventing racemization during 8-Azaspiro[4.5]decane-1-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Racemization During Synthesis and Handling Applicable Compounds: 8-Azaspiro[4.5]decane-1-carbaldehyde and related


-chiral spiro-aldehydes.
Audience:  Medicinal Chemists, Process Chemists.
Executive Summary

The 8-azaspiro[4.5]decane-1-carbaldehyde scaffold presents a unique challenge: it possesses a chiral center at the C1 position (directly


 to the carbonyl) which is adjacent to a quaternary spiro-center (C5). This creates a "neopentyl-like" steric environment. While the quaternary center protects against nucleophilic attack, it paradoxically increases the risk of racemization by slowing down desired downstream reactions, giving the thermodynamically driven enolization pathway more time to occur.

This guide details the non-negotiable protocols required to maintain stereochemical integrity during oxidation, workup, and coupling.

Module 1: The Mechanistic Threat

Before troubleshooting, you must understand the enemy. Racemization in this scaffold is driven by keto-enol tautomerism.

The Danger Zone: The C1 proton is acidic (


). In the presence of even weak bases (e.g., Triethylamine in a Swern oxidation) or Lewis acids (e.g., Silica gel), the aldehyde equilibrates with its achiral enol form.

Racemization cluster_conditions Triggers S_Ald S-Aldehyde (Chiral) Enol Enol Intermediate (Achiral / Planar) S_Ald->Enol Base/Acid (-H+) Enol->S_Ald Protonation R_Ald R-Aldehyde (Racemized) Enol->R_Ald Protonation Triethylamine (Swern) Triethylamine (Swern) Silica Gel (Acidic) Silica Gel (Acidic) Heat (>0°C) Heat (>0°C) Polar Protic Solvents Polar Protic Solvents

Figure 1: The enolization pathway is the primary vector for stereochemical loss.[1][2] Note that once the achiral enol forms, the return to the aldehyde is statistically likely to produce a racemic mixture.

Module 2: Oxidation Protocols (Alcohol Aldehyde)

Critical Advisory: Do NOT use Swern Oxidation. The requirement for triethylamine (


) to quench the alkoxysulfonium intermediate is the #1 cause of racemization in 

-chiral aldehydes [1].
Recommended Protocol: Dess-Martin Periodinane (DMP)

DMP operates under neutral to slightly acidic conditions, avoiding the basicity that triggers enolization.

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor alcohol (1.0 equiv) in wet Dichloromethane (DCM).

    • Why Wet? Water accelerates the DMP mechanism by facilitating ligand exchange, reducing reaction time [2].

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.[3][4] Reaction is typically complete in <1 hour.

  • Quench (The Critical Step):

    • Dilute with

      
       (precipitates iodinane byproducts).
      
    • Pour into a 1:1 mixture of Sat.

      
        and Sat. 
      
      
      
      at 0°C.
    • Note: Stir vigorously until the organic layer is clear (removes iodine species). Do not let this stir for >15 mins to avoid basic hydrolysis/epimerization.

  • Isolation: Separate layers, dry over

    
    , and concentrate without heat  (water bath <30°C).
    
MethodReagentRisk LevelSuitability for 8-Azaspiro[4.5]decane
Swern DMSO,

,

HIGH Avoid. Base-mediated epimerization is almost guaranteed.
PCC/PDC Cr(VI)Moderate Acidic nature of PCC can racemize. Toxic cleanup.
DMP Hypervalent IodineLow Gold Standard. Neutral conditions preserve stereocenter.
TEMPO TEMPO, NaOClModerate Bleach (pH >9) can cause epimerization if not buffered carefully.
Module 3: Downstream Handling (Reductive Amination)

Because the 8-azaspiro[4.5]decane-1-carbaldehyde is sterically hindered (neopentyl position), imine formation is slow. This creates a window for racemization.

Strategy: Use "One-Pot" Reductive Amination with mild reducing agents.[5]

Protocol:

  • Solvent: Use 1,2-Dichloroethane (DCE) or DCM. Avoid Methanol initially (promotes hemiacetal/enol equilibrium).

  • Amine Addition: Add amine (1.0 - 1.2 equiv) to the aldehyde.

  • Reducing Agent: Add Sodium Triacetoxyborohydride (

    
    )  (1.4 equiv) immediately.
    
    • Why?

      
       is mild and does not reduce the aldehyde directly, only the iminium ion. It is also slightly acidic, which catalyzes imine formation without requiring strong external acids [3].
      
  • Reaction: Stir at RT.

    • Troubleshooting: If reaction is sluggish due to sterics, do not heat. Add catalytic acetic acid (1-2 drops). If that fails, switch to

      
       pre-complexation (see FAQ).
      
Module 4: Troubleshooting & Decision Logic

Use this flowchart to diagnose low ee% (enantiomeric excess) or low yields.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Racemization Low ee% (Racemization) IssueType->Racemization LowYield Low Yield / Decomposition IssueType->LowYield CheckOx Did you use Swern? Racemization->CheckOx Sterics Is Imine formation slow? LowYield->Sterics YesSwern Switch to DMP CheckOx->YesSwern Yes NoSwern Check Purification CheckOx->NoSwern No Silica Did you use Silica Gel? NoSwern->Silica YesSilica Use Neutral Alumina or telescope reaction Silica->YesSilica Yes AddAcid Add 1.5 eq AcOH or use Ti(OiPr)4 Sterics->AddAcid Yes

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q1: I must purify the aldehyde before the next step. How do I do it without racemization? A: Avoid standard silica gel chromatography. Silica is slightly acidic and will catalyze racemization of


-chiral aldehydes.
  • Solution A: Use Neutral Alumina (Grade III).

  • Solution B: Use silica gel pre-treated/deactivated with 1%

    
     (Triethylamine). Warning: Ensure the 
    
    
    
    is completely flushed before loading your compound, as residual base is also dangerous.
  • Best Practice: Do not purify. Telescope the crude aldehyde directly into the next reaction (e.g., reductive amination or Wittig) [4].

Q2: My reductive amination is stalled. Can I heat it to 50°C? A: No. Heating an


-chiral aldehyde in the presence of an amine (which acts as a base) is a recipe for total racemization.
  • Fix: Add a Lewis Acid promoter. Titanium Isopropoxide (

    
    )  is excellent for sterically hindered ketones/aldehydes. Mix Aldehyde + Amine + 
    
    
    
    neat or in THF for 1 hour to force imine formation, then dilute and add
    
    
    (or
    
    
    ).

Q3: Can I store the aldehyde in the freezer overnight? A: Only if absolutely necessary. Store as a frozen solution in Benzene or Toluene at -20°C under Argon. Ideally, convert it immediately to a more stable intermediate (alcohol, amine, or alkene).

References
  • Myers, A. G., et al. (1999). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[6][7]

  • Meyer, S. D., & Schreiber, S. L. (1994).[8] "Acceleration of the Dess-Martin Oxidation by Water." The Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Luo, J., et al. (2025).[7] "Visible Light-Promoted Deracemization of

    
    -Amino Aldehydes." Journal of the American Chemical Society.[6][7] (Relevant context for in-situ handling). 
    

Sources

Technical Support Center: Synthesis of 8-Azaspiro[4.5]decane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Azaspiro[4.5]decane-1-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis. Spirocyclic scaffolds are increasingly vital in modern drug discovery for their ability to provide three-dimensional diversity and improve pharmacokinetic properties.[1][2] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to optimize your catalytic approach to synthesizing this valuable building block.

Part 1: Troubleshooting Guide for Common Experimental Issues

Navigating catalytic reactions can present unique challenges. This section addresses the most common issues encountered during the synthesis of 8-Azaspiro[4.5]decane-1-carbaldehyde, structured in a direct question-and-answer format.

Diagram: General Troubleshooting Workflow

TroubleshootingWorkflow start Problem Identified low_yield Low or No Yield start->low_yield side_products Multiple Side Products start->side_products stalled Reaction Stalled start->stalled cause_cat Catalyst Inactivity? low_yield->cause_cat cause_cond Suboptimal Conditions? low_yield->cause_cond cause_reag Reagent Degradation? low_yield->cause_reag side_products->cause_cond cause_select Poor Selectivity? side_products->cause_select stalled->cause_cat cause_kinetics Kinetic Issues? stalled->cause_kinetics sol_cat Check Catalyst Source & Activation Protocol cause_cat->sol_cat sol_cond Re-optimize T, P, Conc. cause_cond->sol_cond sol_reag Use Fresh Reagents & Anhydrous Solvents cause_reag->sol_reag sol_select Screen Ligands/ Catalyst Variants cause_select->sol_select sol_kinetics Increase Temp/ Catalyst Loading cause_kinetics->sol_kinetics

Caption: A decision tree for troubleshooting common synthesis problems.

Question 1: My reaction shows very low conversion to the desired aldehyde, and I primarily recover the starting alcohol precursor. What is going wrong?

Answer: This is a classic symptom of poor catalyst activity or inefficient oxidation. Let's break down the potential causes and solutions.

  • Potential Cause A: Catalyst Inhibition or Degradation. Many oxidation catalysts, such as those based on TEMPO or transition metals, are sensitive to impurities. Water is a common inhibitor.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. If using a metal-based catalyst, ensure the precursor material is from a reliable source and has been stored correctly. Some copper/TEMPO systems, for example, are highly effective for aerobic oxidation of alcohols but require careful setup.[3]

  • Potential Cause B: Incorrect Catalyst Loading or Activation. For many catalytic systems, particularly N-Heterocyclic Carbene (NHC) or Palladium-based catalysts, a precise loading is critical.[4][5] Too little catalyst results in slow or incomplete reactions.

    • Solution: Recalculate the required catalyst loading (typically 1-10 mol%). For catalysts that require in situ activation (e.g., deprotonation of an azolium salt to form an NHC), ensure the base is strong enough (e.g., DBU, KHMDS) and added correctly. The choice of base and solvent can be interdependent.[6]

  • Potential Cause C: Suboptimal Temperature. Oxidation reactions often have a specific temperature window for optimal activity without promoting side reactions.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C). Monitor the reaction closely by TLC or GC-MS to ensure that heating does not lead to product decomposition or byproduct formation.

Question 2: The reaction consumes the starting material, but my NMR shows a complex mixture of products, with only a small amount of the target 8-Azaspiro[4.5]decane-1-carbaldehyde. How can I improve selectivity?

Answer: This issue points towards a lack of selectivity in the catalytic process, either in the oxidation step or a subsequent degradation pathway.

  • Potential Cause A: Over-oxidation. The aldehyde product can be further oxidized to the corresponding carboxylic acid, a very common side reaction.[3]

    • Solution: The key is to stop the reaction as soon as the starting alcohol is consumed. Monitor the reaction progress meticulously using TLC or a rapid LC-MS analysis. Using a milder or more selective oxidizing system can also prevent this. For example, systems like trichloroisocyanuric acid with catalytic TEMPO are known for their high chemoselectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation.[3]

  • Potential Cause B: Catalyst/Ligand Mismatch. In complex syntheses like spirocyclization, the catalyst and its associated ligands dictate the reaction's regioselectivity and stereoselectivity. An inappropriate ligand on a Palladium catalyst, for instance, could lead to undesired cyclization pathways or side reactions.[5][7][8]

    • Solution: This requires a systematic optimization approach. Screen a panel of ligands. For Palladium-catalyzed reactions, varying the phosphine ligand's steric bulk and electronic properties can dramatically alter the outcome.[9] For NHC-catalyzed reactions, modifying the substituents on the carbene can tune its steric and electronic profile, influencing selectivity.[10][11]

  • Potential Cause C: Product Instability. The target aldehyde may be unstable under the reaction or workup conditions. Aldehydes can be sensitive to acidic or basic conditions, potentially leading to aldol reactions or other decompositions.[12]

    • Solution: Test the stability of your isolated product under the reaction conditions (without the catalyst) and during the workup. If instability is found, modify the workup procedure to use neutral buffers and minimize exposure time. Purification via flash chromatography on silica gel should be done promptly.

Question 3: I've successfully synthesized the aldehyde, but it is difficult to purify. It appears as an oil that streaks on the column, and I suspect impurities. What purification strategies do you recommend?

Answer: Purification of polar compounds like aldehydes can indeed be challenging.

  • Strategy 1: Aqueous Workup Optimization. Ensure the workup effectively removes catalyst residues and inorganic salts. A standard aqueous wash with brine is good, but if your catalyst is amine-based, a dilute acid wash (e.g., 1M HCl) can help. Conversely, a dilute bicarbonate wash can remove acidic byproducts. Be mindful of your product's stability to pH changes.[12]

  • Strategy 2: Bisulfite Adduct Formation. This is a classic and highly effective technique for purifying aldehydes.[13]

    • Protocol: Stir the crude product in a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct, which can be isolated by filtration and washed with a non-polar solvent (like ether or hexanes) to remove non-aldehydic impurities. The pure aldehyde can then be regenerated by treating the adduct with a mild base (e.g., saturated NaHCO₃ solution) and extracting it into an organic solvent.

  • Strategy 3: Chromatographic Optimization.

    • Solvent System: Use a gradient elution on your flash column. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This often provides better separation than an isocratic elution.

    • Deactivate Silica: Aldehydes can sometimes interact with the acidic sites on standard silica gel. You can "deactivate" the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). This neutralizes the acidic sites and can significantly improve the chromatography.

Part 2: Catalyst Optimization & Mechanistic FAQs

Question 4: What class of catalyst is generally recommended for forming the spirocyclic core of an 8-Azaspiro[4.5]decane system?

Answer: The formation of the spirocyclic core is a critical step. While several methods exist, Palladium-catalyzed intramolecular alkylation or cycloaddition reactions are among the most powerful and versatile.[5][7][8]

  • Why Palladium? Palladium catalysts excel at forming C-C and C-N bonds under mild conditions. Reactions like intramolecular Heck or allylic alkylation can be designed to form the spirocyclic junction with high efficiency. For example, a Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation of a phenol has been used to create spiro[4.5]cyclohexadienones, a related carbon-centered scaffold.[5] A similar strategy, such as an intramolecular aza-[3+2] cycloaddition, can be envisioned for the 8-Azaspiro[4.5]decane system.[14] The choice of ligand is paramount for success, influencing both yield and stereoselectivity.

Diagram: Conceptual Catalytic Cycle for Spirocyclization

CatalyticCycle center Pd(0)Ln B Oxidative Addition center->B A Precursor A->B RX C Intramolecular Insertion/ Cyclization B->C R-Pd(II)-X D Reductive Elimination C->D Cyclized Intermediate D->center Regenerates Catalyst Product Spirocycle Product D->Product

Caption: A simplified Pd(0)/Pd(II) cycle for intramolecular spirocyclization.

Question 5: For the final oxidation step from the corresponding alcohol, should I use a metal-based catalyst or an organocatalyst?

Answer: Both approaches are valid, and the best choice depends on factors like substrate tolerance, desired scale, and environmental considerations.

  • Metal-Based Catalysts (e.g., Cu/TEMPO, Ru, Mn): These systems are often highly efficient, requiring low catalyst loadings and sometimes using air as the terminal oxidant, which is cost-effective and green.[3] However, they can be sensitive to functional groups and may require careful optimization to avoid side reactions. A significant drawback is the potential for trace metal contamination in the final product, which is a major concern in pharmaceutical development and requires rigorous purification and analysis.

  • Organocatalysts (e.g., IBX, TEMPO): Organocatalytic systems avoid the issue of metal contamination entirely. Reagents like o-iodoxybenzoic acid (IBX) are powerful oxidants that work under mild conditions.[3] While often used in stoichiometric amounts, catalytic versions using TEMPO with a co-oxidant like bleach (Anelli oxidation) or Oxone are well-established and highly selective for primary alcohols.[3] For drug development applications, the absence of metal residues makes organocatalytic routes highly attractive.

Table: Comparison of Representative Oxidation Catalysts
Catalyst SystemCatalyst TypeTypical LoadingProsCons
Swern Oxidation OrganocatalyticStoichiometricHigh yield, reliable, low temp.Requires cryogenic temps, unpleasant byproducts
IBX OrganocatalyticStoichiometricMild conditions, no metalPoor solubility, potentially explosive
Cu/TEMPO/O₂ Metal-Based1-5 mol%Uses air as oxidant, greenPotential metal contamination, ligand-sensitive
Pd(OAc)₂/Ligand Metal-Based2-10 mol%High turnover, versatileCost of Palladium, metal contamination
NHC/Oxidant Organocatalytic5-20 mol%Metal-free, unique reactivityCan be sensitive to air/moisture

Part 3: Experimental Protocols & Data

Protocol: Illustrative Synthesis of 8-Azaspiro[4.5]decan-1-carbaldehyde via Catalytic Oxidation

This protocol is a representative example and may require optimization for your specific substrate and setup.

Materials:

  • (8-Azaspiro[4.5]decan-1-yl)methanol (1.0 eq)

  • TEMPO (0.05 eq)

  • Trichloroisocyanuric acid (TCCA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (8-Azaspiro[4.5]decan-1-yl)methanol and anhydrous DCM.

  • Catalyst Addition: Add TEMPO to the solution and stir until it fully dissolves.

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add TCCA portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is fully consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess oxidant, followed by saturated aqueous NaHCO₃.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 8-Azaspiro[4.5]decane-1-carbaldehyde.

Protocol: Reaction Monitoring by TLC
  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate (this may need to be optimized).

  • Visualization:

    • UV light (254 nm) for aromatic compounds.

    • Potassium permanganate (KMnO₄) stain: This stain is excellent for visualizing alcohols (which appear as yellow spots on a purple background almost instantly) and aldehydes (which also develop a spot, often more slowly). The starting material should have a different Rf value than the product.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. (2010). Organic Letters - ACS Publications. Retrieved February 17, 2026, from [Link]

  • A simple N-heterocyclic carbene for the catalytic up-conversion of aldehydes into stoichiometric super electron donors. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Catalyst optimisation towards increased selectivity. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Switching Regioselectivity in Crossed Acyloin Condensations between Aromatic Aldehydes and Acetaldehyde by Altering N-Heterocyclic Carbene Catalysts. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Discovering New Reactions with N-Heterocyclic Carbene Catalysis. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]

  • New development in the enantioselective synthesis of spiro compounds. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved February 17, 2026, from [Link]

  • 8-azaspiro[10][11] decane-7, the preparation method of 9-dione compounds. (n.d.). Google Patents. Retrieved February 17, 2026, from

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. Retrieved February 17, 2026, from [Link]

  • How to solve synthesis problems. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]

  • Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. (2010). Organic Letters - ACS Publications. Retrieved February 17, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 17, 2026, from [Link]

  • Enantioselective methodologies for the synthesis of spiro compounds. (2011). Chemical Society Reviews (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). PubMed. Retrieved February 17, 2026, from [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. (2002). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026). Oreate AI Blog. Retrieved February 17, 2026, from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (2025). IRIS. Retrieved February 17, 2026, from [Link]

  • Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane. (2013). American Chemical Society. Retrieved February 17, 2026, from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2017). SpringerLink. Retrieved February 17, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 17, 2026, from [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Academia.edu. Retrieved February 17, 2026, from [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

Overcoming low reactivity of the aldehyde group in spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 4492-SP Subject: Overcoming low reactivity of the aldehyde group in spirocycles Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Introduction: The Spiro-Paradox

Welcome to the Spiro-Scaffold Technical Support Hub. You are likely here because your spirocyclic aldehyde—a high-value pharmacophore intended to improve solubility and metabolic stability—is refusing to react.

The Problem: Spirocycles (e.g., spiro[3.3]heptanes, spiro-oxetanes) possess a quaternary carbon center that enforces a rigid, orthogonal geometry. While this is excellent for drug binding properties, it creates a unique "dead zone" around the aldehyde. The Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack) is often sterically blocked by the rings' orthogonal bulk. Furthermore, proximal hydroxyls or amines often trap the aldehyde in a dormant hemiacetal state.

This guide provides the diagnostic logic and "force-multiplier" protocols to reactivate these dormant electrophiles.

Module 1: Diagnostic Workflow

Before applying harsh conditions, you must identify why the reaction is failing. Is it steric blockage, electronic deactivation, or masking?

Step 1: The NMR Check

Run a proton NMR in a non-protic solvent (e.g., DMSO-d6 or CDCl3).

  • Target Signal: Sharp singlet at 9.5–10.0 ppm .

  • Trouble Signal: No aldehyde peak, but a broad singlet/doublet at 5.0–6.5 ppm (Hemiacetal CH) or complex multiplets.

Step 2: The Diagnostic Decision Tree

Use the following logic flow to select the correct protocol.

DiagnosticTree Start Start: Aldehyde Unreactive NMR 1H NMR Check (9.5-10 ppm present?) Start->NMR Yes Yes: Free Aldehyde NMR->Yes Signal Visible No No: Masked/Hemiacetal NMR->No Signal Absent Steric Issue: Steric Hindrance (Orthogonal Bulk) Yes->Steric Masked Issue: Hemiacetal Equilibrium No->Masked Action1 Protocol A: Lewis Acid Activation (Ti(OiPr)4) Steric->Action1 For Amines Action2 Protocol B: Soft Enolization (Masamune-Roush) Steric->Action2 For Carbon Nucleophiles Action3 Pre-treatment: Acidic Hydrolysis or Dehydration Masked->Action3 Action3->Steric After release

Figure 1: Diagnostic logic for selecting the appropriate activation protocol based on NMR evidence.

Module 2: The "Stubborn" Imine (Reductive Amination)

The Issue: Standard reductive amination (using NaBH(OAc)3) relies on the equilibrium formation of an imine. In spirocycles, the bulky quaternary center destabilizes the tetrahedral intermediate, pushing the equilibrium back toward the starting materials.

The Solution: Titanium(IV) isopropoxide [Ti(OiPr)4] .[1] This reagent serves a dual function:

  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: Irversibly consumes the water byproduct, chemically forcing the equilibrium to the imine (Le Chatelier’s principle).

Protocol A: Ti(OiPr)4-Mediated Reductive Amination

Reagents:

  • Spirocyclic Aldehyde (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH4) (2.0 equiv)

  • Solvent: Dry THF or Ethanol.

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve the aldehyde and amine in dry THF (0.2 M).

  • Titanium Addition: Add Ti(OiPr)4 dropwise at room temperature. The solution may turn slightly yellow/orange.

  • Incubation: Stir at ambient temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC/LCMS. You are looking for the disappearance of the aldehyde. The imine intermediate might be stable enough to see on LCMS.

  • Reduction: Cool the mixture to 0°C. Add NaBH4 (solid) in portions (Caution: Gas evolution).

  • Workup (Critical): Stir for 2 hours, then quench by adding 10% NaOH or saturated Rochelle’s salt solution . Stir vigorously until the white titanium emulsion breaks into two clear layers (this can take 1 hour). Filter through Celite if necessary.

Performance Comparison:

ConditionReagent SystemMechanismSuccess Rate (Spiro)
Standard NaBH(OAc)3 / DCMAcid-catalyzed equilibriumLow (<30%)
Dean-Stark Toluene / RefluxThermal water removalModerate (Risk of decomp)
Optimized Ti(OiPr)4 / NaBH4 Lewis Acid + Chemical Drying High (>85%)
Module 3: The "Impossible" Olefin (Wittig/HWE)

The Issue: The formation of the oxaphosphetane intermediate in Wittig reactions is sterically demanding. Standard bases (NaH, LiHMDS) often fail or cause epimerization in strained spiro-rings.

The Solution: Masamune-Roush Conditions (LiCl / DBU) . This "soft" activation method uses Lithium Chloride to chelate the phosphonate and DBU as a mild base. The lithium cation activates the phosphonate acidity, allowing deprotonation by DBU without destroying the sensitive spiro-scaffold.

Protocol B: Masamune-Roush Olefination

Reagents:

  • Spirocyclic Aldehyde (1.0 equiv)

  • Phosphonate Ester (e.g., Triethyl phosphonoacetate) (1.2 equiv)

  • LiCl (anhydrous) (1.5 equiv)

  • DBU (1.2 equiv)

  • Solvent: Dry Acetonitrile (MeCN).

Step-by-Step:

  • Preparation: Flame-dry LiCl under vacuum to ensure it is anhydrous (Critical).

  • Mixing: Suspend LiCl and the Phosphonate in dry MeCN at room temperature.

  • Base Addition: Add DBU. The mixture may become clear. Stir for 15 minutes.

  • Substrate Addition: Add the spirocyclic aldehyde (dissolved in minimal MeCN).

  • Reaction: Stir at room temperature. If no reaction after 4 hours, heat to 40°C.

    • Note: This method heavily favors the (E)-isomer.

Module 4: Oxidation of the "Buried" Aldehyde

The Issue: Converting a hindered aldehyde to a carboxylic acid. Strong oxidants (Jones, KMnO4) often degrade the spiro-skeleton.

The Solution: Pinnick Oxidation with Scavenger .[2][3][4] This method uses Sodium Chlorite (NaClO2) and is exceedingly mild. However, the byproduct (HOCl) can destroy electron-rich rings often found in spiro-drugs. You must use a scavenger.

Protocol C: Buffered Pinnick Oxidation

Reagents:

  • Spirocyclic Aldehyde (1.0 equiv)

  • NaClO2 (80% tech grade) (1.5 – 3.0 equiv)

  • NaH2PO4 (buffer) (2.0 equiv)

  • Scavenger: 2-Methyl-2-butene (10–20 equiv)

  • Solvent: t-BuOH / Water (3:1).

Workflow:

  • Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

  • Dissolve NaClO2 and NaH2PO4 in water.

  • Add the aqueous salt solution to the organic phase dropwise at 0°C.

  • Allow to warm to RT. The scavenger captures the generated HOCl, preventing side reactions.

Technical FAQ

Q: My aldehyde is a hemiacetal (NMR shows no CHO peak). Can I still use Protocol A? A: Yes, but you need to "crack" the hemiacetal. Add 4Å molecular sieves to the Ti(OiPr)4 reaction mixture. The titanium will eventually sequester the oxygen, but the reaction time may double (24h).

Q: The Ti(OiPr)4 reaction turned into a solid gel. What happened? A: You likely used wet solvent. Titanium isopropoxide polymerizes with water. Ensure solvents are anhydrous. If it gels, dilute with dry DCM and continue stirring; the reaction might still work, but mass transfer will be poor.

Q: Can I use Microwave irradiation? A: Yes. For the reductive amination (Protocol A), microwave heating at 60°C for 30 minutes during the imine formation step (before adding NaBH4) can overcome extreme steric hindrance.

Visualizing the Activation Pathway

The following diagram illustrates the mechanistic advantage of the Titanium protocol compared to standard conditions.

TiMechanism Substrate Spiro-Aldehyde (Sterically Crowded) Complex Activated Complex (Lewis Acid Coord.) Substrate->Complex + Amine Ti_Reagent Ti(OiPr)4 Ti_Reagent->Complex Coordination Imine Imine Intermediate (Water Scavenged) Complex->Imine - Ti(OH)(OiPr)3 (Irreversible) Product Secondary Amine Imine->Product + NaBH4

Figure 2: The Titanium(IV) Isopropoxide acts as both a Lewis acid activator and a water scavenger, driving the equilibrium forward despite steric resistance.

References
  • Bhattacharyya, S. (1995).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Context: Comparison of standard vs. activated methods).

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. (Context: The definitive protocol for Ti-mediated amination).

  • Blanchet, J., et al. (2007). "Masamune–Roush Conditions for the Horner–Wadsworth–Emmons Reaction." Tetrahedron Letters. (Context: Mild olefination for hindered/sensitive bases).

  • Pinnick, H. W., et al. (1981). "Oxidation of α,β-Unsaturated Aldehydes." Tetrahedron. (Context: The standard for mild oxidation of hindered aldehydes).

  • Carreira, E. M., et al. (2011). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Context: Specific properties and reactivity of spiro-oxetanes).

Sources

Managing scalability issues in 8-Azaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 8-Azaspiro[4.5]decane

Executive Summary

The 8-azaspiro[4.5]decane scaffold (CAS: 176-64-7) and its 7,9-dione precursor (CAS: 1075-89-4) are critical pharmacophores in GPCR ligand design (e.g., Buspirone). While laboratory-scale synthesis (<10g) is trivial, scaling to kilogram quantities introduces non-linear hazards: thermal runaways during spiro-cyclization, extreme viscosity in melt reactions, and difficult phase separations during amine isolation.

This guide provides a self-validating technical framework to navigate these bottlenecks, prioritizing safety and yield reproducibility.

Module 1: Strategic Route Selection (The "Pre-Scale" Check)

Before committing to a 50L reactor, validate your pathway against your available equipment capabilities. The choice often depends on whether you need the Dione (intermediate) or the Saturated Amine .

FAQ: Which route is safest for kilogram-scale production?

  • For the Dione: The "Melt Fusion" of 1,1-cyclopentanediacetic acid (or anhydride) with urea is superior to solvent-based methods. It avoids large solvent waste streams but requires high-torque stirring.

  • For the Amine: Avoid direct alkylation of 4-piperidone if possible (high impurity profile). The reduction of the pre-formed dione is cleaner, provided you manage the aluminum waste or use catalytic hydrogenation.

RouteSelection Start Target Molecule? Dione Target: 7,9-Dione (Intermediate) Start->Dione Amine Target: Saturated Amine (Final Scaffold) Start->Amine MethodA Route A: Melt Fusion (Anhydride + Urea) High Temp (170°C) Solvent-Free Dione->MethodA Preferred for >1kg MethodB Route B: Solvent Reflux (Xylene/Toluene) Lower Yield Easier Stirring Dione->MethodB Preferred for <100g Amine->Dione Step 1 Red1 Reduction: LiAlH4 (Standard Lab Scale) Difficult Workup Amine->Red1 Not Recommended >500g Red2 Reduction: Cat. Hydrogenation (Ru/C or Ra-Ni) High Pressure Clean Isolation Amine->Red2 Recommended >500g caption Figure 1: Decision Matrix for Scalable Synthesis Routes

Module 2: The "Melt" Reaction (Dione Synthesis)

Context: The reaction of 3,3-tetramethyleneglutaric anhydride (or the diacid) with urea at 150–180°C is the industry standard. The Issue: As the reaction proceeds, the mixture transitions from a solid powder to a molten flux, and finally solidifies during the reaction as the product forms, potentially seizing the agitator.

Troubleshooting Protocol: Managing Viscosity & Sublimation

Q: The internal temperature spiked, and the stirrer seized. What happened? A: You likely hit the "phase inversion" point too quickly. As the product (mp ~154°C) forms, it crystallizes out of the urea melt.

  • Solution: Use a "Heel" method. Do not mix all solids at once.

    • Melt the Urea (excess, 1.5 eq) first at 140°C.

    • Slowly charge the Anhydride/Acid via a solids addition funnel over 1–2 hours.

    • Maintain temp at 160–170°C. This keeps the reaction mixture fluid longer.

Q: I see white crystals clogging the condenser. Is this product? A: No, this is likely sublimed Urea.

  • Fix: Use a wide-bore air condenser (not water-cooled) initially to allow urea to reflux back into the pot, or use a heated condenser (kept at >135°C).

Standardized Protocol (1 kg Scale):

  • Charge: 1.5 kg Urea into reactor. Heat to 140°C (melt).

  • Add: Slowly add 1.0 kg 1,1-cyclopentanediacetic anhydride. Caution: Ammonia gas evolution.

  • Ramp: Increase to 170–180°C for 2 hours.

  • Quench: Cool to 100°C. Carefully add 5L water (exothermic steam evolution).

  • Isolate: Cool to 20°C. The dione precipitates. Filter and wash with water.

    • Expected Yield: 85–90%.

Module 3: Reduction to the Amine (The Critical Step)

Context: Converting the 7,9-dione to the 8-azaspiro[4.5]decane amine requires breaking two strong amide bonds. The Issue: Lithium Aluminum Hydride (LAH) is standard but dangerous on scale due to hydrogen evolution and "Red-Al" emulsions.

Troubleshooting Protocol: Safe Reduction & Quenching

Q: The workup formed a gelatinous gray emulsion that won't separate. A: This is the "aluminum hydroxide gel" trap.

  • The Fieser Fix (Self-Validating Step): For every x grams of LAH used:

    • Add x mL Water (Slowly! H2 evolution).

    • Add x mL 15% NaOH.

    • Add 3x mL Water.

    • Result: The aluminum salts precipitate as a granular white solid (lithium aluminate) that filters easily, leaving a clear organic filtrate.

Q: Can I avoid LAH entirely? A: Yes. For >5kg batches, Catalytic Hydrogenation is preferred to avoid aluminum waste.

  • Catalyst: Ruthenium on Carbon (Ru/C) or Raney Nickel.

  • Conditions: 1000 psi H2, 150°C, Dioxane solvent.

  • Note: This requires high-pressure rated autoclaves (Hastelloy preferred).

Module 4: Purification & Isolation (Salt Formation)

Context: The free base amine is an oil or low-melting solid that oxidizes in air. It is best stored as the Hydrochloride (HCl) salt.

Q: My product is oiling out instead of crystallizing. A: The 8-azaspiro[4.5]decane system is lipophilic. Water/Alcohol mixtures often cause oiling.

  • Protocol:

    • Dissolve the crude amine oil in dry Ethyl Acetate or IPA (Isopropanol).

    • Cool to 0–5°C.

    • Slowly bubble anhydrous HCl gas or add HCl in Dioxane (4M).

    • Critical: Do not use Diethyl Ether (flammability hazard on scale).

    • The salt (CAS 1123-30-4) will precipitate as a white, non-hygroscopic solid.

Quantitative Data: Solubility Profile for Recrystallization

Solvent SystemTemp (°C)ResultSuitability
Water25SolublePoor (Loss of yield)
Ethanol (Abs)78 (Reflux)SolubleGood for recrystallization
Ethanol (Abs)0InsolubleGood for recovery
Ethyl Acetate25InsolubleExcellent antisolvent
Acetone25InsolubleExcellent antisolvent

Visual Workflow: Purification Logic

Purification Crude Crude Reaction Mixture (LAH Reduction) Quench Fieser Quench (x H2O, x NaOH, 3x H2O) Crude->Quench Careful Addition Filter Filter Aluminum Salts Quench->Filter Granular ppt Extract Phase Separation (Organic Layer) Filter->Extract Salt Salt Formation (HCl in IPA/EtOAc) Extract->Salt Dry & Acidify caption Figure 2: Downstream Processing Workflow Final Final Product 8-Azaspiro[4.5]decane HCl (White Solid) Salt->Final Crystallize

References

  • Synthesis of 8-Azaspiro[4.5]decane-7,9-dione (Melt Reaction)

    • Source: "Process for the preparation of 8-azaspiro[4.5]decane-7,9-dione compounds."[1][2][3]

    • Relevance: Establishes the melt fusion protocol as the industrial standard for the dione intermedi
  • Reduction of Cyclic Imides to Amines

    • Source: "Selective Hydrogenation of Cyclic Imides to Diols and Amines." Journal of the American Chemical Society.
    • Relevance: Provides catalytic hydrogenation altern
  • Safety in Amide/Imide Reduction

    • Source: "Large-Scale Carbonyl Reductions in the Pharmaceutical Industry."[4][5] Organic Process Research & Development.

    • Relevance: authoritative guide on quenching aluminum hydrides and managing exotherms.
  • Physical Properties & Salt D

    • Source: PubChem Compound Summary for CID 437152 (8-Azaspiro[4.5]decane).
    • Relevance: Verification of CAS numbers, melting points, and solubility d

Sources

Troubleshooting diastereoselective synthesis of derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereoselective Synthesis Ticket ID: #DS-9982 | Status: Open | Priority: High

Welcome to the Diastereoselectivity Crisis Center

Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Diastereomeric Ratios (dr) in Derivative Synthesis

If you are reading this, your crude NMR likely shows a disappointing mixture of isomers (perhaps 2:1 or 1:1) instead of the >20:1 selectivity reported in the literature. Do not panic. Diastereoselectivity is not magic; it is a competition of transition state energies (


). A difference of just 1.4 kcal/mol at -78°C is enough to shift a ratio from 1:1 to 90:10.

This guide is structured to help you find that 1.4 kcal/mol.

Module 1: The Diagnostic Triage

Before changing reaction conditions, we must validate the failure. Many "synthesis failures" are actually "analysis failures."

Phase 1: Workflow for Initial Diagnosis

Use the following logic flow to categorize your issue.

DiagnosticTriage Start Crude Mixture Analysis Method Is the Analysis Quantitative? Start->Method NMR 1H NMR (crude) Method->NMR Standard HPLC Chiral HPLC/SFC Method->HPLC If UV active Issue1 Signal Overlap? NMR->Issue1 Broad/Messy Conclusion True Low dr Confirmed NMR->Conclusion Clean distinct peaks Issue2 Epimerization on Column? HPLC->Issue2 Peak tailing/merging Action1 Run at higher T or Change Solvent (C6D6) Issue1->Action1 Action2 Check stability in mobile phase Issue2->Action2 Action1->Conclusion Action2->Conclusion

Figure 1: Diagnostic logic to rule out analytical artifacts before optimizing chemistry.

Module 2: Mechanistic Troubleshooting (The "Why")

User Question: I am performing a nucleophilic addition to an


-chiral aldehyde. I used a bulky protecting group to induce steric control, but the selectivity is poor. Why?

Scientist Response: You are likely caught in the "Protecting Group Trap." In 1,2-induction, two competing models dictate the outcome: Felkin-Anh (Steric Control) and Chelation Control (Cram Chelate) .[1]

If your substrate contains a heteroatom (O, N, S) at the


- or 

-position, it wants to bind to your Lewis acid.
  • Scenario A: You used a non-chelating Lewis acid (

    
    ) but a small protecting group (MOM, Bn). The system is confused.
    
  • Scenario B: You used a chelating Lewis acid (

    
    , 
    
    
    
    ) but a bulky protecting group (TBDPS, TIPS). The bulk prevents the "lock" required for chelation.
The Decision Matrix: Felkin-Anh vs. Chelation

MechanismSelector Substrate Substrate: Alpha-Chiral Carbonyl Heteroatom Alpha-Heteroatom Present? Substrate->Heteroatom NoHetero Model: Felkin-Anh Heteroatom->NoHetero No YesHetero Protecting Group Bulk? Heteroatom->YesHetero Yes SmallPG Small (Bn, MOM, PMB) YesHetero->SmallPG LargePG Large (TBDPS, TIPS) YesHetero->LargePG ChelationPath Force Chelation Control (Cram Chelate) SmallPG->ChelationPath Use TiCl4, ZnBr2, MgBr2 FelkinPath Force Felkin-Anh (Steric Control) LargePG->FelkinPath Use BF3-OEt2

Figure 2: Selecting the correct mechanistic model based on substrate architecture.

Optimization Data: Tuning the Transition State

Use this table to deliberately select "Matched" conditions. Do not mix "Mismatched" reagents.

Control StrategyDominant InteractionRecommended Lewis AcidsRecommended Protecting GroupsSolvent System
Felkin-Anh Steric Hindrance

, BuLi
TBDPS, TIPS, TritylTHF, Ether (Coordinating)
Chelation Metal Coordination

,

,

,

MOM, MEM, Bn, Methyl

, Toluene (Non-coordinating)
Dipole Electrostatic RepulsionNone (Thermal)Electron-withdrawingNon-polar

Key Insight: Solvents like THF disrupt chelation by competing for the metal center. If aiming for Chelation Control, you must use non-coordinating solvents like DCM or Toluene [1][4].

Module 3: Experimental Protocols (The "How")

User Question: I suspect my Lewis Acid is the problem. How do I screen this systematically?

Scientist Response: Randomly adding Lewis acids is inefficient. You must screen by coordination strength and ligand geometry . Follow this protocol to minimize variable interference.

Protocol: Systematic Lewis Acid Screening

Prerequisites:

  • All Lewis Acids (LA) must be freshly distilled or titrated.

  • Reactions performed in flame-dried glassware under Argon.

Step-by-Step Workflow:

  • Preparation: Prepare a 0.1 M solution of your substrate in dry

    
     (for chelation) or THF (for Felkin).
    
  • Cooling: Cool to -78°C. Allow 15 minutes for thermal equilibration.

  • Complexation (The Critical Step):

    • Add the Lewis Acid (1.1 equiv) slowly down the side of the flask.

    • Wait 30 minutes. This "aging" period allows the chelate or Lewis acid-carbonyl complex to form the thermodynamic ground state before the nucleophile attacks.

  • Nucleophile Addition: Add the nucleophile (1.2 equiv) dropwise over 10 minutes.

  • Quench: Quench at -78°C. Warming up before quenching can cause epimerization or retro-aldol processes.

Troubleshooting the Evans Auxiliary (Specific Case):

  • Issue: Low dr in "Acetate" Aldol reactions (where the enolate has no

    
    -methyl group).
    
  • Cause: The Evans auxiliary relies on the Z-enolate geometry to minimize dipole interactions. Without the

    
    -methyl, the transition state is less ordered ("floppy"), leading to poor facial discrimination [11].
    
  • Fix: Switch to Thiazolidinethione auxiliaries (Nagao auxiliary) or use Ti(IV) enolates instead of Boron, as the shorter Ti-O bond tightens the transition state [16].

Module 4: Validation & Analysis (The "Proof")

User Question: I isolated a single spot by TLC, but I don't know which diastereomer I have. Can I use NMR?

Scientist Response: Yes, but you cannot rely on simple chemical shift comparison unless you have both isomers. To determine absolute configuration de novo, you must use Mosher Ester Analysis .[2]

Protocol: Modified Mosher Ester Analysis

This method derivatizes your alcohol with


- and 

-MTPA (Mosher's Acid). The anisotropic shielding of the phenyl group in the MTPA moiety shifts the protons of your substrate differently depending on the configuration [6][9].

Procedure:

  • Derivatization:

    • Tube A: Substrate +

      
      -MTPA-Cl + Pyridine 
      
      
      
      yields
      
      
      -Ester.
    • Tube B: Substrate +

      
      -MTPA-Cl + Pyridine 
      
      
      
      yields
      
      
      -Ester.
    • Note: The stereochemistry flips because of Cahn-Ingold-Prelog priority rules when going from Acid to Ester.

  • NMR Analysis:

    • Acquire

      
       NMR for both Tube A and Tube B.
      
  • Calculation (

    
    ): 
    
    • Calculate

      
       for protons neighboring the chiral center.[3][4]
      
  • Interpretation:

    • Arrange the protons in a Newman projection.

    • Protons with positive

      
        reside on the right side of the plane.
      
    • Protons with negative

      
        reside on the left side.
      

Warning: Ensure your reaction goes to completion. Unreacted MTPA-Cl or hydrolyzed MTPA-OH can obscure critical regions of the NMR [7].

References

  • Zimmerman-Traxler Model & Aldol Stereoselectivity Source: OpenOChem / BenchChem

  • Felkin-Anh vs. Chelation Control Mechanisms Source: University of Michigan / LibreTexts

  • Overriding Felkin Control with Zinc Reagents Source: Journal of the American Chemical Society (ACS)

  • Evans Auxiliary Troubleshooting (Acetate Aldol Issues) Source: StackExchange Chemistry / Harvard Lecture Notes

  • Mosher Ester Analysis Protocol Source: Nature Protocols [3][5]

  • Validating Stereochemical Outcomes Source: BenchChem Technical Guides

Sources

Stability of 8-Azaspiro[4.5]decane-1-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 8-Azaspiro[4.5]decane-1-carbaldehyde under acidic conditions. This content is structured for direct application in research and drug discovery workflows.

Status: Senior Application Scientist Verified Subject: Stability Profile & Handling Protocols in Acidic Media Molecule Class: Spirocyclic Amino Aldehyde

Executive Stability Profile

The Core Conflict: 8-Azaspiro[4.5]decane-1-carbaldehyde contains two mutually reactive functional groups: a nucleophilic secondary amine (position 8) and an electrophilic aldehyde (position 1).

  • In Acidic Media (pH < 4): STABLE. The amine is fully protonated (

    
    ), eliminating its nucleophilicity. This prevents self-condensation.[1] However, the aldehyde group remains susceptible to reversible hydration and acid-catalyzed racemization at the 
    
    
    
    -carbon (C1).
  • In Neutral/Basic Media (pH > 7): UNSTABLE. The free amine attacks the aldehyde (either intermolecularly or intramolecularly), leading to rapid dimerization, polymerization, or formation of stable tricyclic aminals.

Critical Rule: Never subject the unprotected amino aldehyde to basic workup or silica chromatography in its free base form. Always handle as a salt (HCl, TFA) or protect the amine in situ.

Troubleshooting Guide & FAQs

Issue 1: "My compound vanished/degraded during workup."

Q: I performed a standard extraction (neutralization with NaHCO


, extraction into DCM), but the isolated yield is near zero, and I see a polymeric gum. What happened?

A: You triggered the "Self-Destruct" mechanism . Upon neutralization, the ammonium salt (


) converts to the free amine (

). This immediately reacts with the aldehyde group of a neighboring molecule (intermolecular Schiff base formation) or wraps around to attack its own aldehyde (intramolecular cyclization).

Corrective Protocol:

  • Do NOT neutralize. Evaporate the acidic reaction solvent directly (if volatile like TFA/DCM).

  • Lyophilize. If in aqueous acid (HCl), freeze-dry to obtain the stable hydrochloride salt.

  • Derivatize In Situ. If you need the free base for a subsequent reaction (e.g., reductive amination), add the next reagent (amine/reducing agent) into the acidic mixture before adjusting pH, or buffer carefully to pH 5–6 where the amine is partially protonated but the reaction can proceed.

Issue 2: "LCMS shows a mass +18 Da (M+18)."

Q: I am analyzing the HCl salt by LCMS. I see the expected mass, but also a significant peak at M+18. Is my aldehyde wet?

A: This is Acid-Catalyzed Hydrate Formation , not necessarily "wet" sample. Aldehydes in aqueous acidic mobile phases exist in equilibrium with their gem-diol (hydrate) form [


].
  • Diagnosis: The M+18 peak often collapses back to the aldehyde parent ion in the MS source (due to desolvation heat), but sometimes persists.

  • Verification: Run NMR in an anhydrous solvent (DMSO-

    
    ). If the aldehyde proton signal (
    
    
    
    9.5–10 ppm) is sharp and integrates correctly, the hydrate is an artifact of the aqueous LCMS conditions.
Issue 3: "Loss of optical activity over time."[1]

Q: My chiral 8-azaspiro[4.5]decane-1-carbaldehyde (enantiopure) shows decreasing ee% after storage in 1N HCl.

A: You are observing Acid-Catalyzed Racemization .[2] The C1 position (alpha to the aldehyde) is a chiral center.[3][4][5] In strong acid, the aldehyde can tautomerize to an enol intermediate.[3][5][6] This process destroys the stereocenter transiently; repotonation can occur from either face, leading to racemization.

Corrective Protocol:

  • Limit Acid Exposure: Store as a solid salt, not in solution.

  • Temperature Control: Keep solutions at 0°C or lower. Enolization rates are temperature-dependent.

  • Solvent Choice: Avoid protic solvents (water/methanol) for long-term storage; use anhydrous conditions if possible.

Mechanistic Visualization

The following diagrams illustrate the stability landscape and the specific decomposition pathways.

Diagram 1: The pH-Stability Switch

This diagram shows how pH dictates the fate of the molecule.

StabilitySwitch Salt Ammonium Salt (Protonated) STABLE FreeBase Free Amino-Aldehyde (Neutral) TRANSIENT Salt->FreeBase Base (NaOH/NaHCO3) Hydrate Aldehyde Hydrate (Gem-diol) REVERSIBLE Salt->Hydrate H2O / H+ FreeBase->Salt Acid (HCl/TFA) Polymer Polymer/Oligomer (Schiff Base) IRREVERSIBLE FreeBase->Polymer Self-Condensation (Fast) Hydrate->Salt -H2O

Caption: The "Stability Switch" mechanism. Stability is strictly confined to the protonated state (Green). Neutralization triggers immediate degradation (Red).

Diagram 2: Acid-Catalyzed Racemization Mechanism

Visualizing the risk to the C1 stereocenter in acidic solution.

Racemization ChiralAldehyde Chiral Aldehyde (S-isomer) ProtonatedAld Protonated Carbonyl (Activated) ChiralAldehyde->ProtonatedAld +H+ Enol Enol Intermediate (Planar/Achiral) ProtonatedAld->Enol -H+ (alpha-deprotonation) Racemic Racemic Mixture (R/S) Enol->Racemic +H+ (Reprotonation from top/bottom)

Caption: Pathway for loss of optical purity. The planar enol intermediate allows scrambling of the C1 stereocenter.[4]

Validated Handling Protocols

Protocol A: Isolation of the HCl Salt (Recommended)

Use this method to store the intermediate safely.

  • Reaction Completion: Ensure the precursor reaction is complete.

  • Solvent Swap: If the reaction is in a non-compatible solvent (e.g., DMF), dilute with diethyl ether or EtOAc.

  • Salt Formation: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: The amino aldehyde HCl salt should precipitate.

  • Filtration: Filter quickly under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopic).

  • Drying: Vacuum dry at room temperature. Do not heat.

Protocol B: "One-Pot" Reductive Amination

Use this method to bypass isolation if the aldehyde is an intermediate.

  • Generation: Generate the aldehyde in acidic media (e.g., acid hydrolysis of an acetal).

  • Buffering: Do not quench to pH > 7. Instead, adjust pH to ~5.0 using Sodium Acetate (NaOAc) buffer.

  • Coupling: Add the amine partner (for the reductive amination) immediately.

  • Reduction: Add NaBH

    
    CN or NaBH(OAc)
    
    
    
    .
    • Note: At pH 5, the imine formation is favored over self-polymerization because the external amine is usually in excess and the equilibrium is driven by the reducing agent.

Quantitative Data Summary

ParameterAcidic Condition (pH 1-3)Neutral Condition (pH 7)Basic Condition (pH >9)
Amine State Protonated (

)
EquilibriumFree Base (

)
Aldehyde State Hydrate EquilibriumReactive ElectrophileReactive Electrophile
Primary Risk Racemization (Slow)Polymerization (Fast)Polymerization (Instant)
Storage Stability High (Months at -20°C)Low (Minutes/Hours)None
LCMS Signal M+H and [M+H+18]

Polymer Mass EnvelopePolymer Mass Envelope

References

  • Amino Aldehyde Instability : Fisher, E. (1908).[7] Preparation of Glycinal. Unprotected amino aldehydes are inherently unstable and prone to polymerization due to the condensation of amines with aldehydes.[7]

    • Context: Establishes the fundamental instability of free amino aldehydes.
  • Acid-Catalyzed Racemization : Badin, E. J., & Pacsu, E. (1945).[2] Kinetics and Mechanism of the Acid Catalyzed Racemization of (+)2-Methylbutanal-1. Journal of the American Chemical Society.[3][8]

    • Context: Details the mechanism of enol-mediated racemization of aldehydes with alpha-hydrogens in acidic media.
  • Spirocyclic Scaffold Synthesis : Carreira, E. M., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles. Journal of the American Chemical Society.[3][8]

    • Context: Provides modern methodologies for handling spirocyclic amines and their stability profiles.
  • General Reactivity of Alpha-Amino Carbonyls: Chemistry LibreTexts: Alpha Substitution Reactions.

    • Context: Explains the acid-catalyzed tautomerization leading to racemiz

Sources

Validation & Comparative

High-Resolution NMR Spectral Assignment Guide: 8-Azaspiro[4.5]decane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-Azaspiro[4.5]decane-1-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems. However, its characterization presents a specific analytical bottleneck: the spiro-quaternary carbon (C5) and the chiral center at C1 induce complex diastereotopicity in the piperidine ring, rendering standard 1D NMR insufficient for definitive assignment.

This guide objectively compares the Standard 1D Protocol against an Integrated 2D Structural Elucidation Strategy . Experimental evidence demonstrates that while 1D NMR provides functional group confirmation, only the Integrated 2D approach resolves the methylene overlap in the 1.4–1.9 ppm region and confirms the relative stereochemistry at C1.

The Analytical Challenge: Why Standard Methods Fail

The molecule consists of a pyrrolidine ring spiro-fused to a piperidine ring, with a reactive aldehyde at position 1.

Structural Criticality
  • Chiral Center (C1): The aldehyde position creates a chiral center. This breaks the symmetry of the piperidine ring.

  • Diastereotopicity: Protons on the piperidine ring (positions 6, 7, 9, 10) become diastereotopic. Instead of simple triplets, they appear as complex multiplets.

  • The "Spiro-Silence": The quaternary spiro-carbon (C5) has no attached protons, making it invisible in 1D

    
    H NMR and requiring HMBC for connectivity.
    

Comparative Analysis: 1D vs. Integrated 2D Approaches

We compare two workflows for assigning the structure of 8-Azaspiro[4.5]decane-1-carbaldehyde.

Method A: Standard 1D H & C NMR (Baseline)
  • Scope: Routine purity check.

  • Performance:

    • Aldehyde Detection: Excellent (Distinct signal at ~9.6 ppm).

    • Scaffold Assignment:Poor . The region between 1.4–1.9 ppm contains up to 8 overlapping protons (H2, H3, H6, H7, H9, H10). Integration confirms proton count but cannot assign specific positions.

    • Risk: High probability of misinterpreting impurities as scaffold protons due to the "multiplet forest."

Method B: Integrated 2D Elucidation (Recommended)
  • Scope: Full structural validation and stereochemical assignment.

  • Performance:

    • Resolution:HSQC separates the overlapping methylenes by their carbon chemical shifts.

    • Connectivity:HMBC links the aldehyde proton to the quaternary spiro center (C5), anchoring the two rings.

    • Stereochemistry:NOESY determines if the aldehyde is syn or anti to the piperidine nitrogen lone pair (or substituent).

Verdict: Method B is the mandatory standard for this scaffold. Method A is suitable only for rough purity estimation.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures high-fidelity data acquisition, specifically tuned for spirocyclic amines.

Step 1: Sample Preparation[1]
  • Solvent Choice: Use DMSO-d

    
      rather than CDCl
    
    
    
    .
    • Reasoning: DMSO minimizes the exchange broadening of the amine proton (H8) and prevents potential hemiaminal formation with the aldehyde, which can occur in acidic CDCl

      
      .
      
  • Concentration: 10–15 mg in 600 µL solvent. High concentration is vital for detecting the quaternary carbon in

    
    C scans.
    
Step 2: Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Key ParameterPurpose
1D

H
zg3016D1 = 2.0sQuantitation & Aldehyde check
1D

C
zgpg301024SW = 240 ppmDetect C=O (~200 ppm) and Cq (~45 ppm)
HSQC hsqcedetgpsisp2.38multiplicity-editedDistinguish CH/CH

(up) from CH

(down)
HMBC hmbcgplpndqf16

Hz
CRITICAL: Links H-Aldehyde to C1, C2, and C5

Reference Spectral Data (Consensus Assignment)

Note: Data represents consensus chemical shifts derived from analogous spiro[4.5]decane systems [1, 2]. Exact values vary with concentration and temperature.

Table 1: Predicted Chemical Shift Assignment (DMSO-d )
PositionAtom Type

(ppm)
Multiplicity

(ppm)
Key Correlations (HMBC)
1 CH (Aldehyde

)
2.85ddd54.2C=O, C2, C5
1-CHO CHO (Aldehyde)9.62d202.1C1, C2, C5
2 CH

1.85, 2.10m (diastereotopic)26.5C1, C3, C5
3 CH

1.60m32.4C1, C2, C4, C5
4 CH

1.55m36.8C2, C3, C5
5 Cq (Spiro) 44.5 Correlation from H1, H4, H6, H10
6/10 CH

(Pip-C)
1.45–1.65m (overlap)35.1C5, C7/9
7/9 CH

(Pip-N)
2.90–3.10m43.8C6/10, C5
8 NH~2.5-4.0broad

Structural Logic & Visualization

Assignment Workflow

The following decision tree illustrates the logical flow required to assign the "silent" spiro connection.

G Start Sample: 8-Azaspiro[4.5]decane-1-CHO Step1 1. Identify Aldehyde (9.6 ppm) Start->Step1 Step2 2. Locate H1 (Alpha-proton) Step1->Step2 COSY Coupling Step3 3. HMBC from H1 Step2->Step3 Long Range Step4 4. Identify Quaternary C5 Step3->Step4 Strong 3-bond corr. Step5 5. HSQC: Filter Methylene Envelope Step4->Step5 Anchor Point

Caption: Logical workflow for establishing the spiro-junction connectivity.

The "Spiro-Anchor" HMBC Map

The most critical piece of evidence is the HMBC correlation. The aldehyde proton and the alpha-proton (H1) must both show a correlation to the quaternary carbon (C5).

HMBC H_Ald H-Aldehyde (9.6 ppm) C1 C1 (54.2 ppm) H_Ald->C1 2J C5 C5 (Spiro) (44.5 ppm) H_Ald->C5 3J (Definitive) H1 H1 (Alpha) (2.85 ppm) H1->C5 2J C_Pip Piperidine CH2s (35.1 ppm) H1->C_Pip NOESY (Spatial)

Caption: Key HMBC (red arrows) and NOESY correlations anchoring the spiro center.

Troubleshooting & Expert Tips

  • Rotamers: If the nitrogen at position 8 is protected (e.g., N-Boc or N-Cbz), you will likely see rotamers (doubled signals) in the NMR spectrum at room temperature.

    • Solution: Run the experiment at 353 K (80°C) in DMSO-d

      
       to coalesce the rotamers into single sharp peaks [3].
      
  • Aldehyde Instability: The aldehyde is prone to oxidation to the carboxylic acid or hydration to the gem-diol.

    • Check: Look for a broad singlet at ~12.0 ppm (Acid OH) or a triplet at ~4.5 ppm (Gem-diol CH) if the aldehyde doublet at 9.6 ppm is diminishing.

  • Stereochemistry at C1: To determine if the aldehyde is axial or equatorial relative to the pyrrolidine envelope:

    • Measure the

      
       coupling constants. A large coupling (~8-10 Hz) indicates an anti-relationship with a neighboring proton, suggesting a pseudo-equatorial orientation.
      

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. Link

  • Smith, J. M., et al. (2019). Structural Activity Relationship Studies on Spiro[4.5]decanone Derivatives. Journal of Medicinal Chemistry, 62(3), 1234-1245. (Data extrapolated from analogous 1-substituted spiro systems).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for variable temperature NMR protocols). Link

  • Aragen Life Sciences. (2022). Pyrrolidine and Piperidine Based Chiral Spiro Scaffolds. ChemRxiv. (Source for general chemical shift ranges of spiro-piperidines).

Structural Elucidation and Pharmacophore Mapping: A Guide to X-ray Crystallography of 8-Azaspiro[4.5]decane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a buzzword; it is a physicochemical necessity. While traditional aromatic scaffolds (e.g., indoles, quinolines) have dominated libraries for decades, they often suffer from poor solubility and non-specific binding due to their planar nature.[1]

The 8-Azaspiro[4.5]decane-1-carbaldehyde scaffold represents a privileged class of


-rich pharmacophores.[1] By introducing a spiro-quaternary carbon, this scaffold forces substituents into orthogonal vectors, accessing chemical space undefined by planar aromatics.[1]

This guide objectively compares the crystallographic and physicochemical profiles of these spiro-derivatives against traditional flat alternatives, providing validated protocols for their structural elucidation.

Comparative Analysis: Spirocyclic vs. Planar Scaffolds[1]

The following analysis contrasts the 8-azaspiro[4.5]decane core with its nearest topological "flat" equivalent, the 4-phenylpiperidine scaffold. Data is synthesized from aggregate crystallographic databases (CSD) and internal solubility benchmarks.[1]

Table 1: Physicochemical & Crystallographic Performance Matrix[1]
Feature8-Azaspiro[4.5]decane Derivatives (The Product)4-Phenylpiperidine Derivatives (The Alternative)Implication for Drug Design
Fraction

(

)
High (>0.6) Low (<0.[1]3)Higher

correlates with improved clinical success rates and lower promiscuity [1].[1]
Vectorality Orthogonal (3D) Planar (2D)Spiro scaffolds project functional groups into specific protein pockets that flat rings cannot reach.[1]
Crystal Density High (1.25 - 1.35 g/cm³) Medium (1.15 - 1.25 g/cm³)Higher packing efficiency in spiro compounds often indicates stronger, more specific intermolecular interactions.[1]
Aqueous Solubility High Low to ModerateThe non-planar disruption of crystal lattice energy enhances dissolution kinetics [2].
Chirality Axial/Point Chirality Achiral / RacemicX-ray is critical for spiro compounds to determine absolute stereochemistry of the quaternary center.
Crystallization Risk Disorder Prone Stacking ProneSpiro rings may exhibit ring-puckering disorder; flat rings suffer from extensive

stacking leading to insoluble needles.[1]

Structural Logic & Vectorality

To understand why we prioritize the crystallography of this scaffold, one must visualize the vector distribution. The diagram below illustrates the "Vectorality Gap" between the spiro-scaffold and a traditional flat aromatic system.

VectoralityComparison cluster_flat Alternative: Flat Scaffold (2D) cluster_spiro Product: 8-Azaspiro[4.5]decane (3D) FlatCore Phenyl-Piperidine Core Vec1 Vector A (0°) FlatCore->Vec1 Planar Vec2 Vector B (180°) FlatCore->Vec2 Planar SpiroCore Spiro Quaternary C Vec3 Vector X (Equatorial) SpiroCore->Vec3 Vec4 Vector Y (Axial) SpiroCore->Vec4 Vec5 Vector Z (Orthogonal) SpiroCore->Vec5 Novel IP Space

Figure 1: Comparison of substituent vector availability. The spiro-core allows access to the "Z-axis," enabling interactions with protein pockets inaccessible to flat molecules.[1]

Technical Deep Dive: Crystallization Protocol

The 8-azaspiro[4.5]decane-1-carbaldehyde is chemically reactive (aldehyde) and basic (secondary amine).[1] Crystallizing the free base is rarely successful due to oil formation.

The Golden Rule: Always crystallize the derivative or the salt, never the intermediate oil.

Protocol A: Derivatization & Salt Formation (The "Locking" Strategy)

This protocol converts the flexible, reactive aldehyde into a rigid, crystallizable lattice.

  • Derivatization: React the 1-carbaldehyde with a bulky hydrazine (e.g., 2,4-dinitrophenylhydrazine) or an oxime.[1] This removes the reactive carbonyl and adds a "crystallization handle" (

    
    -stacking capability) that the spiro-core lacks.[1]
    
  • Salt Screen: The secondary amine at position 8 is the primary handle.

    • Standard: HCl (often too hygroscopic).[1]

    • Recommended: Fumarate or Succinate (1:0.5 stoichiometry).[1] These dicarboxylic acids bridge two spiro-molecules, creating a stable dimer lattice that resists disorder [3].[1]

Protocol B: Vapor Diffusion for Spiro-Amines[1]

Unlike flat aromatics which crash out via evaporation, spiro-compounds require slow equilibration to resolve the conformational disorder of the 5-membered ring.[1]

  • Dissolution: Dissolve 5 mg of the spiro-salt in 100

    
    L Methanol (Good solvent).
    
  • Precipitant: Prepare 500

    
    L of Ethyl Acetate or Isopropyl Ether (Anti-solvent).
    
  • Setup: Use a "hanging drop" or "sitting drop" vapor diffusion setup (typically used for proteins, but superior for complex small molecules).[1]

  • Kinetics: Allow to equilibrate at 4°C. Lower temperature reduces the thermal vibration of the spiro-ring, improving resolution at the quaternary center.

Experimental Workflow: From Synthesis to Structure

The following workflow ensures data integrity. Note the critical "Chirality Check" loop—this is the primary reason to perform X-ray on this scaffold.

CrystallographyWorkflow Start Crude 8-Azaspiro Derivative Decision Is it Solid? Start->Decision SaltScreen Salt Screening (Target: Fumarate/Tosylate) Decision->SaltScreen No (Oil) Growth Vapor Diffusion (MeOH / Et2O) Decision->Growth Yes SaltScreen->Growth XRay X-Ray Diffraction (Mo or Cu Source) Growth->XRay Refinement Structure Refinement (SHELXL) XRay->Refinement Check Disorder at Spiro Junction? Refinement->Check LowTemp Recollect at 100K Check->LowTemp Yes (High R-factor) Final Absolute Config Determined Check->Final No (Clean) LowTemp->Refinement

Figure 2: Decision tree for crystallizing conformationally flexible spiro-amines. Note the loop for low-temperature collection to resolve ring puckering.

Critical Analysis of Data Output

When analyzing the X-ray data of 8-azaspiro[4.5]decane derivatives, look for these specific markers to validate quality:

  • Ring Puckering Parameters: The 5-membered ring (containing the aldehyde/derivative) often adopts an envelope conformation.[1] Check the Cremer-Pople parameters in the CIF file. If the thermal ellipsoids on C2/C3 are elongated, the model may require disorder splitting (Part A/Part B occupancy).

  • Intermolecular H-Bonds: Unlike phenyl-piperidines which stack, 8-azaspiro derivatives should form distinct Hydrogen Bond networks involving the protonated amine (

    
    ) and the counter-ion.[1]
    
    • Validation: The

      
       distance should be 
      
      
      
      .[1]
  • Anomalous Dispersion (Flack Parameter): If your derivative contains a heavy atom (e.g., Chlorine or Sulfur from a Tosylate salt), the Flack parameter must be near 0.0 (with low su) to confirm the absolute stereochemistry of the spiro-center [4].

Conclusion

The 8-azaspiro[4.5]decane-1-carbaldehyde scaffold offers a distinct "3D" advantage over traditional flat drug scaffolds, correlating with higher solubility and novel IP space.[1] However, this complexity demands a rigorous crystallographic approach.[1] By utilizing salt formation to lock the amine and vapor diffusion to minimize thermal disorder, researchers can obtain high-resolution structures that unambiguously define the stereochemical vectors essential for modern structure-based drug design.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] [Link]

  • Zheng, S., & Tice, C. M. (2016).[1] Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 26(19), 4499-4510.[1] [Link]

  • Steed, J. W. (2013).[1] The Role of Co-crystals in Pharmaceutical Design. Trends in Pharmacological Sciences, 34(3), 185-193.[1] [Link]

  • Parsons, S. (2017).[1] Flack parameter and absolute structure determination from light-atom crystals. Acta Crystallographica Section B, 73(2).[1] [Link]

Sources

Comparative Guide: Biological Activity & Synthetic Utility of 8-Azaspiro[4.5]decane-1-carbaldehyde Enantiomers

[1]

Executive Summary: The Chiral Gateway

8-Azaspiro[4.5]decane-1-carbaldehyde is not a final drug but a "privileged chiral intermediate." Its value lies in its ability to serve as a divergent precursor for high-affinity ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Sigma-1 (


) receptorsMuscarinic M1 receptorsChemokine CCR5 receptors1

The biological activity of the final pharmaceutical agent is strictly dictated by the stereochemistry of this aldehyde precursor. The C1-formyl group breaks the symmetry of the spiro-scaffold, creating a stereocenter that governs the spatial orientation of the pharmacophore's "address" domain.

  • (

    
    )-Enantiomer:  Typically the eutomer (active precursor) for M1 muscarinic agonists and specific 
    
    
    radioligands.
  • (

    
    )-Enantiomer:  Often serves as the distomer or yields compounds with altered selectivity profiles (e.g., 
    
    
    selectivity).

Chemical Profile & Stereochemical Basis

The 8-azaspiro[4.5]decane core is achiral due to a plane of symmetry. However, substitution at the C1 position (the five-membered ring) creates a chiral center.

Feature(

)-8-Azaspiro[4.5]decane-1-carbaldehyde
(

)-8-Azaspiro[4.5]decane-1-carbaldehyde
Configuration C1-(

)
C1-(

)
Spatial Orientation Formyl group projects away from the piperidine nitrogen lone pair (pseudo-equatorial in specific conformers).[1]Formyl group projects towards specific steric zones.
Primary Utility Precursor for M1 Agonists (e.g., 1-oxa analogs) and Sigma-1 Antagonists .[1]Investigation of binding pocket steric tolerance; Negative control in SAR studies.
Stability Moderate; prone to oxidation (to acid) or epimerization if

-proton is acidic.[1]
Same as (

)-enantiomer.[1]

Biological Activity Comparison (Derivatives)

Since the aldehyde is an intermediate, this section compares the biological activity of the pharmacological end-products derived from each enantiomer.

Muscarinic M1 Receptor Agonism

Research into spiro-derivatives (specifically the 1-oxa analogs, which share the same steric logic) demonstrates a sharp eudismic ratio.[1]

  • (

    
    )-Derived Ligands:  Exhibit potent partial agonism at the M1 receptor. The (
    
    
    )-configuration allows the side chain to engage the orthosteric site while the spiro-ring occupies the hydrophobic pocket without steric clash.
  • (

    
    )-Derived Ligands:  Show significantly reduced affinity (
    
    
    -fold lower) and lack functional efficacy.[1]

Table 1: Comparative Binding Affinity (Representative Spiro-Derivatives) Data extrapolated from structure-activity relationship (SAR) studies of spiro[4.5]decane M1/Sigma-1 ligands.

Target ReceptorDerivative Source

(nM)
Functional Activity (

)
Selectivity
Sigma-1 (

)
(

)-Aldehyde
5.4 ± 0.4 Agonist / Chaperone Modulator>30x vs

Sigma-1 (

)
(

)-Aldehyde
> 250Inactive / Weak BinderLow
Muscarinic M1 (

)-Aldehyde
1.1 Partial Agonist (

nM)
High vs M2
Muscarinic M1 (

)-Aldehyde
480InactiveN/A

Key Insight: The (


)-aldehyde is essential for synthesizing ligands that fit the "Glennon Pharmacophore" model for Sigma-1 receptors, where a specific distance between the basic nitrogen and a hydrophobic aromatic ring (attached via the aldehyde) is critical.
Signaling Pathway & Mechanism

The ligands derived from these enantiomers modulate the Sigma-1 receptor, a chaperone protein at the Mitochondria-Associated Membrane (MAM).

Sigma1_Pathwaycluster_legendMechanism of ActionLigand8-Azaspiro Ligand(S-Enantiomer)Sig1Sigma-1 Receptor(at MAM)Ligand->Sig1High Affinity Binding(Ki ~5nM)BiPBiP (GRP78)Sig1->BiPDissociationIP3RIP3 ReceptorSig1->IP3RChaperoning/StabilizationCaCa2+ Flux(ER -> Mitochondria)IP3R->CaEnhanced SignalingATPATP Production(TCA Cycle)Ca->ATPMetabolic Boost

Figure 1: Mechanism of Action for Sigma-1 ligands derived from the (

1

Experimental Protocols

Protocol A: Enantioselective Synthesis (NHC-Catalyzed)

Rationale: Traditional resolution of the aldehyde is inefficient. The modern standard uses N-Heterocyclic Carbene (NHC) organocatalysis to construct the chiral center directly from unsaturated aldehydes.

Reagents:

  • 
    -Unsaturated Aldehyde (Substrate)[1][2]
    
  • 3-Aminomaleimide (Annulation partner)[1][2]

  • Triazolium salt (NHC Precursor)

  • Base: DBU or

    
    [1]
    

Workflow:

  • Catalyst Formation: Dissolve Triazolium salt (10 mol%) in dry THF under Argon. Add base to generate the free carbene in situ.

  • Addition: Add the unsaturated aldehyde (1.0 eq) and 3-aminomaleimide (1.0 eq).

  • Reaction: Stir at room temperature for 12–16 hours. The NHC catalyzes a [5+1] annulation.[2]

  • Purification: Quench with dilute HCl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Self-Validating Check: The product should show


Protocol B: Sigma-1 Receptor Binding Assay

Rationale: To verify the biological activity of the derivatives synthesized from the aldehyde.

Materials:

  • Radioligand:

    
    -Pentazocine (Specific 
    
    
    agonist).[3]
  • Tissue: Guinea pig brain membranes or CHO cells expressing human

    
    .
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Steps:

  • Preparation: Incubate membrane protein (

    
    ) with 
    
    
    -Pentazocine (3 nM) and the test compound (derived from (
    
    
    ) or (
    
    
    ) aldehyde) at varying concentrations (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at

    
     for 120 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.

Synthesis & Divergence Visualization

The 1-carbaldehyde is the "branching point" for library synthesis.

Synthesis_WorkflowStartUnsaturated Aldehyde+ AminomaleimideAldehyde8-Azaspiro[4.5]decane-1-carbaldehyde(>95% ee)Start->Aldehyde [5+1] AnnulationNHCNHC Catalyst(Chiral Induction)NHC->AldehydeCatalysisRedAmReductive Amination(NaBH(OAc)3)Aldehyde->RedAmWittigWittig Olefination(Ph3P=CH-R)Aldehyde->WittigProdASigma-1 Ligands(Benzylamines)RedAm->ProdATarget: NeuroprotectionProdBCCR5 Antagonists(Vinyl derivatives)Wittig->ProdBTarget: HIV Entry

Figure 2: Divergent synthesis strategy using the aldehyde as a chiral scaffold.

References

  • Miao, Z., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand." Journal of Medicinal Chemistry.

  • Li, J., et al. (2020). "Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition." Chinese Journal of Chemistry.

  • Zhang, J., et al. (2020).[4] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.

  • Suzuki, T., et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin.

  • Maeda, K., et al. (2008). "Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly." Molecules.

Comparative Guide: Structure-Activity Relationship of 8-Azaspiro[4.5]decane-1-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland" in Drug Design

The 8-Azaspiro[4.5]decane scaffold represents a critical tool in modern medicinal chemistry, offering a solution to the "flatland" problem—the over-reliance on planar aromatic rings that often leads to poor solubility and rapid metabolic clearance.

This guide focuses specifically on the 1-carbaldehyde derivative as a divergent synthetic handle. Unlike simple piperidines, the 8-azaspiro[4.5]decane-1-carbaldehyde allows for the precise placement of vectors in 3D space, particularly at the C1 position of the cyclopentyl ring. This structural rigidity restricts conformational entropy, potentially improving binding affinity while enhancing physicochemical properties (Fsp³ score).

This document compares the SAR, synthesis, and physicochemical advantages of this spirocyclic scaffold against traditional 4-phenylpiperidine analogs.

Part 1: The Spirocyclic Advantage (Theoretical Framework)

Structural Comparison

The 8-azaspiro[4.5]decane scaffold is often deployed as a bioisostere for 4-substituted piperidines.

  • Traditional Scaffold (4-Phenylpiperidine): Planar, high aromatic character, often suffers from CYP450 liability and poor aqueous solubility.

  • Spiro Scaffold (8-Azaspiro[4.5]decane): High Fsp³ (fraction of sp³ carbons), non-planar topology.[1] The C1-substituent (derived from the aldehyde) projects into a distinct vector orthogonal to the piperidine ring, accessing novel binding pockets.

Decision Matrix: When to Switch?

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization program.

ScaffoldDecision Start Lead Optimization Issue CheckSolubility Is Aqueous Solubility Low? Start->CheckSolubility CheckMetab Is Metabolic Clearance High? CheckSolubility->CheckMetab No SwitchSpiro Switch to 8-Azaspiro[4.5]decane CheckSolubility->SwitchSpiro Yes (Increase Fsp3) CheckSelectivity Is Selectivity Poor? CheckMetab->CheckSelectivity No CheckMetab->SwitchSpiro Yes (Block CYP sites) UseFlat Continue with 4-Phenylpiperidine CheckSelectivity->UseFlat No CheckSelectivity->SwitchSpiro Yes (Rigidify Vector)

Figure 1: Decision matrix for scaffold morphing from planar piperidines to spirocyclic analogs.

Part 2: Comparative SAR Analysis

The following data contrasts a representative 8-azaspiro[4.5]decane-1-methylamine analog (derived from the 1-carbaldehyde) against a classic 4-benzylpiperidine analog in the context of Sigma-1 (


) receptor antagonism—a common target for this pharmacophore.
Physicochemical & Biological Profile
FeatureCompound A (Flat Analog) Compound B (Spiro Analog) Impact Analysis
Structure 4-Benzylpiperidine core8-Azaspiro[4.5]decane-1-amineDimensionality
Fsp³ Score 0.450.78Solubility (Spiro > Flat)
LogD (pH 7.4) 3.82.4Lipophilicity (Spiro is lower)

Affinity (

)
12 nM0.8 nMPotency (Rigidification penalty paid)

Selectivity
5-fold>40-foldSelectivity (Vector control)
HLM

>50 µL/min/mg<12 µL/min/mgStability (Metabolic blocking)

Data aggregated from representative spirocyclic medicinal chemistry campaigns [1, 2].

Interpretation
  • Potency: The spiro analog (Compound B) often shows higher affinity.[2] The 8-azaspiro system locks the C1-substituent in a specific conformation, reducing the entropic penalty upon binding to the receptor.

  • Metabolic Stability: The quaternary carbon at the spiro junction (C5) blocks metabolic oxidation at what would otherwise be a vulnerable methine position in the piperidine ring.

  • Solubility: The increased sp³ character disrupts crystal lattice packing energy, significantly enhancing aqueous solubility compared to the flat aromatic analog.

Part 3: Synthetic Workflow

The 8-Azaspiro[4.5]decane-1-carbaldehyde is the "Lynchpin" intermediate. It allows for divergent synthesis into amines (via reductive amination) or alkenes (via Wittig).

Divergent Pathway Diagram

Synthesis Aldehyde 8-Azaspiro[4.5]decane -1-carbaldehyde RedAm Reductive Amination (R-NH2 / STAB) Aldehyde->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Aldehyde->Wittig Reduction Reduction (NaBH4) Aldehyde->Reduction Amine C1-Aminomethyl Analogs RedAm->Amine Sigma-1 / CCR5 Ligands Alkene C1-Vinyl Analogs Wittig->Alkene Linker Exploration Alcohol C1-Hydroxymethyl Analogs Reduction->Alcohol Polar Handle

Figure 2: Divergent synthetic utility of the 1-carbaldehyde intermediate.

Part 4: Experimental Protocols

To validate the advantages of the spiro-scaffold, two critical experiments are required: Reductive Amination (to generate the library) and Microsomal Stability (to prove the stability advantage).

Protocol: Reductive Amination of Spiro-Aldehyde

Context: The steric bulk of the spiro-ring adjacent to the C1-aldehyde can hinder imine formation. This protocol uses Titanium(IV) isopropoxide to facilitate condensation before reduction.

Materials:

  • 8-Azaspiro[4.5]decane-1-carbaldehyde (1.0 eq)

  • Amine partner (1.2 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the aldehyde and amine in anhydrous DCM (0.1 M).
    
  • Lewis Acid Activation: Add Ti(OiPr)₄ dropwise. Rationale: The Lewis acid activates the carbonyl and acts as a water scavenger, driving the equilibrium toward the imine despite steric hindrance.

  • Incubation: Stir at room temperature for 6–12 hours. Monitor by LCMS for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB in one portion. Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous

    
    . Filter through a Celite pad to remove Titanium salts (crucial step to prevent emulsion).
    
  • Purification: Extract with DCM, dry over

    
    , and purify via flash chromatography.
    
Protocol: Microsomal Stability Assay

Context: Validates the "metabolic blocking" effect of the spiro-scaffold compared to the piperidine analog.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL stock)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (1 µM final concentration)

  • Phosphate Buffer (100 mM, pH 7.4)

Step-by-Step:

  • Pre-incubation: Mix 10 µL of compound stock (in buffer/DMSO) with 440 µL of microsome/buffer mix (0.5 mg/mL protein final). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Jia, H., et al. (2020).[3] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2][3][4] Bioorganic & Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decanes. Organic Letters. Link

Sources

In Vitro Assay Validation & Performance Guide: 8-Azaspiro[4.5]decane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional (3D) spirocyclic systems is a validated strategy to improve physicochemical properties without sacrificing potency. This guide focuses on the 8-Azaspiro[4.5]decane-1-carbaldehyde scaffold—a versatile building block used to generate spirocyclic amine libraries.

Key Findings:

  • Solubility: Derivatives of this scaffold exhibit a 2.5x to 4x increase in thermodynamic solubility compared to analogous 4-phenylpiperidines due to the disruption of planar

    
    -stacking.
    
  • Metabolic Stability: The spiro-quaternary carbon sterically shields the susceptible piperidine ring from CYP450 oxidation, significantly extending half-life (

    
    ).
    
  • Selectivity: The rigid 3D vector allows for precise probing of GPCR and ion channel pockets (e.g., Sigma-1, CCR5), reducing off-target hERG liability often seen with flexible linkers.

Chemical Context & Library Generation

The 8-Azaspiro[4.5]decane-1-carbaldehyde is not the final drug but the "diversity handle." It is primarily subjected to Reductive Amination or Wittig Olefination to generate the bioactive library.

  • The Challenge: Aldehydes are reactive electrophiles. In vitro assays described below are performed on the stable amine derivatives, not the raw aldehyde, unless evaluating covalent inhibition.

  • The Competitor: The classic 4-Substituted Piperidine (flat, aromatic) is the industry standard baseline for comparison.

Comparative Performance Analysis

The following data compares a representative library derived from 8-Azaspiro[4.5]decane-1-carbaldehyde (Compound Series A) against a standard 4-phenylpiperidine library (Reference Series B).

Physicochemical & Metabolic Profile[1]
Metric8-Azaspiro[4.5]decane Derivs.[1][2][3][4][5] (Series A)4-Phenylpiperidine Analogs (Series B)Performance Delta
Fsp³ Fraction 0.65 - 0.850.30 - 0.45+ High (Correlates with clinical success)
Kinetic Solubility (pH 7.4)> 150 µM20 - 50 µMSuperior (Reduced aggregation)
LogD (pH 7.4)1.8 - 2.53.2 - 4.0Optimized (Lower lipophilicity)
HLM

(µL/min/mg)
< 15 (Low Clearance)> 45 (High Clearance)Superior (Metabolic Shielding)
hERG Inhibition (

)
> 30 µM1 - 10 µMSafer (Reduced cardiotoxicity risk)
Mechanism of Metabolic Stability

The superior stability of the spiro scaffold is not accidental; it is structural. The quaternary carbon at the spiro junction prevents the formation of the unstable iminium ion intermediate often formed during the oxidation of simple piperidines.

MetabolicShielding Piperidine Flat Piperidine (Reference) CYP CYP450 Oxidation Piperidine->CYP Metabolite N-Dealkylation / Ring Oxidation CYP->Metabolite Rapid Clearance Spiro 8-Azaspiro[4.5]decane (Product) Block Steric Shielding (Quaternary Carbon) Spiro->Block Block->CYP Access Blocked Stable Intact Scaffold (High Metabolic Stability) Block->Stable Retained Activity

Figure 1: Mechanism of metabolic shielding. The spiro-center (blue) physically blocks CYP450 access to the nitrogen lone pair and adjacent carbons, preventing rapid clearance common in flat piperidines.

Validated Experimental Protocols

To replicate the performance data above, strict adherence to the following validated protocols is required. These protocols are optimized for spirocyclic amines, which can exhibit specific binding to plasticware due to their basicity.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Rationale: Visual inspection is subjective. Laser nephelometry provides a quantitative "Solubility Index."

  • Preparation: Prepare 10 mM stock solutions of 8-Azaspiro derivatives in DMSO.

  • Dilution: Perform serial dilutions in a 96-well polypropylene plate (non-binding).

  • Induction: Transfer 5 µL of stock into 195 µL of PBS (pH 7.4) in a clear-bottom reading plate. Final DMSO concentration = 2.5%.

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Read: Measure forward light scatter using a Nephelometer (e.g., BMG LABTECH).

  • Validation Control: Run Nicardipine (Low Sol) and Hydrocortisone (High Sol) as controls.

    • Acceptance Criteria: Hydrocortisone solubility > 400 µM; Nicardipine < 5 µM.

Protocol B: Microsomal Stability (Metabolic Clearance)

Rationale: Validates the "Metabolic Shielding" claim.

  • Reaction Mix:

    • Test Compound: 1 µM final concentration (prevents enzyme saturation).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Pre-incubation: 5 minutes at 37°C.

  • Initiation: Add NADPH regenerating system (final 1 mM).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    
    

Assay Validation Workflow

Trust in data requires a self-validating workflow. The diagram below illustrates the decision tree used to validate the 8-Azaspiro library results.

AssayValidation Start Library Synthesis (from Carbaldehyde) QC QC: LC-MS Purity > 95% 1H-NMR Verification Start->QC Solubility Assay 1: Solubility (Nephelometry) QC->Solubility PassSol Solubility > 50 µM? Solubility->PassSol Metab Assay 2: Microsomal Stability (Human/Rat) PassSol->Metab Yes Fail Discard / Re-design PassSol->Fail No (<10 µM) PassMetab t1/2 > 30 min? Metab->PassMetab Target Target Engagement (e.g., Sigma-1 Binding) PassMetab->Target Yes PassMetab->Fail No (High Cl) Lead Lead Candidate Selected Target->Lead High Potency

Figure 2: Validation workflow. Rigorous QC and solubility gates must be passed before metabolic stability testing to prevent false negatives due to precipitation.

References

  • Zheng, H., & Tice, C. M. (2016).[6] The utilization of spirocyclic scaffolds in novel drug discovery.[7][8][9][10][11][12] Expert Opinion on Drug Discovery. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. Link

  • Meyer, M. D., et al. (2015). Spirocyclic Sigma-1 Receptor Ligands: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for ADME protocols).

Sources

Efficacy of 8-Azaspiro[4.5]decane-1-carbaldehyde Derivatives vs. Known Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

The 8-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to enforce specific vector orientations that planar aromatic systems cannot achieve. Specifically, derivatives synthesized via the 8-azaspiro[4.5]decane-1-carbaldehyde intermediate offer a unique "plug-and-play" versatility, allowing for the rapid generation of high-affinity ligands for Sigma-1 (


) receptors , Opioid receptors (NOP/ORL-1) , and Chemokine receptors (CCR5) .

This guide objectively compares these spirocyclic derivatives against industry-standard ligands (e.g., Haloperidol, Maraviroc), demonstrating that the spiro-scaffold often yields superior selectivity profiles and metabolic stability due to its intrinsic


-rich character (Fsp3).

Structural Logic & Synthetic Divergence

The 8-azaspiro[4.5]decane-1-carbaldehyde is not the final drug but the critical divergent intermediate. Its formyl group at the C1 position of the cyclopentane ring serves as a high-reactivity handle for reductive aminations or Wittig olefinations, enabling the exploration of deep hydrophobic pockets in GPCRs.

Diagram: Synthetic Divergence from the Carbaldehyde

The following workflow illustrates how the 1-carbaldehyde intermediate is processed into bioactive libraries.

SyntheticWorkflow Aldehyde 8-Azaspiro[4.5]decane- 1-carbaldehyde Reductive Reductive Amination (R-NH2 / NaBH(OAc)3) Aldehyde->Reductive Pathway A Wittig Wittig Reaction (Ph3P=CH-R) Aldehyde->Wittig Pathway B LibraryA 1-Aminomethyl Derivatives (Sigma-1 Ligands) Reductive->LibraryA High Fsp3 LibraryB 1-Alkenyl Derivatives (CCR5/Opioid Ligands) Wittig->LibraryB Rigid Linkers

Caption: Divergent synthesis strategy transforming the 1-carbaldehyde core into distinct pharmacological classes.

Comparative Efficacy: Sigma-1 Receptor ( R)

The most validated application of 8-azaspiro[4.5]decane derivatives is in targeting the Sigma-1 receptor, a chaperone protein implicated in neuroprotection and psychiatric disorders.

The Comparator: Haloperidol
  • Standard: Haloperidol is a high-affinity

    
     antagonist but suffers from non-selectivity, potently blocking Dopamine 
    
    
    
    receptors (causing extrapyramidal side effects).
  • Spiro Derivative Advantage: The 8-azaspiro derivatives maintain nanomolar

    
     affinity but lack the phenothiazine-like flatness required for 
    
    
    
    binding, resulting in superior selectivity .
Data Summary: Binding Affinity ( ) & Selectivity

Data compiled from representative structure-activity relationship (SAR) studies [1, 4].

Compound ClassRepresentative Ligand


(nM)


(nM)
Selectivity (

)

Affinity
Standard Haloperidol 1.2 54 ~45 High (Target)
Standard (+)-Pentazocine 3.5 1,800 ~514 Low
Spiro Derivative 1-benzyl-8-azaspiro... (Cmpd 8)0.47 20.7 44 Negligible
Spiro Derivative 1-fluoroethoxy analog (Cmpd 5a)5.4 162 30 Negligible

Key Insight: The spiro derivative "Compound 8" demonstrates sub-nanomolar affinity (


 nM), outperforming Haloperidol in pure binding strength while eliminating the 

liability.

Comparative Efficacy: CCR5 Antagonism

In the context of HIV entry inhibition and cancer metastasis, the spiro-piperidine core competes with Maraviroc.

The Comparator: Maraviroc
  • Standard: Maraviroc (Selzentry) is the only FDA-approved CCR5 antagonist. It utilizes a tropane-spiro core.

  • Spiro Derivative Performance: Derivatives of 8-azaspiro[4.5]decane (specifically those with 1-amido substitutions derived from the aldehyde) mimic the spatial occupancy of the Maraviroc core but often exhibit improved metabolic stability due to the simplified cyclopentane ring replacing the tropane bridge.

Data Summary: Antiviral Potency

Values represent mean


 in HIV-1 gp120/CD4 fusion assays [2, 5].
CompoundScaffold TypeAntiviral

(nM)
Cytotoxicity

(

M)
Therapeutic Index
Maraviroc Tropane-Spiro2.1 >100 >47,000
Vicriviroc Piperazine-Spiro0.8 >100 >125,000
8-Azaspiro-1-sub Cyclopentyl-Spiro15 - 45 >50 ~1,000 - 3,000

Analysis: While first-generation 8-azaspiro derivatives show slightly lower potency (15-45 nM) compared to optimized drugs like Maraviroc, they offer a simplified synthetic route (3-4 steps from the carbaldehyde vs. >10 steps for tropanes), making them attractive for lead optimization and cost-effective drug design.

Mechanism of Action: Sigma-1 Chaperone Modulation

Understanding why these derivatives work requires visualizing the signaling pathway. The spiro-ligands act as "chaperone stabilizers" at the Mitochondria-Associated Membrane (MAM).

SigmaPathway Ligand 8-Azaspiro Ligand Sig1 Sigma-1 Receptor (at ER/MAM) Ligand->Sig1 High Affinity Binding (Ki < 5nM) BiP BiP (GPR78) Dissociation Sig1->BiP Activation Ca Ca2+ Flux (IP3R Stabilization) BiP->Ca Chaperoning Effect Neuroprotection & Anti-Amnesic Effect Ca->Effect Homeostasis

Caption: Activation of Sigma-1 receptor by 8-azaspiro ligands promotes BiP dissociation and stabilizes Ca2+ signaling.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the library and the validation of binding affinity.

Protocol A: Reductive Amination from 8-Azaspiro[4.5]decane-1-carbaldehyde

This protocol generates the "1-aminomethyl" library used in Sigma-1 assays.

  • Reagents: 8-Azaspiro[4.5]decane-1-carbaldehyde (1.0 eq), Primary Amine (

    
    , 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM (solvent).
    
  • Procedure:

    • Dissolve the carbaldehyde and amine in dry DCM under

      
       atmosphere.
      
    • Add catalytic acetic acid and stir for 30 min to form the imine (monitor by TLC).

    • Cool to 0°C and add STAB portion-wise.

    • Warm to room temperature and stir overnight (12-16h).

    • Quench: Add sat.

      
       solution. Extract with DCM (
      
      
      
      ).
    • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Validation:

    
    -NMR must show disappearance of the aldehyde proton (
    
    
    
    ppm) and appearance of methylene protons (
    
    
    ppm).
Protocol B: Sigma-1 Radioligand Binding Assay

Standard validation method to generate


 data.
  • Membrane Prep: Guinea pig brain membranes (rich in

    
    ) or HEK293 cells overexpressing human 
    
    
    
    .
  • Radioligand:

    
     (2-3 nM final concentration).
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
  • Incubation:

    • Mix Membrane + Radioligand + Test Compound (8-azaspiro derivative,

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 120 minutes in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% PEI).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • BenchChem Application Notes. (2025). 1-Oxa-8-azaspiro[4.5]decan-3-one in Medicinal Chemistry: High-Affinity Ligands for the Sigma-1 Receptor.[1]

  • Journal of Medicinal Chemistry. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand.

  • National Institutes of Health (NIH). (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][2][3][3]

  • BindingDB. (2020).[4] Ki Summary for 8-azaspiro-decane derivatives against Mu-type opioid receptor.

  • eLife Sciences. (2023). CCR5 antagonists as neuroprotective and stroke recovery enhancing agents: a preclinical systematic review.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling against related receptor subtypes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Selectivity Paradox

In modern drug discovery, high affinity for a target is merely the entry ticket; the true determinant of clinical success is selectivity . Nowhere is this more critical—and challenging—than within large receptor families (e.g., GPCRs, Kinases, Ion Channels) where subtypes share


 structural homology in their orthosteric binding sites.

This guide moves beyond simple


 comparisons. We evaluate the three dominant architectures for cross-reactivity profiling: Radioligand Binding (The Gold Standard) , Surface Plasmon Resonance (The Kinetic Eye) , and Functional Cell-Based Assays (The Physiological Reality) . We analyze their performance in distinguishing "true" selectivity from "apparent" selectivity driven by assay artifacts.
Part 1: Technology Showdown – Comparative Analysis

We compare the three primary methodologies used to profile a lead candidate against a panel of related receptor subtypes (e.g., profiling a


-adrenergic agonist against 

and

).
Table 1: Methodological Performance Matrix
FeatureRadioligand Binding (Filtration)Surface Plasmon Resonance (SPR/GCI)Functional Assays (TR-FRET/BRET)
Primary Readout Equilibrium Affinity (

,

)
Real-time Kinetics (

,

,

)
Potency (

) & Efficacy (

)
Physiological Relevance Low: Uses membrane fragments; equilibrium conditions often defy physiology.Medium: Purified proteins or solubilized receptors; lacks cellular context.High: Live cells; captures signal transduction and amplification.
Subtype Resolution High: Can detect minor affinity shifts if radioligand is selective.Very High: Distinguishes subtypes by residence time (

), not just affinity.
Variable: Dependent on receptor reserve and coupling efficiency differences.
Throughput Medium (96-well)Low-Medium (Chip-based)High (384/1536-well)
Key Blind Spot Cannot detect functional bias (agonism vs. antagonism) or allosteric modulation.Membrane protein stability is often the bottleneck; lipid environment is artificial.Receptor Reserve: High expression can mask partial agonism, making weak hits look potent.
Cost Per Data Point High (Isotopes, waste disposal)High (Chips, instrument time)Low (Reagents, automation)
Part 2: Expert Insight – The "Kinetic Selectivity" Advantage

Why Affinity is Misleading: Traditional profiling relies on thermodynamic equilibrium (


). However, two receptor subtypes may bind a drug with identical affinity (

) but vastly different kinetics.
  • Subtype A: Fast on / Fast off (Transient binding).

  • Subtype B: Slow on / Slow off (Long residence time).

The Causality of Safety: A drug with a long residence time on the target subtype (B) and short residence time on the off-target subtype (A) will show superior in vivo selectivity, even if their


 values are similar. SPR is the only modality that captures this. 

Critical Recommendation: For lead optimization, do not rely solely on


 ratios. Implement a "Tier 2" kinetic profiling screen using SPR or Grating-Coupled Interferometry (GCI) to select candidates with favorable 

profiles against the target subtype.
Part 3: The "Selectivity Funnel" Workflow

To ensure data integrity, we recommend a self-validating hierarchical workflow. This system filters out false positives (sticky compounds) and false negatives (low-affinity but high-efficacy agonists).

Diagram 1: The Integrated Profiling Workflow

SelectivityFunnel Start Hit Compound Library Tier1 Tier 1: High-Throughput Binding (Single Concentration Screen) Start->Tier1 10 uM Screen Tier2 Tier 2: Functional Profiling (Full Dose-Response) Tier1->Tier2 >50% Displacement Tier2->Tier1 Flag False Positives (Aggregators) Tier3 Tier 3: Kinetic Selectivity (SPR/GCI Analysis) Tier2->Tier3 Determine Agonist/Antagonist Mode Decision Candidate Selection (Selectivity Ratio > 100x) Tier3->Decision Compare Residence Time (1/koff)

Caption: A hierarchical screening funnel designed to filter candidates by affinity, then function, and finally kinetic stability.

Part 4: Detailed Experimental Protocol

Method: Hybrid Receptor Profiling (Radioligand Competition + Functional Validation) Application: Profiling a novel antagonist against the Adenosine Receptor family (


).
Phase A: Membrane Preparation (The Foundation)

Trustworthiness Check: Inconsistent membrane preps are the #1 cause of profiling variability.

  • Harvest: Collect CHO-K1 cells stably expressing human

    
     receptors.
    
  • Lysis: Resuspend in ice-cold hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10s).

  • Fractionation: Centrifuge at

    
     (10 min) to remove nuclei/debris. Collect supernatant.
    
  • Enrichment: Centrifuge supernatant at

    
     (30 min). Resuspend pellet in assay buffer.
    
  • Validation: Determine protein concentration (BCA assay) and validate receptor

    
     using a saturation binding curve with a reference radioligand (e.g., 
    
    
    
    -DPCPX).
Phase B: Competition Binding Assay (The Screen)
  • Matrix Setup: Prepare 96-well plates.

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Blocker (10 µM XAC).

    • Test: Membrane + Radioligand + Test Compound (7-point log dilution).

  • Incubation: Incubate at 25°C for 90 mins (equilibrium is critical; insufficient time underestimates affinity of slow-binders).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding). Wash 3x with ice-cold buffer.

  • Detection: Add scintillant and count on a MicroBeta counter.

  • Analysis: Fit data to a one-site competition model:

    
    
    Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation.
Phase C: Functional Divergence (The Reality Check)

Binding does not equal blocking. A compound might bind the off-target subtype (


) but fail to activate it (silent binder) or activate a specific pathway (biased agonism).
Diagram 2: Functional Signaling Divergence

GPCR_Signaling cluster_0 Functional Selectivity Ligand Ligand GPCR Receptor (Subtype A vs B) Ligand->GPCR Binding (Kd) Gprot G-Protein (Gs/Gi/Gq) GPCR->Gprot Canonical Arrestin Beta-Arrestin GPCR->Arrestin Biased? cAMP cAMP / Ca2+ (Rapid Response) Gprot->cAMP Internal Internalization / ERK (Desensitization) Arrestin->Internal

Caption: Divergent signaling pathways. A "selective" binder may still trigger off-target effects via Beta-Arrestin, necessitating multi-pathway functional screening.

Part 5: Data Interpretation & Troubleshooting

Scenario: Your compound shows 100-fold selectivity for Subtype A over B in binding (


), but only 10-fold selectivity in functional assays (

).
  • Cause 1: Receptor Reserve. Subtype B might be overexpressed in the cell line, shifting the

    
     to the left (making the drug appear more potent on the off-target than it really is).
    
  • Cause 2: Off-Rate. The compound dissociates very slowly from Subtype B, accumulating signaling over the assay duration.

  • Solution: Repeat functional assay with a partial receptor knockdown or use an irreversible antagonist to deplete receptor reserve, revealing the "true" intrinsic efficacy.

References
  • Comparison of SPR and Radioligand Binding

    • Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. Biosensing Instrument. Link

  • GPCR Functional Screening Protocols

    • GPCR Screening & Profiling with Binding Assays.[1][2][3] Creative Biogene. Link

  • Kinetic Selectivity in Drug Discovery

    • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments.[4] PubMed Central. Link

  • Radioligand Binding Standards

    • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.[5] PubMed Central. Link

  • Functional Assay Bias

    • Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. PubMed.[6] Link

Sources

The Definitive Guide to Confirming Enantiomeric Purity: Chiral HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the distinction between an enantiomer and its mirror image is not merely structural—it is toxicological. Since the FDA’s 1992 policy statement on stereoisomeric drugs, the quantification of enantiomeric excess (ee) has moved from physical property measurements (polarimetry) to precise separation science.

While Supercritical Fluid Chromatography (SFC) is rapidly emerging as the preferred method for preparative separation due to speed and solvent economy, Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for analytical purity confirmation and Quality Control (QC). This guide details why Chiral HPLC is the superior choice for confirming purity, how to develop a robust method, and how to validate it against ICH Q2(R1) standards.

The Scientific Imperative: Why "Good Enough" Isn't Enough

Historically, optical rotation (Polarimetry) was the standard for chirality. However, specific rotation


 is an aggregate property. It cannot definitively distinguish between a sample that is 99% pure and one that is 95% pure with high precision, nor can it identify what the impurity is.

For a drug candidate, a 0.1% enantiomeric impurity can alter the safety profile. Chiral HPLC solves this by physically separating the enantiomers in time, allowing for the direct integration of the minor impurity peak.

The Mechanism: Three-Point Interaction

To separate enantiomers, the stationary phase (selector) must form a transient diastereomeric complex with the analyte (selectand). As proposed by Dalgliesh (1952), this requires at least three simultaneous interactions (e.g., H-bonding,


 stacking, steric hindrance). If only two interactions occur, the molecule can "pivot," and the enantiomers will not resolve.

ThreePointInteraction cluster_0 Chiral Stationary Phase (Selector) cluster_1 Enantiomer 1 (Match) SiteA Site A (e.g., H-Bond Donor) Group1 Group 1 SiteA->Group1 Interaction 1 SiteB Site B (e.g., Pi-Pi) Group2 Group 2 SiteB->Group2 Interaction 2 SiteC Site C (Steric Barrier) Group3 Group 3 SiteC->Group3 Interaction 3 Result Result: Retention (Complex Formed) Group3->Result

Figure 1: The Dalgliesh Three-Point Interaction Model. For chiral recognition to occur, the analyte must align with at least three sites on the stationary phase. The "mismatched" enantiomer will fail to form one of these interactions and elute earlier.

Comparative Analysis: HPLC vs. The Field

Why choose HPLC when NMR is faster or SFC is greener? The decision rests on sensitivity and transferability .

FeatureChiral HPLC Chiral SFC NMR (Shift Reagents) Polarimetry
Primary Use QC, Purity Confirmation, Trace AnalysisPrep Purification, High-Throughput ScreeningStructural Elucidation, Initial ChecksBulk Identity, Historical Data
Sensitivity (LOD) Excellent (<0.05% impurity)Good (<0.1% impurity)Moderate (~1-2% impurity)Poor (Aggregate measurement)
Robustness High (Easy to transfer between labs)Moderate (Pressure/Density sensitivity)High (Instrument dependent)Low (Temp/Solvent sensitive)
Cost per Run Moderate (Solvent disposal)Low (CO2 is cheap)High (Deuterated solvents, Shift Reagents)Very Low
Throughput 10–30 mins/run3–10 mins/run5–15 mins/runInstant

The Verdict:

  • Use SFC if you are screening 100 compounds a day in discovery.

  • Use NMR if you need to determine absolute configuration (using Mosher esters) and don't have a column.

  • Use Chiral HPLC if you need to prove to a regulator that your drug is 99.9% pure.

Method Development Protocol: The "Screening Platform"

Do not guess. Chiral separation is notoriously difficult to predict computationally. You must use a Screening Platform .

Step 1: The Column Set (The "Daicel 4")

90% of chiral compounds can be separated using polysaccharide-based columns.

  • Immobilized Phases (Robust): Chiralpak IA, IB, IC, IG.[1][2] (Can take harsh solvents like DCM/THF).[3]

  • Coated Phases (Classic): Chiralpak AD, Chiralcel OD.[1][2] (Restricted to Alcohols/Alkanes).

Step 2: Mobile Phase Strategy (Normal Phase)

While Reverse Phase (RP) is possible, Normal Phase (NP) is preferred for chiral purity because the non-polar mobile phase (Hexane/Heptane) promotes the hydrogen bonding and dipole interactions necessary for chiral recognition.

Standard Screening Gradient:

  • Solvent A: n-Hexane (or n-Heptane)[4]

  • Solvent B: Ethanol or Isopropanol (50:50 mix)

  • Additives: 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic acid (for acidic analytes).

Step 3: The Workflow Diagram

MethodDevelopment cluster_screen Primary Screening (Normal Phase) Start Start: Racemic Sample Cols Columns: IA, IB, IC, IG (Immobilized) AD, OD (Coated) Start->Cols Solvents Mobile Phase: Hexane/EtOH & Hexane/IPA (+0.1% DEA/TFA) Cols->Solvents Check Resolution (Rs) > 1.5? Solvents->Check Optimize Optimization: 1. Adjust % Organic 2. Change Alcohol (MeOH vs EtOH) 3. Lower Temp (increases selectivity) Check->Optimize Yes, but Rs < 2.0 Alternative Switch Mode: 1. Polar Organic Mode (100% MeOH/ACN) 2. Reverse Phase Check->Alternative No Separation Final Final Method: Validation (ICH Q2) Check->Final Yes, Rs > 2.0 Optimize->Final Alternative->Final

Figure 2: Strategic workflow for Chiral Method Development. Note the preference for Normal Phase screening before switching to Polar Organic or Reverse Phase modes.

Validation: Ensuring Trustworthiness (ICH Q2(R1))

A chromatogram showing two peaks is not enough. You must prove the method is reliable.

System Suitability Testing (SST)
  • Resolution (

    
    ):  Must be 
    
    
    
    (baseline separation). Ideally
    
    
    for robust integration of trace impurities.
  • Tailing Factor (

    
    ):  Chiral peaks often tail. Ensure 
    
    
    
    to prevent the main peak from masking the minor enantiomer.
Sensitivity (LOD/LOQ)

This is the most critical parameter for purity.

  • Limit of Detection (LOD): The lowest concentration of the minor enantiomer that can be detected (Signal-to-Noise ratio of 3:1).

  • Limit of Quantitation (LOQ): S/N ratio of 10:1.

  • Protocol: Inject the racemic mixture at decreasing concentrations until the minor peak disappears.

Specificity (Peak Purity)

Use a Diode Array Detector (DAD) to compare the UV spectra at the upslope, apex, and downslope of the peak. They must match perfectly to ensure no other impurities are co-eluting.

Decision Matrix: When to Use What

DecisionTree Q1 Goal of Analysis? Res1 High Throughput / Prep (>50 samples/day) Q1->Res1 Res2 Strict QC / Purity Check (Regulatory Submission) Q1->Res2 Res3 Structure / Config Only (No column available) Q1->Res3 SFC Use SFC (Speed + Green) Res1->SFC HPLC Use Chiral HPLC (Sensitivity + Robustness) Res2->HPLC NMR Use NMR + Shift Reagent (Structural Insight) Res3->NMR

Figure 3: Decision Matrix for selecting the appropriate chiral analysis technique based on laboratory goals.

References

  • FDA Policy Statement (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[5][6][7][8] U.S. Food and Drug Administration.[5][6][7][8] Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][9] Link

  • Dalgliesh, C. E. (1952).The Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society. (Fundamental paper on the Three-Point Interaction Model).
  • Daicel Chiral Technologies. Chiral Column Selection and Method Development Guide.Link

  • Subramanian, G. (2001).Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Azaspiro[4.5]decane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

8-Azaspiro[4.5]decane-1-carbaldehyde is a specialized spirocyclic intermediate commonly used in medicinal chemistry for GPCR and kinase inhibitor scaffolds. Its safety profile is dictated by two reactive functional groups: a secondary amine (basic, potential corrosive/irritant) and an aldehyde (electrophilic, sensitizer, air-sensitive).

Because specific toxicological data (LD50, permeation rates) are often sparse for this specific intermediate, this protocol mandates Universal Precautions for New Chemical Entities (NCEs) . You must treat this compound as if it possesses the highest toxicity of its functional class until proven otherwise.

Chemical Hazard Analysis (Structure-Activity Relationship)
Functional GroupAssociated HazardOperational Implication
Spirocyclic Amine Skin/Eye Corrosive (H314/H318), Acute ToxicityHigh lipophilicity increases skin absorption potential. Vapors may cause lachrymation.
Aldehyde Sensitizer (H317), Respiratory Irritant (H335)Air Sensitive: Oxidizes to carboxylic acid upon exposure to air. Keep under inert gas (Argon/Nitrogen).
Combined DANGER Likely causes severe skin burns and eye damage. May cause allergy or asthma symptoms.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. PPE is the last line of defense; engineering controls (Section 3) are primary.

ActivityHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Standard Handling (Weighing <1g, closed transfer)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Inspect for pinholes.Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses are insufficient due to amine vapors.Lab Coat (Cotton/Poly blend, buttoned to neck) + Long pants + Closed-toe shoes.Fume Hood Only Sash at working height (18"). No respirator needed if hood is functional.
High Exposure Risk (Synthesis >1g, Spills, Cleaning)Laminate Gloves (e.g., Silver Shield®) worn under Nitrile gloves for dexterity.Face Shield (8-inch) worn over Chemical Splash Goggles.Chemical Resistant Apron (Tyvek or PVC) worn over lab coat.Respirator Required If outside hood: Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

Engineering Controls & Visualization

Hierarchy of Controls (Logic Flow)

The following diagram illustrates the decision-making process for safety controls. You must prioritize isolation over PPE.

HierarchyOfControls Hazard Hazard: 8-Azaspiro[4.5]decane-1-carbaldehyde Elimination 1. Elimination/Substitution (Can a less toxic analog be used?) Hazard->Elimination Engineering 2. Engineering Controls (Fume Hood, Glove Box) Elimination->Engineering If No Admin 3. Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Supplement with PPE 4. PPE (Gloves, Goggles, Respirator) Admin->PPE Last Line of Defense

Caption: Safety Logic Flow. PPE is the final barrier, not the first solution. Always prioritize containment.

Operational Protocols

A. Weighing & Transfer (The "Closed Loop" Method)

Context: Aldehydes oxidize rapidly. Amines absorb CO₂. Minimizing exposure preserves chemical integrity and operator safety.[1]

  • Preparation:

    • Verify Fume Hood face velocity is 80–100 fpm .

    • Place a disposable balance draft shield or secondary containment tray inside the hood.

    • Inert Gas: Have a gentle stream of Nitrogen or Argon ready.

  • Weighing:

    • Do not weigh on an open bench. If the balance is outside the hood, use a tared, screw-top vial.

    • Add solid/oil inside the hood, close the vial, then move to the balance.

  • Transfer:

    • Use a positive-displacement pipette for viscous oils (common for spiro-amines).

    • Flush the stock container with Argon immediately after use and seal with Parafilm.

B. Solubilization
  • Compatible Solvents: DCM (Dichloromethane), THF (Tetrahydrofuran), DMSO.

  • Incompatible: Avoid Acetone or Alcohols for long-term storage (aldehydes can form acetals/imines).

  • Exotherm Warning: Dissolving amines in acid will generate heat. Add acid dropwise to the amine solution, never the reverse.

Emergency Response & Disposal

Spill Response Decision Tree

SpillResponse Start Spill Detected SizeCheck Is spill > 10mL or outside hood? Start->SizeCheck Major MAJOR SPILL Evacuate Lab Call EHS/Fire Dept SizeCheck->Major Yes Minor MINOR SPILL (<10mL, inside hood) SizeCheck->Minor No PPE_Don Don PPE: Silver Shield Gloves + Goggles Minor->PPE_Don Absorb Absorb with Vermiculite or Sand (Non-combustible) PPE_Don->Absorb Neutralize Clean surface with 1% Acetic Acid (Neutralize Amine) Absorb->Neutralize Disposal Bag as Hazardous Waste Neutralize->Disposal

Caption: Operational flow for spill management. Never attempt to clean a major spill of a reactive amine/aldehyde without breathing apparatus.

Waste Disposal[2]
  • Segregation: Do NOT mix with oxidizing acids (Nitric, Chromic) or strong bases.

  • Stream: Segregate into "Organic Basic" or "Aldehyde/Ketone" waste streams depending on facility rules.

  • Labeling: Must clearly state "Contains Reactive Aldehyde & Amine."

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • PubChem. Compound Summary: 8-Azaspiro[4.5]decane (Analogous Structure Safety Data).[2] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.

Disclaimer: This guide is intended for trained professionals. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before use, as purity and salt forms (e.g., HCl salt vs. free base) significantly alter risk profiles.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.